d-AP5
Description
Properties
CAS No. |
79055-68-8 |
|---|---|
Molecular Formula |
C5H11NO5P- |
Molecular Weight |
196.12 g/mol |
IUPAC Name |
[(4R)-4-amino-4-carboxybutyl]-hydroxyphosphinate |
InChI |
InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)/p-1/t4-/m1/s1 |
InChI Key |
VOROEQBFPPIACJ-SCSAIBSYSA-M |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CP(=O)(O)O |
Canonical SMILES |
C(CC(C(=O)O)N)CP(=O)(O)O |
Appearance |
Assay:≥95%A crystalline solid |
Pictograms |
Irritant |
Synonyms |
2 Amino 5 phosphonopentanoate 2 Amino 5 phosphonopentanoic Acid 2 Amino 5 phosphonovalerate 2 Amino 5 phosphonovaleric Acid 2-Amino-5-phosphonopentanoate 2-Amino-5-phosphonopentanoic Acid 2-Amino-5-phosphonovalerate 2-Amino-5-phosphonovaleric Acid 2-APV 5 Phosphononorvaline 5-Phosphononorvaline d-APV dl-APV |
Origin of Product |
United States |
Foundational & Exploratory
D-AP5: A Technical Guide to a Selective NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-2-amino-5-phosphonopentanoic acid (D-AP5), a synthetic amino acid analog, stands as a cornerstone tool in neuroscience research due to its selective and competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] This receptor, a subtype of ionotropic glutamate (B1630785) receptors, plays a pivotal role in synaptic plasticity, the cellular mechanism underlying learning and memory.[2][5] this compound's ability to specifically block the glutamate binding site on the NMDA receptor allows for the precise dissection of NMDA receptor-dependent processes in both healthy and pathological states.[6][7] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its use, and visualizations of the signaling pathways it modulates.
Chemical Properties and Selectivity
This compound is the more biologically active stereoisomer of 2-amino-5-phosphonopentanoic acid.[7] Its chemical structure confers high selectivity for the NMDA receptor, with negligible effects on other glutamate receptors such as AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors.[8] This selectivity is crucial for isolating and studying the specific contributions of NMDA receptors to neuronal function.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂NO₅P | [7] |
| Molecular Weight | 197.13 g/mol | [7] |
| CAS Number | 79055-68-8 | [7] |
| Solubility | Soluble in water | [7] |
| Purity | Typically ≥98% | [7] |
Mechanism of Action: Competitive Antagonism
This compound functions as a competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor.[6][8] In the synaptic cleft, glutamate released from the presynaptic terminal binds to NMDA receptors on the postsynaptic membrane. For the NMDA receptor channel to open, two conditions must be met: binding of both glutamate and a co-agonist (glycine or D-serine), and depolarization of the postsynaptic membrane to relieve the voltage-dependent magnesium (Mg²⁺) block.[5] this compound, by competing with glutamate for its binding site, prevents the conformational change necessary for channel activation, thereby inhibiting the influx of calcium (Ca²⁺) and sodium (Na⁺) ions.[5] This blockade of ion flux effectively prevents the initiation of downstream signaling cascades that are dependent on NMDA receptor activation.
Figure 1: Competitive antagonism of this compound at the NMDA receptor glutamate binding site.
Quantitative Data: Potency and Efficacy
The potency of this compound as an NMDA receptor antagonist has been quantified in various experimental systems. The dissociation constant (Kd), a measure of binding affinity, and the half-maximal inhibitory concentration (IC50), a measure of functional inhibition, are key parameters.
| Parameter | Value | Experimental System | Reference |
| Kd | 1.4 µM | Radioligand binding assay | [6] |
| IC50 | 3.7 ± 0.32 µM | Antagonism of 40 µM NMDA in cortical wedges | [9] |
| IC50 (LTP) | ~10-50 µM | Inhibition of Long-Term Potentiation | [10][11] |
| Ki (GluN1/2A) | 52 nM | Schild analysis | [12] |
| Ki (GluN1/2B) | 782 nM | Schild analysis | [12] |
| Ki (GluN1/2C) | 107 nM | Schild analysis | [12] |
| Ki (GluN1/2D) | 400 nM | Schild analysis | [12] |
Experimental Protocols
In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes the induction and recording of LTP in the CA1 region of the hippocampus and the use of this compound to demonstrate its NMDA receptor dependence.[10][13][14][15]
Materials:
-
Animals: Adult male Wistar rats or C57BL/6 mice.
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2 CaCl₂, 10 D-glucose. Continuously bubbled with 95% O₂ / 5% CO₂.
-
Dissection Buffer: Cold, oxygenated aCSF.
-
This compound Stock Solution: 50 mM in dH₂O.
-
Recording Equipment: Slice chamber, microscope, micromanipulators, amplifier, digitizer, stimulating and recording electrodes.
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold, oxygenated dissection buffer.
-
Dissect out the hippocampus.
-
Cut 400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver single baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs.
-
Adjust the stimulation intensity to elicit a response that is approximately 30-40% of the maximal fEPSP amplitude.
-
Record a stable baseline for at least 20 minutes.
-
-
LTP Induction and this compound Application:
-
Control Group: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, delivered 20 seconds apart).
-
This compound Group: Bath-apply this compound (typically 50 µM) for at least 20 minutes before HFS. Induce LTP with the same HFS protocol in the presence of this compound.
-
Washout Group (Optional): After HFS in the presence of this compound, wash out the drug by perfusing with normal aCSF for an extended period to observe any potential for LTP induction upon drug removal.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after the HFS.
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Plot the normalized fEPSP slope over time.
-
Compare the degree of potentiation between the control and this compound groups. In the control group, a sustained increase in the fEPSP slope (LTP) is expected. In the this compound group, LTP induction should be blocked.
Figure 2: Experimental workflow for investigating the effect of this compound on LTP in hippocampal slices.
In Vivo Behavioral Assay: Morris Water Maze
The Morris water maze is a widely used task to assess spatial learning and memory in rodents, processes known to be dependent on hippocampal NMDA receptors.[2][15][16]
Materials:
-
Animals: Adult male rats or mice.
-
Morris Water Maze: A circular pool (typically 1.5-2 m in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) maintained at 20-22°C.
-
Escape Platform: A platform submerged 1-2 cm below the water surface.
-
Video Tracking System: A camera and software to record and analyze the animal's swim path.
-
This compound Delivery System: Osmotic minipumps for chronic intracerebroventricular (ICV) infusion.
Procedure:
-
Surgical Implantation of Osmotic Minipumps:
-
Anesthetize the animal.
-
Stereotaxically implant a cannula into a lateral ventricle.
-
Connect the cannula to an osmotic minipump filled with either vehicle (saline) or this compound solution, placed subcutaneously. The concentration of this compound will need to be optimized to achieve a behaviorally effective dose in the cerebrospinal fluid.
-
-
Acquisition Phase (Spatial Learning):
-
This phase typically lasts for 5-7 days with 4 trials per day.
-
Place the escape platform in a fixed location in one of the four quadrants of the maze.
-
For each trial, release the animal into the water facing the wall from one of four quasi-random start positions.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and swim path for each trial.
-
-
Probe Trial (Memory Retention):
-
24 hours after the final acquisition trial, remove the escape platform from the pool.
-
Place the animal in the maze for a single 60-second trial.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
Data Analysis:
-
Acquisition: Compare the escape latencies across training days for the vehicle and this compound groups. The vehicle group should show a decrease in escape latency over days, indicating learning. This compound is expected to impair this learning, resulting in longer escape latencies.
-
Probe Trial: Compare the percentage of time spent in the target quadrant between the two groups. The vehicle group should show a significant preference for the target quadrant, while the this compound group is expected to show a reduced or absent preference, indicating impaired spatial memory.
NMDA Receptor Signaling Pathways
Activation of the NMDA receptor and the subsequent influx of Ca²⁺ initiates a complex cascade of intracellular signaling events that are crucial for synaptic plasticity. This compound, by blocking this initial Ca²⁺ influx, prevents the activation of these downstream pathways.
Figure 3: Simplified NMDA receptor downstream signaling pathway and the inhibitory action of this compound.
Conclusion
This compound remains an indispensable pharmacological tool for elucidating the multifaceted roles of the NMDA receptor in synaptic function and dysfunction. Its high selectivity and well-characterized competitive mechanism of action provide a reliable means to investigate NMDA receptor-dependent processes, from the molecular level of synaptic plasticity to the complex behaviors of learning and memory. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage the power of this compound in their scientific endeavors. A thorough understanding of its properties and applications is essential for advancing our knowledge of glutamatergic neurotransmission and developing novel therapeutic strategies for neurological and psychiatric disorders.
References
- 1. Regulation of excitatory amino acid release by N-methyl-D-aspartate receptors in rat striatum: in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 1980s: this compound, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 6. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMDA Receptor C-Terminal Domain Signalling in Development, Maturity, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction and maintenance of late-phase long-term potentiation in isolated dendrites of rat hippocampal CA1 pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. funjournal.org [funjournal.org]
- 13. scientifica.uk.com [scientifica.uk.com]
- 14. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. GluN2A and GluN2B NMDA receptors use distinct allosteric routes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of D-AP5 in Elucidating the Mechanisms of Synaptic Plasticity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of D(-)-2-amino-5-phosphonopentanoic acid (D-AP5), a cornerstone pharmacological tool in neuroscience. We will explore its mechanism of action, detail its application in studying the molecular underpinnings of synaptic plasticity, and provide standardized experimental protocols for its use.
Introduction: The Pivotal Role of NMDA Receptors in Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning, memory, and neural development.[1] The discovery of N-methyl-D-aspartate (NMDA) receptors as critical mediators of many forms of plasticity revolutionized the field. A key breakthrough was the development of selective antagonists that could be used to probe the function of these receptors.[1][2]
This compound (also known as D-APV) emerged in the early 1980s as a potent and selective competitive antagonist of the NMDA receptor.[1][2] By competing with glutamate (B1630785) for its binding site on the GluN2 subunit, this compound effectively blocks receptor activation. This action prevents the influx of Ca²⁺ ions that is the critical trigger for a cascade of downstream signaling events leading to long-term potentiation (LTP) and long-term depression (LTD). Its reliability and specificity have made this compound an indispensable tool for dissecting the NMDA receptor's role in synaptic transmission and plasticity.
Mechanism of Action of this compound
This compound's primary role is the selective and competitive antagonism of NMDA receptors. Unlike non-competitive antagonists that block the ion channel pore (like MK-801), this compound competes directly with the neurotransmitter glutamate.
-
Competitive Binding: this compound binds to the glutamate-binding site on the NMDA receptor, preventing glutamate from activating the receptor.
-
Selectivity: It shows high selectivity for NMDA receptors with minimal effect on other glutamate receptors like AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and Kainate receptors at standard working concentrations.
-
Blockade of Downstream Signaling: By preventing NMDA receptor activation, this compound blocks the critical influx of calcium (Ca²⁺) into the postsynaptic neuron. This Ca²⁺ signal is the primary initiator for the activation of calcium-dependent enzymes, such as Calcium/calmodulin-dependent protein kinase II (CaMKII), which are essential for the induction of both LTP and LTD.
The logical action of this compound in the context of synaptic plasticity induction is illustrated below.
Quantitative Data on this compound Efficacy
The concentration of this compound required for effective blockade of NMDA receptor-dependent processes varies between experimental preparations. The following tables summarize typical concentrations and their observed effects.
Table 1: In Vitro Electrophysiology Studies
| Preparation | Target Pathway | Plasticity Type | This compound Concentration | Observed Effect | Reference(s) |
| Rat Hippocampal Slice | Schaffer Collateral (CA1) | LTP | 25-50 µM | Complete blockade of LTP induction. | |
| Rat Hippocampal Slice | Schaffer Collateral (CA1) | LTD | 50 µM | Complete blockade of LFS-induced LTD. | |
| Rat Hippocampal Slice | Perforant Path (DG) | LTD | 50 µM | Significant reduction of LTD. | |
| Rat Visual Cortex Slice | Layer IV -> III | LTP | 25 µM | Complete blockade of LTP induction. | |
| Spike-Timing-Dependent | Cortical Neurons | t-LTP / t-LTD | 50 µM | Prevents conversion of t-LTD to t-LTP by dopamine. |
Table 2: In Vivo Studies
| Animal Model | Administration Method | This compound Concentration | Behavioral Task | Observed Effect | Reference(s) |
| Rat | Chronic i.c.v. infusion | 30 mM at 0.5 µL/h | Morris Water Maze | Selective impairment of spatial learning acquisition. | |
| Rat | Chronic i.c.v. infusion | 0-50 mM (dose-range) | Morris Water Maze | Linear dose-dependent impairment of spatial learning. | |
| Rat | i.c.v. infusion | (Not specified) | Spatial Learning | Impairment of learning acquisition, but not retrieval. | |
| Rat | Microiontophoresis | (Not specified) | Associative Learning (Barrel Cortex) | Reduced learning-associated enhancement of neuronal responses. |
Experimental Protocols
The following are generalized protocols for using this compound to study synaptic plasticity. Researchers should optimize parameters for their specific setup.
Protocol 1: Induction of LTP in Hippocampal Slices
This protocol details a typical experiment to test if LTP at the Schaffer collateral-CA1 synapse is NMDA receptor-dependent.
Methodology Details:
-
Slice Preparation: Transverse hippocampal slices (350-400 µm) are prepared from a rat or mouse brain in ice-cold, oxygenated ACSF.
-
Recovery: Slices are allowed to recover for at least 1 hour in an interface or submerged chamber containing oxygenated ACSF (95% O₂/5% CO₂) at room temperature.
-
Recording: A single slice is transferred to a recording chamber and continuously perfused with ACSF at a controlled temperature (e.g., 32°C). A stimulating electrode is placed on the Schaffer collateral pathway and a recording electrode in the apical dendritic layer of CA1 to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline: A stable baseline of synaptic transmission is established by stimulating at a low frequency (e.g., 0.05 Hz) for 20-30 minutes.
-
Drug Application: this compound is added to the perfusing ACSF at a final concentration of 50 µM. The slice is allowed to equilibrate with the drug for at least 20 minutes before LTP induction. Control experiments are performed using ACSF without this compound.
-
LTP Induction: LTP is induced using a standard protocol, such as high-frequency stimulation (HFS; e.g., one 1-second train of 100 Hz) or theta-burst stimulation (TBS).
-
Post-Induction Recording: Synaptic strength is monitored for at least 60 minutes following the induction protocol.
-
Expected Outcome: In control slices, the fEPSP slope should show robust potentiation. In this compound treated slices, the induction of LTP will be completely blocked.
Protocol 2: In Vivo Spatial Learning and Memory Assessment
This protocol describes how this compound is used to investigate the role of NMDA receptors in hippocampus-dependent spatial learning.
Methodology Details:
-
Animal Surgery: Rats are anesthetized and stereotaxically implanted with a cannula aimed at one of the lateral ventricles. The cannula is connected to an osmotic minipump (e.g., Alzet) filled with either this compound solution (e.g., 30 mM in aCSF) or vehicle (aCSF). The pump is implanted subcutaneously.
-
Drug Infusion: The minipump delivers a continuous infusion of the drug over a period of 1-2 weeks.
-
Behavioral Testing: After a recovery period, animals undergo training in a hippocampus-dependent task like the Morris water maze.
-
Acquisition Phase: Rats are trained over multiple days to find a hidden platform in a pool of opaque water. The time (latency) and distance to find the platform are recorded.
-
Probe Trial: After training, the platform is removed, and the time spent in the target quadrant is measured to assess the spatial memory of the platform's location.
-
-
Post-mortem Analysis: Following behavioral testing, animals can be used for in vivo electrophysiology to confirm that the infused this compound concentration was sufficient to block hippocampal LTP.
-
Expected Outcome: Rats infused with this compound are expected to show significant impairment in learning the location of the hidden platform compared to control animals. They typically spend less time in the target quadrant during the probe trial, indicating a deficit in spatial memory formation.
Concluding Remarks
This compound has been instrumental in establishing the canonical model of synaptic plasticity, where the NMDA receptor acts as a coincidence detector, requiring both presynaptic glutamate release and postsynaptic depolarization to trigger long-term changes in synaptic strength. Its use has demonstrated that this mechanism is not just a cellular phenomenon but is directly linked to the processes of learning and memory at the organismal level. While newer tools, including subunit-specific antagonists and genetic models, are now available to probe the intricacies of different NMDA receptor subtypes, this compound remains a fundamental, reliable, and widely-used antagonist for confirming the general involvement of NMDA receptors in any given physiological or pathological process. For any researcher in the field of synaptic function or drug development targeting glutamatergic systems, a thorough understanding of this compound's application and mechanism is essential.
References
The Role of d-AP5 in Modulating Long-Term Potentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-term potentiation (LTP) is a fundamental cellular mechanism underlying learning and memory. The induction of the most common form of LTP at excitatory synapses in the hippocampus is critically dependent on the activation of N-methyl-d-aspartate (NMDA) receptors. D-2-amino-5-phosphonopentanoic acid (d-AP5 or d-APV) is a potent and selective competitive antagonist of the NMDA receptor, making it an invaluable pharmacological tool for the study of synaptic plasticity. This technical guide provides an in-depth overview of this compound and its effects on LTP, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its use in in vitro LTP experiments, and a visualization of the associated signaling pathways.
Introduction to this compound and Long-Term Potentiation
Long-term potentiation (LTP) is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[1] It is a primary experimental model for investigating the synaptic basis of learning and memory. The induction of NMDAR-dependent LTP is triggered by a significant influx of calcium (Ca2+) through the NMDA receptor channel.[2] This influx is contingent on the coincident binding of glutamate (B1630785) and postsynaptic membrane depolarization, which relieves the voltage-dependent magnesium (Mg2+) block of the NMDA receptor channel.[2]
This compound is a synthetic amino acid derivative that acts as a selective competitive antagonist at the glutamate binding site of the NMDA receptor.[3] Its high affinity and selectivity for NMDA receptors over other glutamate receptors, such as AMPA and kainate receptors, have made it an essential tool in neuroscience research.[3] By binding to the NMDA receptor, this compound prevents the binding of glutamate and thereby inhibits the ion channel opening, blocking the Ca2+ influx necessary for the induction of LTP. It is important to note that this compound typically has no discernible effect on baseline synaptic transmission evoked by low-frequency stimulation.
Quantitative Effects of this compound on Long-Term Potentiation
The inhibitory effect of this compound on LTP is dose-dependent. Numerous studies have quantified this relationship, typically by measuring the field excitatory postsynaptic potential (fEPSP) slope in hippocampal slices. Below is a summary of key quantitative findings from the literature.
| Parameter | Value | Brain Region/Synapse | Species | Reference |
| LTP Inhibition | Complete blockade | Hippocampus (CA1) | Rat | |
| 30 µM | ||||
| IC50 for LTP Inhibition | 0.95 µM | Hippocampus (CA1) | Rat | |
| IC50 for STP(1) Inhibition | 0.16 µM | Hippocampus (CA1) | Rat | |
| IC50 for STP(2) Inhibition | 10.5 µM | Hippocampus (CA1) | Rat | |
| fEPSP Slope Reduction | ~71% with 2.0-2.5 µM released this compound (caged) | Hippocampus (CA1) | Rat | |
| ~95% with 10 µM released this compound (caged) | Hippocampus (CA1) | Rat | ||
| Effect on Baseline fEPSP | No significant change with 30 µM | Zebrafish (Dl-Dm pathway) | Zebrafish |
STP(1) and STP(2) refer to two distinct components of short-term potentiation with different sensitivities to this compound.
Experimental Protocols
The following sections provide a detailed methodology for investigating the effects of this compound on LTP in acute hippocampal slices, a widely used ex vivo preparation.
Preparation of Acute Hippocampal Slices
This protocol is adapted from standard procedures for preparing rodent hippocampal slices for electrophysiology.
Materials:
-
Rodent (rat or mouse)
-
Anesthesia (e.g., isoflurane)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibratome or tissue chopper
-
Ice-cold artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2. Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgSO4.
-
Incubation chamber with aCSF at 32-34°C, continuously bubbled with 95% O2 / 5% CO2.
Procedure:
-
Anesthetize the animal and perform decapitation.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Isolate the hippocampi from both hemispheres.
-
Cut transverse hippocampal slices (typically 300-400 µm thick) using a vibratome or tissue chopper in ice-cold aCSF.
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C.
-
Allow the slices to recover for at least 1 hour before commencing recordings.
Electrophysiological Recording of Long-Term Potentiation
This protocol outlines the procedure for extracellular field potential recording in the CA1 region of the hippocampus.
Materials:
-
Recording chamber for submerged or interface slice maintenance
-
Perfusion system with oxygenated aCSF at 30-32°C
-
Micromanipulators
-
Stimulating electrode (e.g., concentric bipolar tungsten electrode)
-
Recording electrode (glass micropipette filled with aCSF, 1-5 MΩ resistance)
-
Amplifier, digitizer, and data acquisition software
-
This compound stock solution
Procedure:
-
Transfer a recovered hippocampal slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min.
-
Position the stimulating electrode in the Schaffer collateral pathway (stratum radiatum of the CA3 region).
-
Place the recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Deliver single baseline stimuli (e.g., 0.05 Hz) and adjust the stimulus intensity to elicit a fEPSP with an amplitude that is 30-50% of the maximum.
-
Record a stable baseline for at least 20-30 minutes.
-
To induce LTP, deliver a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz for 1 second.
-
Continue recording the fEPSP at the baseline stimulation frequency for at least 60 minutes post-HFS to monitor the potentiation.
-
The magnitude of LTP is quantified as the percentage increase in the fEPSP slope relative to the baseline.
Application of this compound
This compound is typically applied via bath perfusion to ensure even distribution throughout the slice.
Procedure:
-
Prepare a stock solution of this compound in water or aCSF.
-
During the baseline recording period, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 30 µM for complete blockade of LTP).
-
Perfuse with the this compound-containing aCSF for at least 15-20 minutes before delivering the HFS to allow for equilibration within the tissue.
-
Deliver the HFS protocol in the continued presence of this compound.
-
Observe the effect on LTP induction. Typically, in the presence of an effective concentration of this compound, HFS will fail to induce a lasting potentiation of the fEPSP.
-
To demonstrate the reversibility of the this compound effect, a washout period with normal aCSF can be performed, followed by another HFS protocol.
Signaling Pathways and Visualizations
The induction of NMDAR-dependent LTP involves a complex cascade of intracellular signaling events that are initiated by the influx of Ca2+ through the NMDA receptor. This compound blocks the initial trigger for this cascade.
NMDA Receptor-Dependent Signaling Pathway in LTP Induction
Upon high-frequency stimulation, glutamate release and postsynaptic depolarization lead to the opening of NMDA receptors and Ca2+ influx. This rise in intracellular Ca2+ activates several key downstream signaling molecules, including:
-
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): A crucial enzyme that is activated by Ca2+/calmodulin. Activated CaMKII can autophosphorylate, leading to persistent activity even after Ca2+ levels have returned to baseline. CaMKII phosphorylates various substrates, including AMPA receptors, which enhances their function and promotes their insertion into the postsynaptic membrane.
-
Protein Kinase C (PKC) and Protein Kinase A (PKA): These kinases are also activated downstream of Ca2+ signaling and contribute to the phosphorylation of various synaptic proteins.
-
cAMP response element-binding protein (CREB): A transcription factor that, when phosphorylated, can regulate the expression of genes involved in the late phase of LTP and the structural remodeling of synapses.
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Signaling pathway of NMDA receptor-dependent LTP and the inhibitory action of this compound.
Caption: Experimental workflow for studying the effect of this compound on LTP in hippocampal slices.
Caption: Logical relationship illustrating how this compound blocks the induction of LTP.
Conclusion
This compound is an indispensable tool for the study of synaptic plasticity. Its selective antagonism of the NMDA receptor allows for the precise dissection of the role of this receptor in the induction of long-term potentiation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to investigate the mechanisms of LTP and the effects of NMDA receptor modulation. The visualization of the underlying signaling pathways further clarifies the critical role of the NMDA receptor and the mechanism by which this compound exerts its inhibitory effects on this fundamental process of synaptic plasticity.
References
D-AP5: A Technical Guide to its Chemical Properties, Structure, and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-2-Amino-5-phosphonopentanoic acid (D-AP5), a synthetic amino acid analog, stands as a cornerstone tool in neuroscience research. Its significance lies in its potent and selective antagonism of the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity, learning, and memory. This technical guide provides an in-depth overview of the chemical properties, structure, and biological activity of this compound, complete with detailed experimental protocols and pathway visualizations to support its application in research and drug development.
Chemical Properties and Structure
This compound is the D-enantiomer of 2-amino-5-phosphonopentanoic acid, with the L-isomer being significantly less active. The D-isomer is the biologically active form that competitively inhibits the glutamate (B1630785) binding site on the NMDA receptor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2R)-2-amino-5-phosphonopentanoic acid | --INVALID-LINK-- |
| Synonyms | D-APV, D-2-Amino-5-phosphonovaleric acid | --INVALID-LINK-- |
| Chemical Formula | C₅H₁₂NO₅P | |
| Molecular Weight | 197.13 g/mol | |
| CAS Number | 79055-68-8 | |
| Melting Point | 245-246 °C | [1] |
| Solubility | Water: up to 100 mM | |
| 1 M NH₄OH: 50 mg/mL | [2] | |
| PBS (pH 7.2): 10 mg/mL | --INVALID-LINK-- | |
| DMSO: Insoluble | [3] | |
| Ethanol: Insoluble | [3] |
Table 2: Pharmacological Properties of this compound
| Parameter | Value | Description | Reference |
| Kd | 1.4 µM | Dissociation constant for the NMDA receptor | [3][4] |
| IC₅₀ | 3.7 µM | Half maximal inhibitory concentration for NMDA-induced depolarization in cortical wedges | [5] |
Mechanism of Action: NMDA Receptor Antagonism
This compound exerts its effects by acting as a selective and competitive antagonist at the glutamate binding site of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows for the influx of Ca²⁺ into the neuron. This calcium influx is a critical trigger for a cascade of downstream signaling events that underpin synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). By competitively binding to the glutamate site, this compound prevents the conformational changes necessary for channel opening, thereby blocking the influx of Ca²⁺ and inhibiting these downstream processes.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor-Mediated Currents
This protocol details the recording of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in acute brain slices and their blockade by this compound.
a. Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) following approved institutional guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) slicing solution containing (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂·4H₂O, and 10 MgSO₄·7H₂O.
-
Rapidly dissect the brain and prepare 300 µm coronal slices containing the region of interest (e.g., hippocampus or cortex) using a vibratome in ice-cold slicing solution.
-
Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 12.5 glucose, 2 CaCl₂, and 1 MgCl₂, continuously bubbled with 95% O₂/5% CO₂. Allow slices to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
b. Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a rate of 2-3 mL/min.
-
Visualize neurons using a microscope with infrared differential interference contrast optics.
-
Pull patch pipettes from borosilicate glass (3-5 MΩ resistance) and fill with an internal solution containing (in mM): 135 Cs-methanesulfonate, 10 HEPES, 10 phosphocreatine-Na₂, 4 Mg-ATP, 0.4 Na-GTP, and 0.2 EGTA (pH adjusted to 7.2-7.3 with CsOH).
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
To isolate NMDA receptor currents, hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block and include an AMPA receptor antagonist (e.g., 10 µM NBQX) in the aCSF.
-
Evoke EPSCs using a stimulating electrode placed near the neuron.
-
After establishing a stable baseline of NMDA receptor-mediated EPSCs, apply this compound (e.g., 50 µM) to the bath to confirm the blockade of the currents.
Morris Water Maze for Spatial Learning Assessment
This protocol describes the use of the Morris water maze to assess the effect of this compound on spatial learning and memory.[6][7]
a. Apparatus:
-
A circular pool (1.5-2 m in diameter) filled with water made opaque with non-toxic white paint.
-
A hidden escape platform submerged ~1 cm below the water surface.
-
A video tracking system to record the animal's swim path.
-
Distal visual cues placed around the room.
b. Procedure:
-
Habituation: On the day before training, allow each animal to swim freely in the pool for 60 seconds without the platform.
-
Drug Administration: Administer this compound (e.g., via osmotic minipump for chronic infusion) or vehicle to the animals according to the experimental design.[6]
-
Acquisition Training:
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, place the animal into the pool at one of four quasi-random start locations, facing the wall.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and swim path for each trial.
-
-
Probe Trial:
-
24 hours after the last training trial, remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location.
-
Enantioselective Synthesis of D-(-)-2-Amino-5-phosphonopentanoic Acid
A detailed protocol for the enantioselective synthesis of this compound has been described by Jacobsen et al. (1995). The key step involves the asymmetric Strecker reaction. A simplified conceptual workflow is presented below. For detailed reaction conditions, reagents, and purification methods, refer to the original publication.
Signaling Pathways Downstream of NMDA Receptor Activation
Activation of the NMDA receptor and the subsequent influx of Ca²⁺ initiates a complex array of intracellular signaling cascades that are fundamental to synaptic plasticity. This compound, by blocking this initial Ca²⁺ trigger, effectively inhibits these downstream pathways.
A key player in this cascade is Calcium/calmodulin-dependent protein kinase II (CaMKII). The influx of Ca²⁺ through the NMDA receptor leads to the activation of calmodulin, which in turn activates CaMKII. Activated CaMKII can then phosphorylate various substrates, including AMPA receptors, leading to their insertion into the postsynaptic membrane and an increase in synaptic strength, a hallmark of LTP. Other important downstream effectors include protein kinase A (PKA), protein kinase C (PKC), and the Ras-MAPK pathway, which can lead to changes in gene expression and long-lasting structural modifications at the synapse.
Conclusion
This compound remains an indispensable tool for dissecting the intricate roles of the NMDA receptor in neuronal function and dysfunction. Its high selectivity and well-characterized mechanism of action make it a reliable antagonist for in vitro and in vivo studies. This guide provides a comprehensive resource for researchers utilizing this compound, offering detailed information on its chemical properties, experimental application, and the signaling pathways it modulates. A thorough understanding of these aspects is crucial for the accurate interpretation of experimental results and for the advancement of our knowledge in neuroscience and the development of novel therapeutics for neurological disorders.
References
- 1. hplc.eu [hplc.eu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (this compound) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Embrace: A Technical Guide to the D-AP5 Binding Site on the NMDA Receptor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive exploration of the binding site of D(-)-2-amino-5-phosphonopentanoic acid (D-AP5) on the N-methyl-D-aspartate (NMDA) receptor. This compound is a pivotal pharmacological tool, acting as a selective and competitive antagonist at the glutamate (B1630785) binding site, thereby inhibiting NMDA receptor-mediated synaptic plasticity.[1][2] Understanding the precise molecular interactions between this compound and the NMDA receptor is crucial for the rational design of novel therapeutics targeting neurological disorders.
The this compound Binding Pocket: A Structural Perspective
This compound selectively targets the ligand-binding domain (LBD) of the GluN2 subunits of the heterotetrameric NMDA receptor.[3][4] The NMDA receptor is typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[5][6] this compound exerts its inhibitory effect by competing with the endogenous agonist, glutamate, for binding to the GluN2 LBD.[1][3]
Crystal structures of the GluN1/GluN2A LBD heterodimer in complex with this compound have provided high-resolution insights into the binding mechanism.[3] These studies reveal that this compound stabilizes an "open" conformation of the bilobed GluN2A LBD, which is distinct from the "closed" conformation induced by agonist binding. This open conformation is incapable of triggering the conformational changes required for ion channel gating, thus leading to receptor inhibition.[3][7]
The binding of this compound within the inter-domain cleft of the GluN2A LBD is characterized by a series of specific polar and non-polar interactions. Key residues from both the upper (D1) and lower (D2) domains of the LBD contribute to the binding affinity and specificity. Notably, the phosphono group of this compound forms a crucial polar interaction with Tyr730, a residue unique to NMDA receptor GluN2 subunits, which plays a significant role in distinguishing NMDA receptors from other ionotropic glutamate receptors.[3]
Quantitative Binding Data
The affinity of this compound for the NMDA receptor has been quantified through various experimental techniques, primarily radioligand binding assays. This data is essential for comparing the potency of different antagonists and for understanding the structure-activity relationship.
| Parameter | Value | Receptor Subtype | Method | Reference |
| Kd | 1.4 µM | Native NMDA Receptors | Not Specified | [8] |
| Ki | 0.71 µM | GluN1/GluN2A | Not Specified | [9] |
| Binding Affinity | 282 nM | GluN1/GluN2A | Not Specified | [10] |
Experimental Protocols
The elucidation of the this compound binding site and its affinity for the NMDA receptor relies on a combination of sophisticated experimental techniques. The following sections detail the methodologies for key experiments.
X-ray Crystallography of Ligand-Binding Domain Heterodimers
This technique provides atomic-level structural information of the receptor in complex with its ligand.
Methodology:
-
Protein Expression and Purification: The ligand-binding domains (LBDs) of the GluN1 and GluN2A subunits are co-expressed, often in insect or mammalian cells, and purified to homogeneity.
-
Crystallization: The purified GluN1/GluN2A LBD heterodimer is crystallized in the presence of the agonist glycine (B1666218) (for the GluN1 subunit) and the antagonist this compound (for the GluN2A subunit).[3]
-
X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[3]
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the three-dimensional atomic model of the protein-ligand complex is built and refined.[3]
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.
Methodology:
-
Membrane Preparation: Membranes containing NMDA receptors are prepared from brain tissue (e.g., rat cerebral cortex) or from cells expressing recombinant receptors.[11][12]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]CGP 39653) and varying concentrations of the unlabeled competitor, this compound.[13][14]
-
Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters trap the membranes with the bound radioligand.[12][14]
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[11][12]
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[12]
Visualizing Molecular Interactions and Pathways
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's interaction with the NMDA receptor and the experimental workflows used to study it.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | AP5, D-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 3. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. Crystal Structure and Pharmacological Characterization of a Novel N-Methyl-d-aspartate (NMDA) Receptor Antagonist at the GluN1 Glycine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spring8.or.jp [spring8.or.jp]
- 7. rupress.org [rupress.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structural basis of functional transitions in mammalian NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
Application Notes and Protocols: D-AP5 Concentration for Blocking LTP in Hippocampal Slices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of D-2-amino-5-phosphonopentanoic acid (D-AP5), a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, for the experimental blockade of long-term potentiation (LTP) in hippocampal slices. Accurate and effective inhibition of NMDA receptor-dependent LTP is crucial for studying the molecular mechanisms of synaptic plasticity and for the development of novel therapeutics targeting glutamatergic signaling.
Quantitative Data Summary
The effective concentration of this compound required to block LTP in hippocampal slices can vary depending on the specific experimental conditions, including the LTP induction protocol, the specific hippocampal subfield being studied, and the species. The following table summarizes quantitative data from various studies.
| This compound Concentration | Hippocampal Region & Synapse | Species | LTP Induction Protocol | Effect on LTP | Reference |
| 20 µM (DL-AP5) | CA1 | Not Specified | Primed-burst stimulation | Complete prevention of fEPSP-LTP | [1] |
| 25 µM (D-APV) | CA3 (Mossy Fiber) | Rat | 100 PRE-POST pairings (2 Hz) | Nearly abolished postsynaptic Ca2+ transients | [2] |
| 30 µM | CA1 (CA3/CA1 synapses) | Rat | 100 Hz stimulation | Complete inhibition of LTP induction | [3] |
| 30 µM | Not Specified | Not Specified | Not Specified | Afferent volley and background noise remain | [4] |
| 50 µM | CA1 | Rat | Threshold Theta Burst Stimulation (TBS) | Completely blocked TBS-induced LTP | [5] |
| ≥50 µM (d,l-APV) | CA1 | Not Specified | 100 Hz, 1s High-Frequency Stimulation (HFS) | Complete LTP inhibition | |
| 5 µM (d-APV) | CA1 | Not Specified | 100 Hz, 1s High-Frequency Stimulation (HFS) | No effect on LTP | |
| 10 µM (d,l-APV) | CA1 | Not Specified | 100 Hz, 1s High-Frequency Stimulation (HFS) | No effect on LTP |
Note: D-APV is another name for this compound. DL-AP5 is a racemic mixture of the D and L isomers, with the D isomer being the active antagonist of the NMDA receptor.
Experimental Protocols
The following is a generalized protocol for investigating the effect of this compound on LTP in hippocampal slices. Specific parameters may need to be optimized for individual experimental setups.
Hippocampal Slice Preparation
-
Animal Anesthesia and Euthanasia: Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic (e.g., isoflurane, urethane) following approved institutional animal care and use committee protocols. Perform euthanasia by decapitation.
-
Brain Extraction and Dissection: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution. The composition of a typical cutting aCSF is (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 3 MgCl2, 1 CaCl2.
-
Slicing: Mount the hippocampus on a vibratome stage and cut transverse slices (typically 300-400 µm thick).
-
Recovery: Transfer the slices to a holding chamber containing aCSF (e.g., in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1.5 MgCl2, 2.5 CaCl2) bubbled with 95% O2 / 5% CO2. Allow slices to recover at room temperature for at least 1 hour before recording.
Electrophysiological Recording
-
Slice Transfer: Place a single slice in a recording chamber continuously perfused with oxygenated aCSF at a constant flow rate (e.g., 2-3 ml/min) and temperature (e.g., 30-32°C).
-
Electrode Placement: Position a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals in the stratum radiatum of CA1) and a recording electrode in the corresponding dendritic or somatic layer to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: After establishing a stable recording, deliver baseline stimuli at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes to ensure a stable baseline response. The stimulus intensity should be adjusted to elicit a response that is approximately 30-50% of the maximum fEPSP slope.
This compound Application
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in water or a suitable buffer.
-
Bath Application: Dilute the this compound stock solution into the recording aCSF to the desired final concentration (e.g., 20-50 µM).
-
Pre-incubation: Switch the perfusion to the this compound-containing aCSF and allow it to perfuse the slice for at least 20-30 minutes before inducing LTP. This ensures that the drug has reached equilibrium in the tissue.
LTP Induction and Post-Induction Recording
-
LTP Induction: Apply a high-frequency stimulation (HFS) protocol to the stimulating electrode. Common protocols include:
-
High-Frequency Tetanus: One or more trains of 100 Hz for 1 second.
-
Theta Burst Stimulation (TBS): Bursts of high-frequency pulses (e.g., 4 pulses at 100 Hz) delivered at a theta frequency (e.g., 5 Hz).
-
-
Post-Induction Recording: Immediately following the induction protocol, resume baseline stimulation frequency and record the fEPSP for at least 60 minutes to assess the magnitude and stability of LTP.
-
Data Analysis: Normalize the fEPSP slope to the pre-induction baseline. Compare the degree of potentiation in control slices (no this compound) with that in this compound treated slices. A complete block of LTP is characterized by the absence of a sustained increase in the fEPSP slope following the induction protocol.
Visualizations
Signaling Pathway of NMDA Receptor-Dependent LTP and this compound Inhibition
Caption: this compound competitively blocks glutamate binding to the NMDA receptor, preventing Ca2+ influx and subsequent LTP induction.
Experimental Workflow for this compound Application in LTP Studies
References
Preparing D-AP5 Stock Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-(-)-2-amino-5-phosphonopentanoic acid (d-AP5 or d-APV) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It acts by competing with glutamate (B1630785) for its binding site on the NMDA receptor complex.[1][2] Due to its selectivity, this compound is an invaluable tool in neuroscience research for investigating the physiological and pathological roles of NMDA receptors, particularly in studies of synaptic plasticity, learning, and memory.[3] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed application notes and protocols for the preparation and use of this compound in in vitro experiments.
Physicochemical Properties and Solubility
Understanding the physical and chemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 197.13 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥98% (HPLC) | |
| Solubility in Water | Up to 100 mM | |
| Solubility in DMSO | Insoluble or slightly soluble | |
| Solubility in Ethanol | Insoluble |
Stock Solution Preparation
For most in vitro applications, this compound is dissolved in water. It is recommended to prepare a concentrated stock solution, which can then be diluted to the desired final concentration in the experimental buffer.
Materials
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Protocol for Preparing a 100 mM this compound Stock Solution
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 100 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 197.13 g/mol = 19.71 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out 19.71 mg of this compound powder using an analytical balance.
-
-
Dissolve the this compound:
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add 1 mL of high-purity water.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
-
Sterile Filter the Stock Solution:
-
To ensure sterility for cell culture or other sensitive applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
-
Storage:
-
Store the 100 mM this compound stock solution in aliquots at -20°C for long-term storage.
-
For short-term use, aqueous solutions can be stored at 4°C for up to a few days, however, it is generally recommended to use fresh solutions or freshly thawed aliquots for each experiment to ensure potency.
-
Application Notes: In Vitro Use of this compound
This compound is widely used in a variety of in vitro preparations, including primary neuronal cultures, brain slices, and heterologous expression systems. The optimal concentration of this compound will vary depending on the specific application and experimental goals.
| Application | Typical Working Concentration | Notes | Reference |
| Inhibition of NMDA-mediated synaptic plasticity (LTP/LTD) | 50 µM | This concentration is often sufficient to achieve complete blockade of NMDA receptor-dependent long-term potentiation (LTP) and long-term depression (LTD). | |
| Electrophysiology (e.g., whole-cell patch clamp) | 10 - 100 µM | The concentration can be titrated to achieve the desired level of NMDA receptor antagonism. Complete block of NMDA receptor-mediated currents is typically observed at 50 µM. | |
| Neuroprotection assays | 25 - 100 µM | Used to investigate the role of NMDA receptor-mediated excitotoxicity in neuronal cell death. | |
| Calcium imaging | 50 µM | To isolate non-NMDA receptor-mediated calcium signals. |
Experimental Protocol: Inhibition of NMDA Receptor-Mediated Currents in Electrophysiology
This protocol describes a general procedure for using this compound to block NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in whole-cell voltage-clamp recordings from neurons in brain slices.
Materials
-
Brain slices (e.g., hippocampal or cortical)
-
Artificial cerebrospinal fluid (aCSF)
-
Recording pipette filled with internal solution
-
This compound stock solution (100 mM)
-
Perfusion system
Procedure
-
Prepare the Recording Setup:
-
Obtain stable whole-cell recordings from the neuron of interest.
-
Clamp the neuron at a holding potential of +40 mV to relieve the voltage-dependent magnesium block of the NMDA receptor channel.
-
-
Establish a Baseline:
-
Evoke synaptic responses by stimulating afferent fibers.
-
Record baseline NMDA receptor-mediated EPSCs for a stable period (e.g., 5-10 minutes).
-
-
Apply this compound:
-
Dilute the 100 mM this compound stock solution into the aCSF to the desired final concentration (e.g., 50 µM).
-
Switch the perfusion to the aCSF containing this compound.
-
-
Record the Effect:
-
Continue to evoke and record EPSCs.
-
Observe the reduction in the amplitude of the NMDA receptor-mediated component of the EPSC. The effect of this compound is typically rapid.
-
-
Washout (Optional):
-
To confirm the reversibility of the block, switch the perfusion back to the control aCSF (without this compound).
-
Monitor the recovery of the NMDA receptor-mediated EPSCs.
-
Signaling Pathway and Experimental Workflow
NMDA Receptor Signaling Pathway Blocked by this compound
This compound acts as a competitive antagonist at the glutamate binding site of the NMDA receptor, thereby preventing channel opening and the subsequent influx of calcium ions (Ca²⁺). This blockade inhibits the downstream signaling cascade that is crucial for many forms of synaptic plasticity.
Caption: this compound competitively inhibits glutamate binding to the NMDA receptor.
Experimental Workflow for this compound Stock Preparation
The following diagram illustrates the logical flow of preparing a this compound stock solution for in vitro experiments.
References
Application Notes and Protocols: Bath Application of D-AP5 in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of D-(-)-2-amino-5-phosphonopentanoic acid (D-AP5), a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, in electrophysiological recordings. This compound is an invaluable tool for isolating and studying NMDA receptor-mediated synaptic transmission and plasticity.[1][2][3][4]
Introduction
This compound acts by competing with glutamate (B1630785) at its binding site on the NMDA receptor. This antagonism is reversible and selective, making this compound a cornerstone pharmacological agent for investigating the role of NMDA receptors in various physiological and pathological processes, including long-term potentiation (LTP), learning, and memory. It is the more potent isomer of DL-AP5.
Data Presentation
The following table summarizes the quantitative data for the bath application of this compound in electrophysiology experiments, as cited in the literature.
| Parameter | Value | Experimental Context | Source |
| Working Concentration | 1 - 10 µM | Reduction of NMDA receptor-mediated currents | |
| 30 µM | Complete inhibition of LTP induction | ||
| 50 µM | Complete abolition of evoked NMDA receptor-mediated currents | ||
| 100 µM | Blockade of NMDA receptor-mediated EPSCs | ||
| Stock Solution | 10 mM | In water | |
| 100 mM | In water | ||
| Effect on EPSC | Reduced to 82.4 ± 4.6% of baseline | 50 µM this compound application on peak synaptic current | |
| Effect on EPSC Decay | Reduced from 15.95 ± 3.37 ms (B15284909) to 5.68 ± 3.37 ms | 50 µM this compound application | |
| LTP Inhibition | Complete block of LTP induction | Pre-perfusion with 30 µM this compound for 10 minutes | |
| Reversibility | LTP can be induced after washout | Washout of 30 µM this compound for 30 minutes |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, refer to the following diagrams.
Caption: this compound competitively antagonizes the glutamate binding site on the NMDA receptor.
Caption: A typical workflow for a bath application electrophysiology experiment.
Experimental Protocols
This section details the methodologies for preparing and applying this compound in acute brain slice electrophysiology.
Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation : this compound is soluble in water. To prepare a 100 mM stock solution, dissolve 19.71 mg of this compound (MW: 197.13 g/mol ) in 1 mL of deionized water. For a 10 mM stock solution, dissolve 1.97 mg in 1 mL of water. If solubility issues arise, gentle warming in a water bath or sonication can be used.
-
Storage : Store stock solutions at -20°C for up to one month. For daily use, it is recommended to prepare fresh solutions.
-
Working Solution Preparation : On the day of the experiment, dilute the stock solution in artificial cerebrospinal fluid (aCSF) to the desired final concentration (e.g., 50 µM). Ensure thorough mixing.
Protocol for Bath Application of this compound in Acute Brain Slices
This protocol is generalized and may require optimization for specific experimental preparations.
-
Slice Preparation :
-
Anesthetize the animal (e.g., mouse or rat) and rapidly dissect the brain.
-
Prepare acute brain slices (e.g., 300 µm thick) in ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution. A common slicing solution contains (in mM): 110 choline (B1196258) chloride, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, and 10 glucose.
-
Transfer slices to a holding chamber with aCSF (in mM: 119 NaCl, 2.5 KCl, 1.0 NaH₂PO₄, 26.2 NaHCO₃, 11 glucose, 2.0 CaCl₂, 1.3 MgCl₂) saturated with 95% O₂ / 5% CO₂. Allow slices to recover for at least 1 hour at room temperature before recording.
-
-
Electrophysiological Recording :
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at a constant flow rate.
-
Obtain whole-cell patch-clamp or field potential recordings from the neuron or brain region of interest.
-
To isolate NMDA receptor-mediated currents, it is common to include antagonists for AMPA and GABA-A receptors in the aCSF (e.g., CNQX or NBQX, and a GABA-A receptor antagonist). For voltage-clamp experiments isolating NMDA currents, hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the voltage-dependent magnesium block.
-
-
This compound Application :
-
Establish a stable baseline recording for at least 10-20 minutes.
-
Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 50 µM).
-
Continuously record the synaptic responses until a steady-state block is achieved. The time to full effect will depend on the flow rate and volume of the recording chamber.
-
-
Washout :
-
To test for the reversibility of the this compound effect, switch the perfusion back to the control aCSF (without this compound).
-
Continue recording to observe the washout of the antagonist and the recovery of the synaptic response. Complete washout may take 30 minutes or longer.
-
Conclusion
This compound is a potent and selective tool for the study of NMDA receptor function in electrophysiology. Careful preparation of solutions and a well-defined experimental protocol are crucial for obtaining reliable and reproducible results. The provided data and protocols serve as a detailed guide for researchers to effectively utilize this compound in their investigations of synaptic transmission and plasticity.
References
Application Notes and Protocols for In Vivo Administration of D-AP5 via Osmotic Minipumps
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of the selective NMDA receptor antagonist, D-2-amino-5-phosphonopentanoate (D-AP5), using osmotic minipumps. This method allows for continuous and controlled delivery of this compound to target tissues, making it a valuable tool for studying the role of NMDA receptors in various physiological and pathological processes, including synaptic plasticity, learning, and memory.[1][2][3][4][5]
Overview
This compound is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding at the glutamate (B1630785) site. Its in vivo administration via osmotic minipumps offers a reliable method for long-term studies, avoiding the stress and variability associated with repeated injections. This document outlines the necessary materials, detailed experimental protocols for different routes of administration, and key quantitative data from published studies.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing in vivo this compound administration via osmotic minipumps.
Table 1: this compound Dosage and Administration Parameters
| Animal Model | Route of Administration | This compound Concentration | Infusion Rate | Osmotic Minipump Model | Duration | Key Findings | Reference |
| Rat | Intracerebroventricular | 0-50 mM | 1.25 µl/hr | CMA 100 | Not Specified | Dose-dependent impairment of spatial learning and hippocampal LTP. | |
| Rat | Intracerebroventricular | 30 mM D,L-AP5 | Not Specified | Not Specified | Not Specified | Impaired performance on a non-spatial operant DRL task. | |
| Rat | Intrathecal | Not Specified | Not Specified | 2001 | 6 days | Inhibited pertussis toxin-induced thermal hyperalgesia. | |
| Rat | Hippocampus | Not Specified | Not Specified | 1007D | 7, 14 days | Blockade sustained retention of spatial reference memory. | |
| Rat | Posterodorsal subnucleus | Not Specified | Not Specified | 1002 | 14 days | Regulated the timing of puberty onset in female rats. | |
| Mouse | Nucleus Accumbens | 5 µg | Not Specified | Not Specified | Not Specified | Induced locomotor stimulation in monoamine-depleted mice. |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, refer to the following diagrams.
References
- 1. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (this compound) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound | AP5, D-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 5. This compound [bio-gems.com]
Application Notes and Protocols for D-AP5 Infusion in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of D(-)-2-amino-5-phosphonopentanoic acid (D-AP5), a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, in rodent behavioral research.
Introduction
This compound is a crucial pharmacological tool for investigating the role of NMDA receptor-dependent synaptic plasticity in various behavioral paradigms.[1][2][3] By competitively binding to the glutamate (B1630785) site on the NMDA receptor, this compound effectively blocks its activation, thereby inhibiting processes like long-term potentiation (LTP) which are thought to underlie learning and memory.[3][4] Its use in targeted brain infusions allows researchers to dissect the specific contributions of different neural circuits to complex behaviors such as spatial learning, memory consolidation, and fear conditioning.
The D-isomer (this compound) is significantly more potent than the L-isomer in antagonizing the NMDA receptor. These protocols outline the necessary steps for stereotaxic cannula implantation and subsequent this compound infusion to study its effects on rodent behavior.
Quantitative Data Summary
The following tables summarize typical this compound infusion parameters as reported in various rodent behavioral studies. These values serve as a guideline and may require optimization for specific experimental questions and target brain regions.
Table 1: this compound Infusion Parameters in Rats
| Brain Region | Concentration | Infusion Volume | Infusion Rate | Behavioral Task | Reference |
| Intracerebroventricular (ICV) | 0-50 mM (in aCSF via osmotic minipump) | Not specified (chronic infusion) | Not specified | Open-field water maze | |
| Intracerebroventricular (ICV) | 30 mM (in aCSF via osmotic minipump) | 0.5 µL/h | 0.5 µL/h | Place and cued navigation | |
| Intracerebroventricular (ICV) | 30 mM D,L-AP5 (in vehicle via osmotic minipump) | Not specified | Not specified | DRL-18 s schedule | |
| Hippocampal Dentate Gyrus | Not specified | 0.5 µL | Not specified | Formalin pain test | |
| Nucleus Accumbens | 100 µM or 200 µM (co-infused with 1 mM NMDA) | Not specified | Not specified | In vivo microdialysis (dopamine release) |
Note: aCSF refers to artificial cerebrospinal fluid.
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Guide Cannula Implantation
This protocol describes the procedure for implanting a guide cannula into a specific brain region of a rodent, a prerequisite for targeted drug infusion in awake, behaving animals.
Materials:
-
Stereotaxic frame with ear bars and a nose cone for anesthesia delivery
-
Anesthesia machine with isoflurane (B1672236)
-
Heating pad to maintain body temperature
-
Surgical instruments (scalpel, forceps, hemostats, etc.), sterilized
-
Electric drill with fine drill bits
-
Guide cannula and dummy cannula of the appropriate length
-
Stainless steel screws for anchoring
-
Dental acrylic/cement
-
Suture material or wound clips
-
Analgesics (e.g., buprenorphine, carprofen) and local anesthetic (e.g., bupivacaine)
-
Topical antibiotic ointment
-
0.9% sterile saline
-
Personal protective equipment (gloves, mask, lab coat)
Procedure:
-
Animal Preparation:
-
Administer pre-operative analgesics as per your institution's approved animal care protocol.
-
Anesthetize the rodent in an induction chamber with 3-4% isoflurane.
-
Once deeply anesthetized (confirmed by lack of pedal reflex), transfer the animal to the stereotaxic frame, securing its head with the ear bars and nose cone (supplying 1-2% isoflurane for maintenance).
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the scalp and sterilize the area using an alternating sequence of povidone-iodine and 70% ethanol (B145695) scrubs.
-
Administer a local anesthetic (e.g., bupivacaine) subcutaneously at the incision site.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Retract the skin and periosteum to clearly visualize the skull landmarks, bregma and lambda.
-
Level the skull by ensuring the dorsal-ventral (DV) coordinates for bregma and lambda are the same, and that medial-lateral (ML) coordinates at two points equidistant from the midline are also the same.
-
Using a rodent brain atlas, determine the anteroposterior (AP) and ML coordinates for your target brain region, relative to bregma.
-
Mark the target location on the skull.
-
Drill 2-3 small holes for anchor screws, avoiding major blood vessels and sutures. Insert the screws.
-
At the target coordinates, drill a hole large enough for the guide cannula to pass through without resistance.
-
-
Cannula Implantation:
-
Mount the guide cannula (with the dummy cannula inserted) onto the stereotaxic arm.
-
Lower the cannula to the surface of the brain (dura). Record this DV coordinate.
-
Slowly lower the cannula to the predetermined DV coordinate for your target structure.
-
Mix the dental acrylic and apply it around the base of the cannula, covering the anchor screws to build a secure headcap. Ensure the acrylic does not cover the cannula opening.
-
Allow the acrylic to fully harden.
-
-
Post-Operative Care:
-
Once the cement is hard, carefully remove the stereotaxic arm.
-
Suture the scalp or use wound clips to close the incision around the headcap.
-
Apply a topical antibiotic ointment around the wound margin.
-
Discontinue anesthesia and move the animal to a clean recovery cage placed partially on a heating pad.
-
Administer post-operative analgesics for at least 48 hours.
-
Monitor the animal closely until it is fully ambulatory. Animals should be housed individually to prevent damage to the implant.
-
Allow the animal to recover for at least 5-7 days before any behavioral testing or infusion.
-
Protocol 2: this compound Microinfusion
This protocol details the preparation and infusion of this compound into a previously cannulated rodent.
Materials:
-
This compound powder
-
Sterile artificial cerebrospinal fluid (aCSF) or 0.9% saline for vehicle
-
Microinfusion pump
-
Syringes (e.g., 10 µL Hamilton syringe)
-
PE tubing to connect the syringe to the internal cannula
-
Internal cannula (injector) that extends slightly beyond the guide cannula
-
Handling and restraint equipment for the animal
Procedure:
-
This compound Solution Preparation:
-
Prepare a stock solution of this compound in aCSF or saline. The concentration will depend on the target region and desired behavioral effect (see Table 1). For example, a 30 mM solution can be used for intraventricular infusion.
-
Ensure the pH of the solution is adjusted to 7.2-7.4.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Infusion Procedure:
-
Gently handle and restrain the animal. For some paradigms, the infusion can be done in the home cage or behavioral apparatus to minimize stress.
-
Carefully remove the dummy cannula from the guide cannula.
-
Connect the internal cannula to the syringe pump via the PE tubing. Ensure the tubing is filled with the this compound solution and free of air bubbles.
-
Insert the internal cannula into the guide cannula. It should slide in smoothly.
-
Begin the infusion at the desired rate (e.g., 0.25-0.5 µL/min). The volume and rate should be chosen to minimize tissue damage and ensure localized drug delivery.
-
After the infusion is complete, leave the internal cannula in place for an additional 1-2 minutes to allow for diffusion and prevent backflow upon removal.
-
Slowly withdraw the internal cannula and replace it with the clean dummy cannula.
-
Return the animal to its home cage or begin the behavioral task. The timing between infusion and testing is critical and depends on the experimental design (e.g., investigating effects on acquisition vs. consolidation).
-
-
Histological Verification:
-
Deeply anesthetize the animal and perfuse it transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Extract the brain and process it for histology (e.g., cryosectioning and staining) to visualize the cannula track and confirm its location in the target brain region.
Visualizations
Caption: this compound competitively antagonizes the NMDA receptor at the glutamate binding site.
Caption: Standard workflow for a this compound infusion study in rodents.
References
Application Notes and Protocols for the Use of d-AP5 in Fear Conditioning Paradigms
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-2-amino-5-phosphonovaleric acid (d-AP5 or d-APV) is a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By competing with the glutamate (B1630785) binding site, this compound is a powerful tool to investigate the role of NMDA receptor-dependent synaptic plasticity in various forms of learning and memory.[1][2] In the context of fear conditioning, a widely used behavioral paradigm to study the neurobiology of fear and anxiety, this compound has been instrumental in elucidating the molecular mechanisms underlying the acquisition, consolidation, and extinction of fear memories. This document provides detailed application notes and protocols for utilizing this compound in fear conditioning experiments.
NMDA receptors are critical for the induction of long-term potentiation (LTP), a form of synaptic plasticity believed to be a cellular correlate of learning and memory.[3][4] In fear conditioning, the activation of NMDA receptors, particularly within the basolateral amygdala (BLA), is essential for the formation of the association between a neutral conditioned stimulus (CS) and an aversive unconditioned stimulus (US). Administration of this compound prior to fear conditioning has been shown to block the acquisition of fear memory, as measured by fear-potentiated startle and freezing behaviors.
Data Presentation: Quantitative Summary of this compound Administration
The following tables summarize the quantitative parameters for this compound administration in fear conditioning studies. These values are compiled from various published research articles and should serve as a guide for experimental design.
Table 1: this compound Parameters for Intra-Basolateral Amygdala (BLA) Infusion in Rats
| Parameter | Value | Effect on Fear Conditioning | Reference |
| Dose | 2.5 µ g/side | Blocks acquisition of auditory fear-potentiated startle. | |
| 5.0 µ g/side | Blocks acquisition and consolidation of inhibitory avoidance. | ||
| 25 nmol/side | Abolishes long-term fear-potentiated startle. | ||
| Concentration | 10 mg/ml | Used for infusions prior to serial-order conditioning. | |
| Infusion Volume | 0.5 µl/side | Standard volume for BLA infusions. | |
| Infusion Rate | 0.25 µl/min | Common infusion rate to allow for diffusion. | |
| Timing | 10 min pre-training | Blocks acquisition of inhibitory avoidance. | |
| Immediately post-training | Blocks consolidation of inhibitory avoidance. | ||
| 10 min pre-test | No effect on the expression of inhibitory avoidance. |
Table 2: this compound Parameters for Other Brain Regions and Administration Routes
| Brain Region | Administration Route | Dose/Concentration | Animal Model | Effect on Fear Conditioning | Reference |
| Dorsal Hippocampus | Microinfusion | Not specified | Wistar Rats | Pre-training injection impairs contextual fear acquisition. | |
| Entorhinal Cortex | Microinfusion | Not specified | Rats | Pre-training injection impairs contextual fear acquisition. | |
| Intracerebroventricular | Infusion | 30 mM | Rats | Impairs performance on a non-spatial operant DRL task. | |
| Intracerebroventricular | Chronic Infusion (osmotic minipumps) | 0-50 mM | Rats | Dose-dependent impairment of spatial learning. |
Experimental Protocols
Protocol 1: Stereotaxic Surgery and Cannula Implantation
-
Animal Model: Adult male Sprague-Dawley or Wistar rats (250-350g) are commonly used.
-
Anesthesia: Anesthetize the rat with a suitable anesthetic (e.g., a mixture of ketamine and xylazine, or isoflurane).
-
Stereotaxic Procedure:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes through the skull above the target brain region (e.g., BLA). Coordinates for the BLA are typically determined relative to bregma (e.g., AP: -2.8 mm, ML: ±5.0 mm, DV: -8.0 mm from skull surface).
-
Implant bilateral guide cannulae (e.g., 26-gauge) aimed at the target region.
-
Secure the cannulae to the skull with dental cement and surgical screws.
-
Insert dummy cannulae into the guide cannulae to maintain patency.
-
-
Post-operative Care:
-
Administer analgesics as required.
-
Allow the animal to recover for at least one week before behavioral experiments.
-
Protocol 2: Drug Preparation and Intracranial Infusion
-
This compound Solution Preparation:
-
Dissolve this compound powder in a vehicle solution. Common vehicles include sterile phosphate-buffered saline (PBS) or artificial cerebrospinal fluid (aCSF).
-
The pH of the solution should be adjusted to 7.2-7.4.
-
Prepare fresh solutions on the day of the experiment.
-
-
Infusion Procedure:
-
Gently restrain the rat and remove the dummy cannulae.
-
Insert infusion cannulae (e.g., 33-gauge) that extend slightly beyond the tip of the guide cannulae into the target brain region.
-
Connect the infusion cannulae to microsyringes mounted on an infusion pump.
-
Infuse the this compound or vehicle solution bilaterally at a slow rate (e.g., 0.25 µl/min) to allow for adequate diffusion and minimize tissue damage.
-
Leave the infusion cannulae in place for an additional 1-2 minutes post-infusion to prevent backflow.
-
Replace the dummy cannulae.
-
Protocol 3: Auditory Fear Conditioning Paradigm
-
Habituation (Day 1):
-
Place the rat in the conditioning chamber for a set period (e.g., 10-20 minutes) to allow for exploration and habituation to the context.
-
-
Conditioning (Day 2):
-
Administer this compound or vehicle via intracranial infusion at a predetermined time before the conditioning session (e.g., 10 minutes).
-
Place the rat in the conditioning chamber.
-
After a baseline period (e.g., 2-3 minutes), present the conditioned stimulus (CS), which is typically an auditory cue (e.g., a tone of 80 dB, 2800 Hz for 30 seconds).
-
The unconditioned stimulus (US), a mild footshock (e.g., 0.5-1.0 mA for 0.5-1 second), is delivered during the final moments of the CS presentation.
-
Repeat the CS-US pairings for a set number of trials (e.g., 3-5 trials) with an inter-trial interval (e.g., 1-2 minutes).
-
Behavior, specifically freezing (the complete absence of movement except for respiration), is typically recorded and scored.
-
-
Contextual Fear Test (Day 3):
-
Place the rat back into the conditioning chamber without presenting the CS or US.
-
Measure freezing behavior for a set period (e.g., 5-8 minutes) to assess fear memory for the context.
-
-
Cued Fear Test (Day 4):
-
Place the rat in a novel context (different from the conditioning chamber in terms of shape, color, texture, and odor).
-
After a baseline period, present the CS (the auditory cue) without the US.
-
Measure freezing behavior during the CS presentation to assess fear memory for the cue.
-
Visualizations
Signaling Pathway
Caption: NMDA Receptor Signaling in Fear Memory Formation.
Experimental Workflow
Caption: Experimental Workflow for a this compound Fear Conditioning Study.
References
Application of d-AP5 in Cerebellar Long-Term Depression (LTD) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of D-2-amino-5-phosphonovaleric acid (d-AP5), a selective NMDA receptor antagonist, in the study of cerebellar long-term depression (LTD). Cerebellar LTD is a form of synaptic plasticity crucial for motor learning and memory.[1][2][3] Understanding the molecular mechanisms of LTD is a key area of neurobiological research and a potential target for therapeutic intervention in motor disorders.
This compound is an invaluable pharmacological tool for dissecting the role of N-methyl-D-aspartate (NMDA) receptors in this process. By competitively binding to the glutamate (B1630785) site on NMDA receptors, this compound effectively inhibits their activation and downstream signaling cascades.[4][5]
The Evolving Role of NMDA Receptors in Cerebellar LTD
Historically, cerebellar LTD at the parallel fiber (PF) to Purkinje cell (PC) synapse was not thought to involve postsynaptic NMDA receptors. However, recent research has overturned this classical view, demonstrating a critical role for NMDA receptors in LTD induction. Functional NMDA receptors are expressed postsynaptically at climbing fiber (CF) to Purkinje cell synapses in the mature cerebellum. Their activation is essential for the induction of LTD that results from the paired stimulation of PFs and CFs.
Furthermore, studies have identified the presence and functional importance of NMDA receptors in other cerebellar neurons, including molecular-layer interneurons (MLIs) and granule cells. NMDA receptors in MLIs, for instance, are required for LTD, likely through a mechanism involving the production of nitric oxide (NO). Presynaptic NMDA receptors on granule cells have also been shown to be involved in both LTD and long-term potentiation (LTP) at the PF-PC synapse.
This compound has been instrumental in elucidating these diverse roles. Bath application of this compound has been consistently shown to block the induction of cerebellar LTD, confirming the necessity of NMDA receptor activation in this form of synaptic plasticity.
Quantitative Data on this compound Application in Cerebellar LTD
The following table summarizes key quantitative data from studies utilizing this compound to investigate cerebellar LTD.
| Parameter | Value | Species/Preparation | Key Findings | Reference |
| This compound Concentration | 50 µM | Mouse cerebellar slices | Bath application completely blocked LTD induction at PF to Purkinje cell synapses. | |
| Effect on LTD | LTD prevented (no significant change in EPSC amplitude) | Mouse cerebellar slices | Paired PF and CF stimulation failed to induce LTD in the presence of this compound. | |
| Effect on LTP | No effect | Mouse cerebellar slices | PF-LTP induced by 100 Hz PF stimulation was unaffected by this compound. | |
| Effect on CF-evoked Ca2+ transients | Reduced | Mouse cerebellar slices | This compound reduced CF-evoked calcium transients in dendritic spines, suggesting a contribution to LTD induction. | |
| Effect on mIPSC Frequency in Purkinje Cells | Reduced | Rat cerebellar slices | d-APV (this compound) reduced the frequency of miniature inhibitory postsynaptic currents. | |
| Effect of Ethanol on LTD | Impaired | Mouse cerebellar slices | Ethanol at 10 mM impaired LTD, an effect not seen when NMDA receptors were blocked by d-APV. |
Experimental Protocols
Protocol 1: Induction of Cerebellar LTD in Acute Cerebellar Slices
This protocol describes the induction of LTD at parallel fiber-Purkinje cell synapses in acute cerebellar slices from mice, and the use of this compound to confirm the involvement of NMDA receptors.
Materials:
-
This compound (D-2-amino-5-phosphonovaleric acid)
-
Artificial cerebrospinal fluid (aCSF)
-
Slicing solution (e.g., sucrose-based)
-
Mouse (e.g., C57BL/6, mature)
-
Vibratome
-
Patch-clamp electrophysiology setup
-
Stimulating electrodes
Procedure:
-
Slice Preparation:
-
Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the cerebellum and mount it for slicing.
-
Prepare 250-300 µm thick sagittal slices using a vibratome in ice-cold, oxygenated slicing solution.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Perform whole-cell patch-clamp recordings from Purkinje cells.
-
Place stimulating electrodes to activate parallel fibers (in the molecular layer) and climbing fibers (in the granule cell layer).
-
-
LTD Induction:
-
Record baseline parallel fiber-evoked excitatory postsynaptic currents (PF-EPSCs) for 10-20 minutes.
-
Induce LTD by conjunctively stimulating parallel fibers (e.g., 1 Hz) and climbing fibers (e.g., 1 Hz) for 5-15 minutes.
-
Continue recording PF-EPSCs for at least 30-40 minutes post-induction to monitor the expression of LTD.
-
-
Application of this compound:
-
To test the role of NMDA receptors, repeat the LTD induction protocol in the presence of 50 µM this compound in the bath solution.
-
Begin perfusion with the this compound containing aCSF at least 10-15 minutes before starting the LTD induction protocol to ensure complete receptor blockade.
-
Observe that in the presence of this compound, the paired stimulation of parallel and climbing fibers does not result in a significant depression of the PF-EPSC amplitude.
-
Visualizations
Signaling Pathway for Cerebellar LTD Induction
Caption: Signaling cascade in cerebellar LTD induction.
Experimental Workflow for Investigating this compound Effect on LTD
Caption: Workflow for LTD induction with and without this compound.
References
- 1. Cellular mechanisms of cerebellar LTD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interneuronal NMDA receptors regulate long-term depression and motor learning in the cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term depression and other synaptic plasticity in the cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. The 1980s: this compound, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
Combining D-AP5 with Optogenetics to Illuminate Synaptic Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the combined use of the selective NMDA receptor antagonist D-AP5 with optogenetic techniques to investigate synaptic function and plasticity. This powerful combination allows for precise, pathway-specific interrogation of the role of NMDA receptors in synaptic transmission and long-term potentiation (LTP), a cellular correlate of learning and memory.
Introduction
Optogenetics offers unparalleled spatiotemporal control over neuronal activity, enabling the stimulation of specific neural pathways with light. When coupled with pharmacological tools like this compound, researchers can dissect the molecular underpinnings of synaptic function with high precision. This compound is a competitive antagonist of the NMDA receptor, binding to the glutamate (B1630785) recognition site and thereby inhibiting ion flux.[1][2] This blockade of NMDA receptors is a cornerstone of synaptic plasticity research, as it prevents the induction of most forms of LTP at excitatory synapses.[3][4] By selectively activating specific presynaptic inputs with light and observing the postsynaptic response in the presence and absence of this compound, a clear picture of the NMDA receptor's contribution to synaptic strength and plasticity can be obtained.
Key Signaling Pathways
The induction of NMDA receptor-dependent LTP is a well-characterized signaling cascade. The following diagram illustrates the key molecular events.
Experimental Protocols
A typical experiment involves expressing an optogenetic actuator (e.g., Channelrhodopsin-2, ChR2) in a specific presynaptic neuronal population, preparing acute brain slices, and performing electrophysiological recordings from postsynaptic neurons. This compound is then applied to the slice to determine the NMDA receptor-dependence of the observed synaptic phenomena.
Virus Injection for Optogenetic Actuator Expression
This protocol describes the stereotaxic injection of an adeno-associated virus (AAV) carrying the gene for ChR2.
Materials:
-
AAV vector (e.g., AAV-CaMKIIa-hChR2(H134R)-mCherry)
-
Stereotaxic apparatus
-
Anesthesia machine
-
Microinjection pump and syringe
-
Surgical tools
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) following approved institutional protocols.
-
Secure the animal in the stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
Lower the injection pipette to the desired coordinates.
-
Infuse the AAV vector at a slow rate (e.g., 0.1 µL/min) to minimize tissue damage.[5]
-
After infusion, leave the pipette in place for 5-10 minutes to allow for diffusion of the virus.
-
Slowly retract the pipette, suture the incision, and allow the animal to recover.
-
Allow 3-8 weeks for optimal opsin expression before proceeding with electrophysiology experiments.[5][6]
Acute Brain Slice Preparation
Materials:
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (see table below)
-
Artificial cerebrospinal fluid (aCSF) (see table below)
-
Recovery chamber
Procedure:
-
Anesthetize the animal and rapidly decapitate.
-
Dissect the brain and place it in ice-cold cutting solution.
-
Mount the brain on the vibratome stage and cut coronal or sagittal slices (typically 300-400 µm thick).
-
Transfer the slices to a recovery chamber containing aCSF bubbled with 95% O2 / 5% CO2 at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in aCSF until recording.
| Solution | Components |
| Cutting Solution | (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. The pH should be adjusted to 7.3–7.4 with HCl. |
| aCSF | (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, and 1 MgSO4. Bubbled with 95% O2 / 5% CO2. |
Electrophysiological Recording and Optogenetic Stimulation
Materials:
-
Upright microscope with DIC optics and fluorescence
-
Patch-clamp amplifier and data acquisition system
-
LED or laser light source for optogenetic stimulation (e.g., 470 nm for ChR2)
-
Perfusion system
-
Glass recording pipettes (3-5 MΩ)
-
Intracellular solution (see table below)
| Solution | Components |
| K-Gluconate Internal | (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, and 0.3 Na-GTP. The pH should be adjusted to 7.3 with KOH and the osmolarity to ~290 mOsm. |
| Cs-Methanesulfonate Internal | (in mM): 135 Cs-methanesulfonate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, and 5 QX-314. The pH should be adjusted to 7.3 with CsOH and the osmolarity to ~290 mOsm. |
Procedure:
-
Transfer a slice to the recording chamber and continuously perfuse with aCSF at 2-3 mL/min.
-
Identify ChR2-expressing axons and a postsynaptic neuron of interest.
-
Establish a whole-cell patch-clamp recording.
-
Deliver brief pulses of light (e.g., 1-5 ms) to evoke synaptic responses.
-
Record baseline synaptic responses for at least 10 minutes.
-
To induce LTP, deliver a high-frequency optogenetic stimulation protocol, such as theta-burst stimulation (TBS). A typical optogenetic TBS protocol consists of bursts of 4 pulses at 80-100Hz, repeated 5 times with a 200-300 ms (B15284909) inter-burst interval, and this entire sequence is given 3 times with a 30-second interval.[7]
-
Record synaptic responses for at least 60 minutes post-LTP induction.
This compound Application and Washout
-
After establishing a stable baseline, switch the perfusion to aCSF containing this compound (typically 30-100 µM).
-
Allow the this compound to perfuse for at least 15-20 minutes to ensure complete blockade of NMDA receptors before attempting to induce LTP.[8]
-
Apply the LTP induction protocol in the presence of this compound.
-
To test for reversibility, switch the perfusion back to normal aCSF to wash out the this compound. This typically takes 20-30 minutes.[8]
-
A second LTP induction protocol can be delivered after washout to confirm the recovery of NMDA receptor function.[8]
Experimental Workflow and Controls
The following diagram outlines a typical experimental workflow for combining this compound and optogenetics.
Crucial Control Experiments:
-
No Light Control: Ensure that the recording is stable and that no potentiation occurs in the absence of the optogenetic LTP induction protocol.
-
This compound Alone: Confirm that this compound application itself does not have lasting effects on baseline synaptic transmission after washout.
-
Vehicle Control: Perfuse with the vehicle solution for this compound to control for any effects of the solvent.
-
Non-transduced Slices: Attempt to induce LTP with light in slices from animals that did not receive the virus injection to confirm that the light stimulation itself is not causing non-specific effects.
Data Presentation and Analysis
Quantitative data should be presented in a clear and organized manner to facilitate comparison between experimental conditions.
Measuring the AMPA/NMDA Ratio
The AMPA/NMDA ratio is a common measure of synaptic strength.
Protocol:
-
Record evoked excitatory postsynaptic currents (EPSCs) at a holding potential of -70 mV to primarily measure the AMPA receptor-mediated component.
-
Depolarize the neuron to +40 mV to relieve the magnesium block from NMDA receptors and record the total synaptic current.
-
The peak of the early component at +40 mV is largely mediated by AMPA receptors, while the later component (e.g., 50 ms after the stimulus) is predominantly mediated by NMDA receptors.
-
Alternatively, after recording the AMPA component at -70 mV, apply this compound to block the NMDA component and then record the remaining AMPA current at +40 mV. The NMDA component can be isolated by digital subtraction.
-
The AMPA/NMDA ratio is calculated as the peak AMPA current divided by the peak NMDA current.[9]
Quantifying LTP
LTP is typically quantified as the percentage increase in the slope or amplitude of the postsynaptic potential (fEPSP or EPSC) after the induction protocol, compared to the pre-induction baseline.
Table 1: Representative Quantitative Data on the Effect of this compound on LTP
| Experimental Condition | LTP Magnitude (% of Baseline) | N (Slices/Animals) | Reference |
| Control (Optogenetic or Electrical HFS) | 150 - 200% | Varies | [3][8] |
| In the presence of this compound (30 µM) | ~100% (LTP blocked) | 7 slices/1 animal | [3] |
| In the presence of this compound (50 µM) | ~100% (LTP blocked) | 7 neurons/3 mice | [10] |
| In the presence of this compound (100 µM) | ~100% (LTP blocked) | 7 slices/7 mice | [10] |
| Post-D-AP5 Washout (HFS re-applied) | 168 - 194% | 9 slices | [8] |
Table 2: this compound Concentrations and Effects on NMDA Receptor-Mediated Currents
| This compound Concentration | % Blockade of NMDA EPSC | N (Neurons/Animals) | Reference |
| 50 µM | ~86% | 3 | [11] |
| 50 µM | Complete Blockade | 7 neurons/3 mice | [10] |
| 100 µM | Complete Blockade | 3 neurons/2 mice | [10] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No LTP induced in control conditions | Poor slice health, insufficient opsin expression, or suboptimal stimulation parameters. | Check slice viability. Increase virus expression time. Optimize light intensity and stimulation protocol. |
| Incomplete blockade of LTP with this compound | This compound concentration too low, insufficient perfusion time, or NMDA receptor-independent LTP. | Increase this compound concentration (up to 100 µM). Increase pre-incubation time. Consider the possibility of other forms of plasticity. |
| Baseline transmission is unstable | Poor slice health, issues with the recording setup, or phototoxicity. | Ensure proper slice recovery and handling. Check the stability of the perfusion system and recording electrode. Reduce light intensity or duration for baseline stimulation. |
| No recovery of LTP after this compound washout | Incomplete washout, or long-term effects of prolonged NMDA receptor blockade. | Increase washout time. Ensure the perfusion system is working efficiently. In some cases, full recovery may not be possible, and this should be noted in the data interpretation. |
By following these detailed protocols and considering the potential pitfalls, researchers can effectively combine this compound and optogenetics to gain valuable insights into the fundamental mechanisms of synaptic function and plasticity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound | AP5, D-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 3. researchgate.net [researchgate.net]
- 4. The 1980s: this compound, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - AAV-ChR2 delivery to PVN neurons and optogenetic responses in the ARC. - Public Library of Science - Figshare [plos.figshare.com]
- 6. Targeted optogenetic stimulation and recording of neurons in vivo using cell-type-specific expression of Channelrhodopsin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mightexbio.com [mightexbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of kinetic and pharmacological properties of synaptic NMDA receptors depends on presynaptic exocytosis in rat hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-AP5 in Two-Photon Glutamate Uncaging Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of D(-)-2-amino-5-phosphonopentanoic acid (D-AP5), a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, in two-photon (2P) glutamate (B1630785) uncaging experiments. This technique allows for the precise spatiotemporal activation of glutamate receptors on individual dendritic spines, enabling detailed investigation of synaptic function and plasticity. The inclusion of this compound is critical for isolating and characterizing the contribution of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to synaptic transmission.
Introduction to this compound and Two-Photon Glutamate Uncaging
Two-photon glutamate uncaging is a powerful technique that utilizes a focused laser beam to photolyze a biologically inert "caged" glutamate compound, releasing active glutamate in a highly localized volume (on the order of femtoliters) and with millisecond temporal precision.[1][2] This allows for the stimulation of individual synapses and the recording of resulting postsynaptic currents or potentials.
This compound is a widely used pharmacological tool that selectively blocks NMDA receptors by competing with glutamate for its binding site.[3] By inhibiting NMDA receptor-mediated currents, this compound enables the specific study of AMPA receptor function in response to glutamate uncaging. This is particularly important for dissecting the relative contributions of these two major ionotropic glutamate receptors to synaptic transmission and for studying forms of synaptic plasticity that are dependent on AMPA receptor trafficking.
Quantitative Data: this compound Pharmacology
The efficacy of this compound can vary depending on the subunit composition of the NMDA receptor. The following tables summarize key quantitative data for this compound.
| Parameter | Value | Reference |
| Chemical Name | D(-)-2-Amino-5-phosphonopentanoic acid | [4] |
| Alternative Names | D-APV | [4] |
| Molecular Weight | 197.13 g/mol | [4] |
| Solubility | Soluble in water to 100 mM | [4] |
| Storage | Store at room temperature (solid); -20°C (stock solutions) | [4] |
Table 1: General Properties of this compound
| Receptor Subunit | Ki (nM) | IC50 (µM) | Notes | Reference |
| GluN1/GluN2A | 520 | ~0.3 - 0.8 | This compound shows a slight preference for GluN2A-containing receptors over GluN2B. | [4] |
| GluN1/GluN2B | 3070 | ~1.4 - 2.5 | [4] | |
| GluN1/GluN2C | 107 (for ST3) | Not specified for this compound | Data for this compound is limited; ST3 is a different GluN2A/C-preferring antagonist. | [5] |
| GluN1/GluN2D | 400 (for ST3) | Not specified for this compound | Data for this compound is limited; ST3 is a different GluN2A/C-preferring antagonist. | [5] |
Table 2: Inhibitory Activity of this compound at NMDA Receptor Subtypes Note: Ki and IC50 values can vary between experimental preparations and conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Sterile deionized or distilled water
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution (e.g., 50 mM):
-
Weigh out the appropriate amount of this compound powder. For 1 ml of a 50 mM stock solution, use 9.86 mg of this compound (MW: 197.13 g/mol ).
-
Add the this compound powder to a sterile microcentrifuge tube.
-
Add the desired volume of sterile water (e.g., 1 ml).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for several months.
-
-
Working Solution (e.g., 50 µM):
-
The working solution of this compound is typically prepared fresh on the day of the experiment by diluting the stock solution into the artificial cerebrospinal fluid (ACSF).
-
To prepare a 50 µM working solution from a 50 mM stock, dilute the stock solution 1:1000 in ACSF. For example, add 10 µl of the 50 mM stock solution to 10 ml of ACSF.
-
Ensure the working solution is well-mixed before perfusing it onto the brain slice or into the recording chamber.
-
Protocol 2: Two-Photon Glutamate Uncaging to Isolate AMPA Receptor-Mediated Currents
Materials:
-
Brain slices (e.g., acute hippocampal or cortical slices)
-
Two-photon microscope with a femtosecond-pulsed infrared laser (e.g., Ti:Sapphire laser)
-
Patch-clamp electrophysiology setup
-
ACSF
-
Caged glutamate compound (e.g., MNI-caged-L-glutamate)
-
This compound working solution (50-100 µM in ACSF)
-
Other necessary antagonists (e.g., picrotoxin (B1677862) to block GABAA receptors, TTX to block action potentials)
Procedure:
-
Slice Preparation and Electrophysiology:
-
Prepare acute brain slices according to standard laboratory protocols.
-
Transfer a slice to the recording chamber of the two-photon microscope and continuously perfuse with oxygenated ACSF.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
-
Application of Caged Glutamate and this compound:
-
Prepare ACSF containing the caged glutamate compound (e.g., 2-5 mM MNI-caged-L-glutamate) and other desired antagonists (e.g., 100 µM picrotoxin, 1 µM TTX).
-
To isolate AMPA receptor currents, prepare a second ACSF solution identical to the one above, but also containing 50-100 µM this compound.
-
Initially, perfuse the slice with the ACSF containing caged glutamate but without this compound to record baseline total glutamate-evoked postsynaptic currents (EPSCs).
-
After recording baseline responses, switch the perfusion to the ACSF containing this compound. Allow at least 10-15 minutes for the this compound to equilibrate in the tissue and fully block the NMDA receptors.
-
-
Two-Photon Uncaging:
-
Tune the uncaging laser to the appropriate wavelength for the caged compound (e.g., ~720 nm for MNI-glutamate).
-
Identify a dendritic spine of interest using two-photon imaging.
-
Position the uncaging laser spot adjacent to the head of the selected spine.
-
Deliver a short laser pulse (e.g., 0.5-2 ms (B15284909) duration, 10-20 mW power at the objective) to uncage glutamate. The optimal parameters will need to be determined empirically to elicit a physiological-like response.
-
Record the resulting uncaging-evoked EPSC (uEPSC) in voltage-clamp mode. In the presence of this compound, this current will be mediated primarily by AMPA receptors.
-
-
Data Analysis:
-
Analyze the amplitude, rise time, and decay kinetics of the isolated AMPA receptor-mediated uEPSCs.
-
Compare the characteristics of the uEPSCs recorded before and after the application of this compound to determine the contribution of NMDA receptors to the total glutamate-evoked current.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways Activated by Glutamate Uncaging
Two-photon glutamate uncaging at a dendritic spine activates both AMPA and NMDA receptors, triggering distinct downstream signaling cascades.
Caption: Ionotropic signaling cascade initiated by glutamate uncaging.
In the presence of this compound, the NMDA receptor-mediated pathway is blocked, isolating the AMPA receptor-mediated depolarization.
Caption: Non-ionotropic NMDA receptor signaling, independent of ion flux.[1]
Experimental Workflow
The following diagram illustrates the typical workflow for a two-photon glutamate uncaging experiment designed to isolate AMPA receptor currents using this compound.
Caption: Workflow for isolating AMPA receptor currents with this compound.
Conclusion
The combination of this compound and two-photon glutamate uncaging provides a powerful and precise method for dissecting the roles of AMPA and NMDA receptors in synaptic function. By following the protocols and understanding the principles outlined in these application notes, researchers can effectively isolate and characterize AMPA receptor-mediated synaptic events at the level of individual spines, contributing to a deeper understanding of synaptic transmission and plasticity.
References
- 1. Non-ionotropic signaling by the NMDA receptor: controversy and opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMDA Receptors Containing GluN2B/2C/2D Subunits Mediate an Increase in Glutamate Release at Hippocampal CA3-CA1 Synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
D-AP5 Protocol for Studying NMDA Receptor Currents in Cultured Neurons
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals.
Abstract
This document provides a detailed protocol for the use of D(-)-2-amino-5-phosphonopentanoic acid (D-AP5), a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, in studying NMDA receptor-mediated currents in cultured neurons. This compound acts by competing with the glutamate (B1630785) binding site on the NMDA receptor.[1][2][3] This protocol is designed for researchers in neuroscience and pharmacology to accurately measure and analyze NMDA receptor function, which is critical for understanding synaptic plasticity, learning, and memory, as well as its role in various neurological disorders.[4][5][6][7]
Introduction
The NMDA receptor is a ligand-gated ion channel that plays a crucial role in excitatory synaptic transmission in the central nervous system.[5][6] Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium (Mg²⁺) block.[7] The resulting influx of calcium (Ca²⁺) through the channel acts as a second messenger, triggering various intracellular signaling cascades involved in synaptic plasticity.[4][5][7] Dysregulation of NMDA receptor activity is implicated in numerous neurological conditions, making it a key target for therapeutic intervention.[6][7]
This compound is a potent and selective competitive antagonist at the glutamate binding site of the NMDA receptor, making it an invaluable tool for isolating and studying NMDA receptor-mediated currents.[1][2][3][8] It is the more active isomer of DL-AP5 and exhibits significantly higher potency than its L-isomer.[2][3] This application note provides a comprehensive guide to using this compound in electrophysiological experiments with cultured neurons.
Data Presentation
This compound Properties and Concentrations
| Property | Value | Reference |
| Synonyms | D-APV, D-2-Amino-5-phosphonovaleric acid | [1] |
| Molecular Weight | 197.13 g/mol | [3] |
| Solubility | Soluble to 100 mM in water | [3][8] |
| Mechanism of Action | Competitive antagonist at the glutamate binding site of the NMDA receptor | [1][2][3] |
| Kd | 1.4 µM | [1] |
| EC50 for up-regulation (2-7 days) | 10 µM | [9] |
| Commonly Used Concentration | 50 µM for complete block of NMDAR currents | [8][10] |
| IC50 (astrocytes) | 0.64 ± 0.1 µM | [11] |
Recommended Solutions for Electrophysiology
| Solution | Component | Concentration (mM) |
| External Solution (ACSF) | NaCl | 124 |
| KCl | 2.5 | |
| NaH₂PO₄ | 1.0 | |
| MgSO₄ | 1 | |
| CaCl₂ | 2 | |
| NaHCO₃ | 25 | |
| D-Glucose | 10 | |
| Internal Solution (Patch Pipette) | Cs-MeSO₃ | 120 |
| HEPES | 10 | |
| EGTA | 10 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.3 | |
| QX-314 | 5 | |
| Other Blockers | Tetrodotoxin (TTX) | 0.001 |
| Picrotoxin | 0.1 | |
| CNQX or NBQX | 0.01 |
Note: The exact composition of solutions may need to be optimized for specific neuronal cultures and experimental conditions.
Experimental Protocols
Preparation of this compound Stock Solution
-
Calculate the required amount: Based on the molecular weight of this compound (197.13 g/mol ), calculate the mass needed to prepare a stock solution of the desired concentration (e.g., 100 mM).
-
Dissolution: Dissolve the calculated amount of this compound in high-purity water.[3][8] Gentle warming, stirring, or sonication can aid in dissolution.[8]
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
Cultured Neuron Preparation
-
Cell Culture: Culture primary neurons (e.g., cortical or hippocampal neurons) on glass coverslips coated with an appropriate substrate (e.g., poly-L-lysine).
-
Maintenance: Maintain the cultures in a suitable growth medium in a humidified incubator at 37°C and 5% CO₂.
-
Experiment Timing: Experiments are typically performed on mature neurons, generally between 14 and 21 days in vitro (DIV).
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for recording NMDA receptor-mediated currents using the whole-cell patch-clamp technique.
-
Mounting: Transfer a coverslip with cultured neurons to a recording chamber mounted on the stage of an inverted microscope.
-
Perfusion: Continuously perfuse the recording chamber with oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (ACSF) at room temperature or a physiological temperature (32-34°C).
-
Patch Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Neuron Selection: Identify a healthy neuron with a smooth membrane and clear nucleus for recording.
-
Gigaohm Seal Formation: Approach the selected neuron with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the neuron at a holding potential of -70 mV.
-
Pharmacological Isolation of NMDA Currents:
-
To isolate NMDA receptor currents, perfuse the chamber with ACSF containing antagonists for other ion channels:
-
Tetrodotoxin (TTX) to block voltage-gated sodium channels.
-
Picrotoxin to block GABAA receptors.
-
CNQX or NBQX to block AMPA/Kainate receptors.[12]
-
-
Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the voltage-dependent Mg²⁺ block of the NMDA receptor channel.[8]
-
-
Evoking NMDA Currents:
-
Puff Application: Locally apply NMDA (e.g., 100 µM) and a co-agonist (e.g., glycine (B1666218) or D-serine) onto the neuron using a puff pipette.
-
Synaptic Stimulation: Alternatively, place a stimulating electrode near the recorded neuron to evoke synaptic release of glutamate.
-
-
Application of this compound:
-
Washout: Perfuse the chamber with ACSF without this compound to observe the reversal of the block.[12]
-
Data Analysis: Measure the peak amplitude or the integral of the NMDA receptor-mediated current before, during, and after this compound application to quantify the effect of the antagonist.[12]
Mandatory Visualizations
NMDA Receptor Signaling Pathway and this compound Site of Action
Caption: NMDA receptor signaling pathway and the competitive antagonistic action of this compound.
Experimental Workflow for Studying NMDA Currents with this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 4. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. NMDA receptor - Wikipedia [en.wikipedia.org]
- 8. This compound | AP5, D-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 9. Up-regulation of N-methyl-D-aspartate receptors on cultured cortical neurons after exposure to antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NMDA Receptors Mediate Neuron-to-Glia Signaling in Mouse Cortical Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Determining the Optimal Dose of D-AP5 for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-2-amino-5-phosphonopentanoate (D-AP5) is a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and neuronal communication. Its in vivo application is a powerful tool for investigating the role of NMDA receptors in various physiological and pathological processes, including learning, memory, and neurodegenerative diseases. Determining the optimal dose of this compound is paramount for achieving desired experimental outcomes without inducing off-target effects. This document provides detailed application notes and protocols to guide researchers in establishing the optimal dosage of this compound for their in vivo experiments.
Introduction to this compound and NMDA Receptor Antagonism
This compound acts by competing with the endogenous agonist glutamate (B1630785) at its binding site on the NMDA receptor.[1][2] This antagonism prevents the influx of Ca2+ ions through the receptor channel, a key event in the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[3][4][5][6] The D-isomer of AP5 is significantly more potent than the L-isomer.[1][2] Due to its selectivity, this compound is widely used to probe the functional significance of NMDA receptor activation in various experimental paradigms.
Signaling Pathway of NMDA Receptor Activation
Caption: NMDA Receptor Signaling Pathway and this compound Antagonism.
Quantitative Data on In Vivo this compound Dosage
The optimal dose of this compound is highly dependent on the administration route, the animal model, and the specific research question. Direct intracerebral or intracerebroventricular (i.c.v.) administration requires significantly lower concentrations than systemic (e.g., intravenous, i.v.) injection due to the poor blood-brain barrier permeability of this compound.[7]
Table 1: Intracerebroventricular (i.c.v.) Infusion of this compound in Rats
| Concentration (in pump) | Infusion Rate | Animal Model | Key Findings | Reference |
| 0 - 50 mM | Osmotic minipumps | Rats | Dose-dependent impairment of spatial learning and LTP.[3][4][5][6][8] | --INVALID-LINK-- |
| 30 mM | 0.5 µL/h | Rats | Selective impairment in place navigation learning.[9] | --INVALID-LINK-- |
Table 2: Systemic Administration of this compound in Rats
| Dose | Route | Animal Model | Key Findings | Reference |
| 50 - 100 mg/kg | i.v. | Rats | Reduced NMDA-evoked excitations by 70-100%.[10] | --INVALID-LINK-- |
Table 3: Intracerebral Administration of DL-AP5 in Broiler Cockerels
| Dose | Route | Animal Model | Key Findings | Reference |
| 0, 2.5, 5, and 10 nmol | Intra-dorsal hippocampal (intra-CA1) | Broiler cockerels | Significantly decreased the effect of NMDA.[11] | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Chronic Intracerebroventricular (i.c.v.) Infusion of this compound in Rats for Behavioral Studies
This protocol is adapted from studies investigating the role of NMDA receptors in spatial learning.[3][5][8][9]
Objective: To assess the effect of chronic NMDA receptor blockade on learning and memory.
Materials:
-
This compound (soluble in artificial cerebrospinal fluid - aCSF)
-
Osmotic minipumps (e.g., Alzet)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools
-
Behavioral testing apparatus (e.g., Morris water maze)
Procedure:
-
Animal Preparation: Anesthetize the rat and secure it in a stereotaxic frame.
-
Cannula Implantation: Surgically implant a cannula into the lateral ventricle using stereotaxic coordinates.
-
Minipump Preparation: Prepare the osmotic minipumps with the desired concentration of this compound dissolved in aCSF according to the manufacturer's instructions. A range of concentrations (e.g., 0, 12.5, 25, 50 mM) should be used for a dose-response study.[3][5][8]
-
Minipump Implantation: Implant the filled osmotic minipump subcutaneously on the back of the animal and connect it to the implanted cannula via tubing.
-
Recovery: Allow the animal to recover from surgery for a specified period before commencing behavioral testing.
-
Behavioral Testing: Conduct the behavioral paradigm (e.g., Morris water maze) to assess spatial learning and memory.
-
Data Analysis: Analyze the behavioral data (e.g., escape latency, path length) to determine the effect of different this compound doses.
-
Verification (Optional): After the experiment, verify the cannula placement and measure this compound concentration in brain tissue or cerebrospinal fluid using techniques like HPLC.[4][8]
Protocol 2: Systemic Administration of this compound for Electrophysiological Studies
This protocol is based on studies examining the antagonist effects of this compound on NMDA-evoked neuronal responses.[10]
Objective: To determine the systemic dose of this compound required to block NMDA receptor-mediated neuronal excitation.
Materials:
-
This compound (soluble in saline)
-
Intravenous (i.v.) catheterization equipment
-
Anesthesia (e.g., urethane)
-
Recording electrodes and electrophysiology setup
-
NMDA solution for neuronal stimulation
Procedure:
-
Animal Preparation: Anesthetize the animal and perform any necessary surgical procedures to expose the brain region of interest.
-
Catheterization: Insert an i.v. catheter (e.g., in the femoral vein) for drug administration.
-
Electrophysiological Recording: Position a recording electrode in the target brain area to monitor neuronal activity.
-
Baseline Recording: Record baseline neuronal activity and responses to iontophoretically applied NMDA.
-
This compound Administration: Administer this compound intravenously at increasing doses (e.g., starting from a low dose and escalating to 50-100 mg/kg).[10]
-
Post-Drug Recording: After each dose, record the neuronal responses to NMDA to assess the degree of antagonism.
-
Data Analysis: Quantify the reduction in NMDA-evoked firing rate at each this compound dose to generate a dose-response curve.
Diagrams for Experimental Design and Logic
Experimental Workflow for In Vivo this compound Administration
Caption: General Experimental Workflow for In Vivo this compound Studies.
Logical Framework for Dose-Response Determination
References
- 1. rndsystems.com [rndsystems.com]
- 2. DL-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 3. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (this compound) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (this compound) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro | Journal of Neuroscience [jneurosci.org]
- 6. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (this compound) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 1980s: this compound, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-methyl-d-aspartate receptors, learning and memory: chronic intraventricular infusion of the NMDA receptor antagonist this compound interacts directly with the neural mechanisms of spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
d-AP5 stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of D-AP5 (D-2-amino-5-phosphonovaleric acid), a selective NMDA receptor antagonist. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C, where it can remain stable for up to 3 years.[1][2] Some suppliers suggest storage at 4°C for at least six months or at room temperature.[3][4] Always refer to the manufacturer's specific recommendations provided on the product datasheet.
Q2: How should I store this compound solutions?
The storage conditions for this compound in solution depend on the solvent and the desired storage duration. For aqueous solutions, it is generally recommended to prepare them fresh on the day of use. If storage is necessary, aliquots can be stored at -20°C for up to one month or at -80°C for up to six months. To prevent degradation from repeated freeze-thaw cycles, it is crucial to store the solution in single-use aliquots.
Q3: What is the solubility of this compound in common solvents?
This compound is readily soluble in water, with a solubility of up to 100 mM. It is sparingly soluble or insoluble in organic solvents such as DMSO and ethanol. For experiments requiring an organic solvent-free solution, dissolving this compound directly in water is the recommended approach.
Stability and Storage Data
The following tables summarize the stability and solubility data for this compound based on information from various suppliers.
Table 1: Stability of this compound
| Form | Storage Temperature | Shelf Life |
| Solid (Powder) | -20°C | Up to 3 years |
| 4°C | At least 6 months | |
| Room Temperature | Stable for shipping | |
| In Solution (-80°C) | -80°C | Up to 6 months |
| In Solution (-20°C) | -20°C | Up to 1 month |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Notes |
| Water | 100 mM | Ultrasonic assistance may be needed. |
| DMSO | < 1 mg/mL (insoluble or slightly soluble) | Fresh DMSO is recommended as moisture can reduce solubility. |
| Ethanol | < 1 mg/mL (insoluble) | |
| 1 eq. NaOH | 100 mM | |
| PBS (pH 7.2) | ~10 mg/mL |
Troubleshooting Guide
Q4: My this compound solution appears to have precipitated after thawing. What should I do?
Precipitation can occur, especially with concentrated stock solutions stored at low temperatures. Before use, it is essential to equilibrate the solution to room temperature. If precipitation is still visible, you can try the following methods to redissolve the compound:
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Vortexing/Stirring: Vigorously mix the solution.
-
Gentle Warming: Briefly warm the solution in a water bath.
-
Sonication: Use an ultrasonic bath to aid dissolution.
Q5: I am not observing the expected inhibitory effect of this compound in my experiment. What could be the cause?
Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
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Improper Storage: Verify that the this compound (both solid and in solution) has been stored according to the recommended conditions to prevent degradation.
-
Incorrect Concentration: Double-check your calculations for the working solution concentration. This compound is commonly used at a concentration of 50 μM to completely abolish evoked NMDAR-mediated currents.
-
Solution Age: If you are using a previously prepared stock solution, ensure it is within its recommended shelf life. For aqueous solutions, it is always best to use them on the same day they are prepared.
-
Experimental pH: The pH of your experimental buffer can influence the activity of this compound. Ensure the pH is within the optimal range for your specific assay.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
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This compound powder
-
Sterile, high-purity water
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Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
0.22 μm sterile syringe filter
Procedure for 100 mM Stock Solution in Water:
-
Calculate the required mass of this compound based on its molecular weight (typically around 197.13 g/mol , but refer to the batch-specific value on the Certificate of Analysis). For example, to make 1 mL of a 100 mM stock solution, you would need 19.71 mg of this compound.
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Weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water to achieve the desired concentration.
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Vortex the solution until the this compound is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
For sterile applications, filter the stock solution through a 0.22 μm syringe filter into a new sterile tube.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Procedure for Preparing a Working Solution (e.g., 50 μM):
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Thaw a single-use aliquot of the 100 mM this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in your experimental buffer (e.g., artificial cerebrospinal fluid, aCSF). For example, to prepare 10 mL of a 50 μM working solution, add 5 μL of the 100 mM stock solution to 9.995 mL of your buffer.
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Mix the working solution thoroughly before applying it to your experimental preparation.
Visualizations
NMDA Receptor Signaling Pathway and this compound Action
Caption: NMDA receptor signaling and this compound's mechanism of action.
This compound Troubleshooting Workflow
Caption: A workflow for troubleshooting this compound experimental issues.
References
determining effective d-AP5 washout time in slice recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in determining the effective washout time for the NMDA receptor antagonist d-AP5 in acute brain slice recordings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its complete washout important?
A1: this compound (d-2-amino-5-phosphonovalerate) is a potent and selective competitive antagonist of the NMDA receptor.[1][2] It competitively inhibits the binding of glutamate (B1630785) to the NMDA receptor, thereby blocking its activation.[1][2] Complete washout of this compound is crucial for experiments that require the comparison of neuronal activity before and after NMDA receptor blockade, or for "re-activation" studies, such as inducing long-term potentiation (LTP) after a period of NMDA receptor inhibition. Incomplete washout can lead to the misinterpretation of results, as residual this compound will continue to suppress NMDA receptor function.
Q2: What is a typical washout time for this compound in slice recordings?
A2: There is no universal washout time for this compound, as it is highly dependent on the specific experimental parameters. However, published studies commonly report washout times ranging from 20 to 60 minutes. For example, some studies have shown recovery of NMDA-mediated excitatory postsynaptic currents (EPSCs) after a 20-minute washout, while others have demonstrated the ability to induce LTP after a 30-minute washout of this compound. It is essential to empirically determine the optimal washout time for your specific experimental setup.
Q3: What factors can influence the washout time of this compound?
A3: Several factors can significantly impact the time required for complete this compound washout:
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Slice Thickness: Thicker slices (e.g., >300 µm) will have longer washout times due to the increased diffusion distance for the drug to exit the tissue.[3][4]
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Perfusion Rate: A faster perfusion rate of the artificial cerebrospinal fluid (aCSF) will facilitate more rapid clearance of the drug from the recording chamber and the slice surface.[5][6]
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Temperature: While physiological temperatures can enhance slice health, temperature can also affect drug diffusion and binding kinetics.[7][8][9] It is important to maintain a consistent temperature throughout the experiment.
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This compound Concentration: Higher concentrations of this compound may require longer washout periods.
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Tissue Trapping: Studies have shown that a significant portion of this compound can become trapped within the brain tissue, making it inaccessible to simple diffusion-based washout.[10] This can substantially prolong the effective washout time.
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Perfusion System Design: The design of the recording chamber and the efficiency of the perfusion system can impact the exchange of aCSF and the removal of the drug.[11][12]
Q4: How can I be certain that this compound is completely washed out?
A4: The most reliable method is to monitor the recovery of an NMDA receptor-mediated physiological response. This can be achieved by isolating NMDA receptor currents pharmacologically (e.g., in the presence of AMPA and GABA receptor blockers) and measuring their amplitude before this compound application, during its application, and at various time points during washout. Complete washout is achieved when the NMDA receptor-mediated response returns to the pre-drug baseline level and remains stable.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Incomplete Washout (NMDA receptor-mediated response does not return to baseline) | 1. Insufficient Washout Time: The washout period is too short for the this compound to diffuse out of the slice. 2. Tissue Trapping of this compound: A significant amount of the drug is retained within the tissue.[10] 3. Low Perfusion Rate: The flow rate of the aCSF is not sufficient to effectively clear the drug. 4. Thick Brain Slices: The diffusion distance in thicker slices is too great for efficient washout within a reasonable timeframe.[3][4] | 1. Increase Washout Duration: Systematically test longer washout periods (e.g., in 10-15 minute increments). 2. Pulsatile Washout: Alternate between the standard perfusion rate and short periods of a higher flow rate to help dislodge trapped drug. 3. Optimize Perfusion System: Ensure your perfusion system provides a complete and rapid exchange of the chamber volume.[5][11][12] 4. Use Thinner Slices: If experimentally feasible, use thinner brain slices (e.g., 250-300 µm) to reduce diffusion distance. |
| High Variability in Washout Times Between Slices | 1. Inconsistent Slice Thickness: Variability in the thickness of the prepared slices. 2. Inconsistent Perfusion: Fluctuations in the perfusion rate during or between experiments. 3. Variability in Slice Health: Differences in the viability of the slices can affect drug diffusion and clearance. | 1. Consistent Slicing Technique: Ensure a consistent and accurate slicing procedure to produce uniform slice thickness. 2. Calibrate Perfusion Pump: Regularly check and calibrate the perfusion pump to ensure a stable and reproducible flow rate. 3. Monitor Slice Health: Visually inspect slices for signs of damage or poor health before and during the experiment. |
| Slow Onset of this compound Effect | 1. Slow Diffusion into the Slice: The drug is taking a long time to reach the target neurons in the center of the slice. 2. Low Perfusion Rate: The drug is not being delivered to the slice efficiently. | 1. Allow Sufficient Equilibration Time: Ensure an adequate pre-application period for the drug to diffuse into the slice and reach a steady-state concentration. 2. Increase Perfusion Rate During Application: A higher flow rate can speed up the delivery of the drug to the slice. |
Quantitative Data Summary
The following table summarizes reported washout times for this compound from slice electrophysiology studies. It is important to note that these are examples, and the optimal time should be determined empirically.
| Brain Region | Slice Thickness (µm) | This compound Concentration (µM) | Reported Washout Time (minutes) | Outcome Measure |
| Hippocampal CA1 | Not Specified | 50 | 20 | Recovery of NMDA EPSCs |
| Zebrafish Dorsal Telencephalon | Not Specified | 30 | 30 | Induction of LTP after block |
Experimental Protocol: Determining Effective this compound Washout Time
This protocol provides a systematic approach to determine the necessary washout time for this compound in your specific experimental conditions.
Objective: To empirically determine the time required for the complete reversal of this compound-induced blockade of NMDA receptor-mediated synaptic currents.
Materials:
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Acute brain slices prepared according to your standard protocol.
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Recording setup for whole-cell patch-clamp or field potential recordings.
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Artificial cerebrospinal fluid (aCSF) with and without this compound.
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Pharmacological agents to isolate NMDA receptor currents (e.g., CNQX or NBQX for AMPA receptors, and picrotoxin (B1677862) or bicuculline (B1666979) for GABA-A receptors).
Methodology:
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Prepare Brain Slices: Prepare acute brain slices at your desired thickness and allow them to recover for at least 1 hour.
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Establish a Stable Baseline:
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Obtain a stable whole-cell patch-clamp recording from a neuron of interest or place a field potential electrode in the desired region.
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In the presence of AMPA and GABA-A receptor antagonists, evoke and record NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) at a low stimulation frequency (e.g., 0.05-0.1 Hz).
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Record a stable baseline of the NMDA receptor-mediated response for at least 10-15 minutes.
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Apply this compound:
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Bath-apply this compound at the desired concentration.
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Continue to record the NMDA receptor-mediated response until it is completely blocked or reaches a steady-state inhibition.
-
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Initiate Washout and Monitor Recovery:
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Switch the perfusion to this compound-free aCSF to begin the washout.
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Continuously record the NMDA receptor-mediated response.
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Monitor the amplitude of the response over time.
-
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Determine Complete Washout:
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Washout is considered complete when the amplitude of the NMDA receptor-mediated response returns to the pre-drug baseline level and remains stable for at least 10-15 minutes.
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Plot the amplitude of the response as a function of time to visualize the washout kinetics.
-
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Data Analysis:
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For each slice, measure the time it takes for the NMDA receptor-mediated response to recover to 90-100% of the initial baseline.
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Calculate the average washout time across multiple slices to determine the effective washout period for your experimental conditions.
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Visualizations
Caption: A flowchart illustrating the experimental workflow for determining the effective washout time of this compound.
Caption: A diagram showing the competitive antagonism of this compound at the NMDA receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. The brain slice method for studying drug distribution in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Effect of Slice Thickness for Apparent Diffusion Coefficient Measurement of Mass] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple perfusion system for brain slice electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Physiological temperature during brain slicing enhances the quality of acute slice preparations [frontiersin.org]
- 8. Physiological temperature during brain slicing enhances the quality of acute slice preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brain temperature affects quantitative features of hippocampal sharp wave ripples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (this compound) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Perfused drop microfluidic device for brain slice culture-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A microfluidic bubble perfusion device for brain slice culture - Analytical Methods (RSC Publishing) [pubs.rsc.org]
potential off-target effects of high d-AP5 concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of D-AP5, a selective NMDA receptor antagonist. It is intended for researchers, scientists, and drug development professionals to address potential issues, particularly those arising from the use of high concentrations of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, or D-2-amino-5-phosphonovalerate, is a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It acts by competing with the endogenous agonist, glutamate (B1630785), at its binding site on the GluN2 subunit of the NMDA receptor. This inhibition prevents the ion channel from opening, thereby blocking the influx of Ca²⁺ and Na⁺ ions that is characteristic of NMDA receptor activation.
Q2: What is a typical working concentration for this compound in in vitro experiments?
A commonly used concentration of this compound in in vitro preparations, such as brain slices, is 50 µM.[1] This concentration is generally sufficient to achieve complete blockade of NMDA receptor-mediated currents and synaptic plasticity, like long-term potentiation (LTP).[1]
Q3: Is this compound selective for NMDA receptors over other glutamate receptors?
Yes, this compound is highly selective for NMDA receptors. Studies have shown that it has no significant effect on AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) or kainate receptors, even at concentrations as high as 100 µM.[2][3][4]
Q4: What is the difference between this compound and DL-AP5?
This compound is the D-isomer of 2-amino-5-phosphonovalerate and is the more biologically active form. The L-isomer, L-AP5, is significantly less potent. DL-AP5 is a racemic mixture containing both isomers. For targeted and potent NMDA receptor antagonism, this compound is the preferred compound.
Q5: How should I prepare and store this compound solutions?
This compound is soluble in water up to 100 mM.[1][3] For stock solutions, dissolve this compound in high-purity water. Gentle warming or sonication can aid dissolution. Stock solutions can typically be stored at -20°C for several months. For working solutions, dilute the stock solution in your experimental buffer.
Troubleshooting Guide: Potential Off-Target Effects of High this compound Concentrations
While this compound is a highly selective NMDA receptor antagonist at standard working concentrations, using excessively high concentrations (e.g., in the high micromolar to millimolar range) may lead to non-specific effects. This guide will help you troubleshoot unexpected experimental outcomes that may be related to high this compound concentrations.
Problem 1: Incomplete blockade of a physiological response that is expected to be NMDA receptor-dependent.
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Possible Cause: Insufficient concentration of this compound at the receptor site.
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Troubleshooting Steps:
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Verify this compound concentration: Double-check your stock solution and final dilution calculations.
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Increase this compound concentration: Gradually increase the concentration of this compound. A standard concentration for complete blockade in many preparations is 50 µM.[1]
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Check for tissue penetration issues: In tissue preparations, ensure adequate pre-incubation time to allow this compound to diffuse to the target neurons.
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Consider experimental conditions: In vivo, the effective concentration at the target site may be lower than the administered concentration due to clearance and diffusion barriers.[5][6]
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Problem 2: Observation of unexpected physiological effects that are not consistent with NMDA receptor blockade.
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Possible Cause: At very high concentrations, this compound may exhibit off-target effects on other receptors or ion channels.
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Troubleshooting Steps:
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Perform a concentration-response curve: Determine if the unexpected effect is dose-dependent.
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Test for effects on other glutamate receptors: Although unlikely, you can confirm the selectivity by applying this compound in the presence of selective AMPA/kainate receptor agonists.
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Investigate effects on GABAergic transmission: One study suggested a modulatory role of GABA(A) receptors in the context of this compound's effect on burst firing, though this does not confirm direct binding.[7] To test for potential off-target effects on GABAA receptors, you can perform whole-cell voltage-clamp recordings and apply GABA in the presence and absence of high concentrations of this compound.
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Assess effects on voltage-gated calcium channels (VGCCs): Some forms of synaptic plasticity involve VGCCs.[8][9] To rule out off-target effects of high this compound on VGCCs, you can use electrophysiology to record calcium currents in response to depolarizing voltage steps with and without high concentrations of this compound.
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Problem 3: Evidence of cellular toxicity or cell death in your preparation.
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Possible Cause: While not widely reported, extremely high concentrations of any compound can lead to cytotoxicity.
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Troubleshooting Steps:
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Perform a cytotoxicity assay: Use a standard assay such as MTT, LDH, or a live/dead cell stain to quantify cell viability at various this compound concentrations.
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Include a vehicle control: Ensure that the solvent used to dissolve this compound is not causing the toxicity.
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Lower the this compound concentration: Determine the lowest effective concentration that blocks the NMDA receptor-dependent effect to minimize potential toxicity.
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Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Binding Affinity and Potency of this compound for NMDA Receptors
| Parameter | Value | Species/Preparation | Reference |
| Kd | 1.4 µM | Not specified | [10] |
| Ki | Data varies by study and conditions | Rat brain membranes | [2] |
| IC50 | ~50 µM for complete blockade | In vitro slice preparations | [1] |
Table 2: Selectivity Profile of this compound
| Receptor/Channel | Effect | Concentration | Reference |
| AMPA Receptors | No effect | Up to 100 µM | [3][4] |
| Kainate Receptors | No effect | Up to 100 µM | [3][4] |
| GABAA Receptors | Indirect modulation observed in one study | Not specified | [7] |
| Voltage-Gated Ca²⁺ Channels | No direct effect reported | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the potential off-target effects of high this compound concentrations.
Protocol 1: Assessing Off-Target Effects on Voltage-Gated Calcium Channels (VGCCs) via Whole-Cell Patch-Clamp Electrophysiology
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Cell Preparation: Use a cell line expressing the desired subtype of VGCCs or primary neurons.
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Recording Configuration: Establish a whole-cell voltage-clamp recording.
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Internal Solution: Use an internal solution containing a cesium-based solution to block potassium channels and an appropriate calcium buffer (e.g., BAPTA).
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External Solution: Use an external solution containing a high concentration of barium (e.g., 10 mM BaCl₂) as the charge carrier to enhance VGCC currents and block potassium channels. Include tetrodotoxin (B1210768) (TTX) to block voltage-gated sodium channels.
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Voltage Protocol: From a holding potential of -80 mV, apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments).
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Data Acquisition: Record the inward barium currents.
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Drug Application: After obtaining a stable baseline recording, perfuse the cells with a high concentration of this compound (e.g., 100 µM, 500 µM, 1 mM).
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Analysis: Compare the current-voltage (I-V) relationship of the VGCC currents before and after the application of this compound. A significant change in the I-V curve would suggest an off-target effect.
Protocol 2: Radioligand Binding Assay to Determine Off-Target Binding
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Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the potential off-target receptor of interest.
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Radioligand Selection: Choose a high-affinity radiolabeled ligand specific for the receptor being tested.
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Assay Buffer: Use a binding buffer appropriate for the specific receptor.
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Competition Binding:
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Incubate the cell membranes with a fixed concentration of the radioligand (typically at or below its Kd value).
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Add increasing concentrations of unlabeled this compound (e.g., from 1 nM to 1 mM).
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Also, include a condition with a high concentration of a known unlabeled ligand for the target receptor to determine non-specific binding.
-
-
Incubation and Filtration: Incubate the mixture to allow binding to reach equilibrium. Then, rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.
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Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 of this compound for the off-target receptor. This can then be converted to a Ki value.
Protocol 3: MTT Assay for Cytotoxicity Assessment
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Cell Culture: Plate cells (e.g., primary neurons or a relevant cell line) in a 96-well plate and allow them to adhere overnight.
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Treatment: Treat the cells with various concentrations of this compound (e.g., 10 µM, 100 µM, 500 µM, 1 mM) and a vehicle control for a specified period (e.g., 24 or 48 hours). Include a positive control for cytotoxicity (e.g., Triton X-100).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Analysis: Calculate cell viability as a percentage of the vehicle-treated control. A significant decrease in viability indicates cytotoxicity.
Visualizations
Caption: this compound competitively inhibits glutamate binding to the NMDA receptor.
Caption: Troubleshooting workflow for investigating unexpected results with high this compound.
Caption: Relationship between high this compound concentration and potential for off-target effects.
References
- 1. This compound | AP5, D-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 5. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (this compound) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Involvement of NMDA and GABA(A) receptors in modulation of spontaneous activity in hippocampal culture: Interrelations between burst firing and intracellular calcium signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of L-type voltage dependent calcium channels causes impairment of long-term potentiation in the hippocampal CA1 region in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
optimizing d-AP5 concentration to avoid non-specific effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of d-AP5 (d-2-amino-5-phosphonopentanoate) for effective NMDA receptor antagonism while avoiding non-specific effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and competitive antagonist of the N-methyl-d-aspartate (NMDA) receptor.[1][2] It specifically competes with the neurotransmitter glutamate (B1630785) for its binding site on the GluN2 subunit of the NMDA receptor.[3] By binding to this site, this compound prevents the conformational change required for ion channel opening, thereby inhibiting the influx of calcium and sodium ions that mediate the receptor's physiological effects. This action blocks the induction of processes like long-term potentiation (LTP) that are dependent on NMDA receptor activation.[1][4]
Q2: What is a typical effective concentration for this compound in in vitro experiments?
A2: A concentration of 50 μM this compound is widely used and is generally sufficient to completely abolish NMDA receptor-mediated currents and block the induction of LTP in in vitro preparations such as brain slices.[1] Lower concentrations, such as 1 μM and 10 μM, will produce a partial reduction of NMDA currents.[1]
Q3: How specific is this compound for the NMDA receptor?
A3: this compound is highly specific for the NMDA receptor. Studies have shown that it has no significant inhibitory effect on other ionotropic glutamate receptors, such as AMPA and kainate receptors, at concentrations as high as 100 μM.[5][6]
Q4: Can this compound have effects on presynaptic release?
A4: The effect of this compound on presynaptic release is a subject of ongoing research and appears to be context-dependent. Some studies suggest that presynaptic NMDA receptors can modulate transmitter release, and therefore, this compound could have an effect. For example, a decrease in miniature excitatory postsynaptic current (mEPSC) frequency has been observed after this compound application under certain conditions.[7][8] However, other studies have found no significant alteration of the paired-pulse ratio after this compound application, suggesting a lack of presynaptic effect in those experimental settings.[9] Researchers should consider this possibility and can assess it in their preparation using paired-pulse facilitation protocols.
Q5: What are the known non-specific effects of this compound at high concentrations?
A5: While highly selective, very high concentrations of this compound, particularly in in vivo studies, can lead to non-specific effects. Chronic intraventricular infusion of high millimolar concentrations of this compound in rats has been associated with sensorimotor disturbances and a reduction in swim speed over time in behavioral tasks.[2][10] In in vitro slice preparations, it is crucial to ensure that any observed effects are not due to poor tissue health. Indicators of declining neuronal health can include a drifting baseline recording, changes in the fiber volley amplitude, or an inability to elicit stable responses.[11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete blockade of NMDA receptor-mediated current. | 1. Insufficient this compound concentration: The effective concentration can vary between different brain regions, developmental stages, and experimental conditions. 2. Inadequate perfusion/wash-in time: The drug may not have reached equilibrium in the tissue. 3. Degraded this compound stock solution: Improper storage can lead to loss of potency. | 1. Perform a dose-response curve to determine the optimal concentration for your specific preparation (see Protocol 1). 2. Ensure adequate wash-in time (typically at least 10-15 minutes for brain slices). 3. Prepare fresh this compound stock solutions and store them appropriately (aliquoted at -20°C for up to one month).[1] |
| Shift in baseline recording after this compound application. | 1. Non-specific effect on neuronal health: Very high concentrations might compromise cell viability over long recording periods. 2. pH change in recording solution: this compound is acidic and can alter the pH of the artificial cerebrospinal fluid (aCSF) if not properly buffered. | 1. Use the lowest effective concentration determined from your dose-response curve. Monitor cell health indicators like resting membrane potential and input resistance. 2. Check and adjust the pH of your aCSF after adding this compound. |
| Observed changes in paired-pulse ratio (PPR). | Potential presynaptic effect: this compound may be modulating presynaptic NMDA receptors, which can influence release probability. | 1. Carefully analyze your PPR data to determine if there is a consistent and significant change. 2. If a presynaptic effect is suspected and needs to be avoided, consider alternative NMDA receptor antagonists that may have a different profile of presynaptic effects. |
| Variability in results between experiments. | 1. Inconsistent this compound concentration: Errors in dilution or preparation of solutions. 2. Differences in experimental preparations: Slice thickness, animal age, and recording temperature can all influence drug efficacy. | 1. Be meticulous in preparing and applying this compound solutions. 2. Standardize your experimental parameters as much as possible across all experiments. |
Data Presentation: this compound Concentration and Effects
| Concentration (µM) | Experimental Model | Observed Effect | Specific or Non-Specific | Reference(s) |
| 1 - 10 | Mouse Cortical Neurons (in vitro) | Partial reduction of evoked NMDA receptor-mediated currents. | Specific | [1] |
| 30 | Rat Hippocampal Slices (in vitro) | Full inhibition of LTP induction. | Specific | [12] |
| 50 | Mouse Cortical Neurons (in vitro) | Complete abolition of evoked NMDA receptor-mediated currents. | Specific | [1] |
| 50 | Rat CA1 Pyramidal Neurons (in vitro) | Complete abolition of dendritic plateau potential formation. | Specific | [1] |
| 100 | General (in vitro) | No inhibitory effect on AMPA or Kainate receptors. | Demonstrates Specificity | [5] |
| 0 - 50 mM (infusion) | Rats (in vivo) | Dose-dependent impairment of spatial learning and LTP. High concentrations associated with sensorimotor disturbances. | Specific (LTP block) and Non-Specific (motor effects at high doses) | [10][13] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Curve
Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound for blocking NMDA receptor-mediated synaptic currents in your specific experimental preparation.
Methodology:
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Prepare Brain Slices: Prepare acute brain slices (e.g., hippocampal or cortical) from your animal model of choice according to standard laboratory protocols.
-
Electrophysiology Setup:
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Perform whole-cell voltage-clamp recordings from a neuron of interest.
-
Use an internal solution containing Cs-gluconate to improve voltage clamp quality.
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Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the voltage-dependent magnesium block of the NMDA receptor channel.
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Isolate NMDA receptor currents by including antagonists for AMPA/Kainate receptors (e.g., 10 µM NBQX or CNQX) and GABA-A receptors (e.g., 10 µM bicuculline (B1666979) or picrotoxin) in the aCSF.
-
-
Evoke NMDA-mediated EPSCs:
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Place a stimulating electrode to activate afferent fibers to the recorded neuron.
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Deliver stimuli at a low frequency (e.g., 0.1 Hz) to evoke stable baseline excitatory postsynaptic currents (EPSCs).
-
-
This compound Application:
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After establishing a stable baseline of at least 10 minutes, apply increasing concentrations of this compound to the bath (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
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Allow the effect of each concentration to reach a steady state (typically 5-10 minutes) before applying the next concentration.
-
-
Data Analysis:
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Measure the peak amplitude of the NMDA-mediated EPSC at each this compound concentration.
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Normalize the amplitudes to the baseline response (before any drug application).
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Plot the normalized response as a function of the logarithm of the this compound concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: NMDA receptor signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for optimizing this compound experiments.
References
- 1. This compound | AP5, D-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 7. Presynaptic NMDA Receptors and Spike Timing-Dependent Depression at Cortical Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Presynaptic NMDA Receptors: Newly Appreciated Roles in Cortical Synaptic Function and Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synaptic NMDA receptor activity at resting membrane potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (this compound) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
preventing d-AP5 precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-AP5, a selective NMDA receptor antagonist. Our goal is to help you prevent precipitation in your stock solutions and ensure the reliability of your experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in stock solutions is a common issue that can impact experimental outcomes. This guide provides a systematic approach to identify and resolve this problem.
Problem: My this compound stock solution has formed a precipitate.
This is often observed after storage, especially at low temperatures. Follow these steps to troubleshoot the issue:
Step 1: Initial Checks
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Visual Inspection: Confirm the presence of visible particles or cloudiness in your solution.
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Temperature Equilibration: Ensure your stock solution has fully equilibrated to room temperature before use. Precipitation can occur upon cooling and may not readily dissolve without intervention.
Step 2: Re-dissolving the Precipitate
If a precipitate is present, you can attempt to redissolve it using the following methods. It is crucial to ensure the compound is fully dissolved before use.
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Vortexing/Stirring: Vigorously mix the solution.
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Gentle Warming: Briefly warm the solution in a water bath. Avoid excessive heat, which could degrade the compound.
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Sonication: Use an ultrasonic bath to aid dissolution[1].
If the precipitate does not dissolve with these methods, it may be necessary to prepare a fresh stock solution.
Step 3: Review Your Preparation Protocol
The most common cause of this compound precipitation is related to the solvent and its pH.
-
Solvent Choice: The recommended solvent for this compound is water. This compound is sparingly soluble in DMSO and ethanol.
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pH of the Solution: this compound's solubility is highly dependent on pH. It is an acidic compound and is more soluble in basic solutions.
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Observation: You may have dissolved this compound in unbuffered, neutral pH water.
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Solution: Prepare your stock solution in a slightly alkaline buffer or adjust the pH of the water.
-
Step 4: Optimized Protocol for Preparing a Stable 100 mM this compound Stock Solution
This protocol is based on literature evidence suggesting that a basic pH significantly improves this compound solubility.
Materials:
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This compound powder
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100 mM Sodium Hydroxide (NaOH) solution
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Sterile, purified water
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pH meter
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Sterile conical tubes and pipette tips
Procedure:
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Weigh this compound: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution in NaOH: Add the appropriate volume of 100 mM NaOH to achieve a 100 mM this compound solution. For example, to make 1 ml of a 100 mM stock, use 19.71 mg of this compound (MW: 197.13 g/mol ) and 1 ml of 100 mM NaOH.
-
Vortex/Sonicate: Mix thoroughly until the this compound is completely dissolved.
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pH Adjustment (Optional but Recommended): If necessary for your experimental buffer, you can adjust the pH of the final working solution. Note that the high concentration stock in NaOH will be alkaline.
-
Sterile Filtration: Filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this compound?
A1: Water is the recommended solvent for this compound. It is soluble in water up to 100 mM, provided the pH is appropriately managed. This compound has poor solubility in DMSO and ethanol.
Q2: Why did my this compound precipitate when I stored it in the fridge/freezer?
A2: Precipitation upon cooling is a common issue. This happens because the solubility of this compound, like many compounds, decreases at lower temperatures. It is also possible that the initial solution was supersaturated. Always ensure your solution is fully equilibrated to room temperature and that all precipitate is redissolved before use.
Q3: Can I use PBS to dissolve this compound?
A3: Yes, this compound is soluble in phosphate-buffered saline (PBS) at pH 7.2. This is a good option if you require a buffered stock solution at a physiological pH.
Q4: How does pH affect this compound solubility?
A4: this compound is an acidic molecule containing a phosphonic acid and a carboxylic acid group. In acidic to neutral solutions, these groups are less ionized, leading to lower aqueous solubility. In basic solutions (higher pH), these groups become deprotonated and negatively charged, which increases the molecule's polarity and its solubility in water. This is why dissolving this compound in a basic solution like dilute NaOH significantly enhances its solubility.
Q5: What concentration of this compound is typically used in experiments?
A5: The working concentration of this compound in cellular and synaptic plasticity experiments is often in the range of 50-100 µM.
Q6: How should I store my this compound stock solution?
A6: For short-term storage, aliquots of your stock solution can be kept at -20°C for up to one month. For longer-term storage, -80°C is recommended for up to six months. It is advisable to prepare fresh solutions and use them on the same day if possible to avoid degradation and precipitation issues. Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration | Notes | Reference(s) |
| Water | 100 mM | Solubility is pH-dependent. | |
| 100 mM NaOH | 100 mM | A basic solution enhances solubility. | |
| PBS (pH 7.2) | 10 mg/mL (~50 mM) | A suitable buffered solvent. | |
| DMSO | < 1 mg/mL (Slightly soluble to insoluble) | Not a recommended solvent. | |
| Ethanol | < 1 mg/mL (Insoluble) | Not a recommended solvent. |
Experimental Protocols & Visualizations
Protocol 1: Preparation of a 100 mM this compound Stock Solution in NaOH
This protocol details the steps to prepare a stable, high-concentration stock solution of this compound.
Methodology:
-
Calculate: Determine the mass of this compound needed for your desired volume and a final concentration of 100 mM (Molecular Weight: 197.13 g/mol ).
-
Weigh: Carefully weigh the this compound powder.
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Dissolve: Add the weighed this compound to the corresponding volume of 100 mM NaOH solution.
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Mix: Vortex or sonicate the solution until the this compound is fully dissolved.
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Filter: Pass the solution through a 0.22 µm sterile filter.
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Aliquot & Store: Dispense into single-use aliquots and store at -20°C or -80°C.
Troubleshooting Logic for this compound Precipitation
This diagram illustrates the decision-making process when encountering a precipitate in your this compound stock solution.
References
Technical Support Center: Ensuring Complete Washout of d-AP5 in Perfusion Systems
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensuring the complete washout of d-AP5 in perfusion systems. It includes troubleshooting guides, FAQs, detailed experimental protocols, and visual aids to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is complete washout important?
A1: this compound (d-2-amino-5-phosphonovalerate) is a selective and competitive antagonist of the NMDA receptor, binding to the glutamate (B1630785) site.[1] It is widely used in neuroscience research to reversibly block NMDA receptor-mediated synaptic plasticity, such as long-term potentiation (LTP).[1] Complete washout is crucial to ensure that any observed effects after the application period are not due to residual this compound, allowing for the study of the reversal of the antagonist's effects and subsequent manipulations on a clean baseline.
Q2: What is a typical washout time for this compound in brain slice experiments?
A2: A common washout period for this compound in brain slice preparations is around 30 minutes.[1] However, the optimal time can vary depending on several factors, including the concentration of this compound used, the perfusion rate, the temperature of the artificial cerebrospinal fluid (aCSF), and the specific characteristics of the perfusion system and tissue preparation.
Q3: What are the solubility properties of this compound?
A3: this compound is soluble in water up to a concentration of 100 mM.[2] If you encounter difficulties in dissolving this compound, gentle warming, stirring, or sonication can be employed.[2]
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been used in in vivo studies, often administered via intracerebroventricular (i.c.v.) infusion.[2] However, it's important to note that a significant portion of intracerebral this compound may be inaccessible to dialysis probes, suggesting potential trapping within the tissue.[3]
Troubleshooting Guide: Incomplete this compound Washout
Incomplete washout of this compound can confound experimental results. This guide provides a systematic approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| Persistent NMDA receptor blockade after expected washout period. | Inadequate Perfusion Rate: The flow rate of the aCSF may be too low to effectively clear the this compound from the recording chamber and the tissue slice. | Increase the perfusion rate to 2-3 mL/min or higher. Ensure that the perfusion inlet and outlet are positioned to create a smooth, laminar flow across the slice.[4] |
| "Dead Space" in the Perfusion System: Areas in the tubing or recording chamber where fresh aCSF does not effectively circulate can trap this compound, which then slowly leaches out.[5][6] | Minimize the length and diameter of the tubing between the solution reservoir and the recording chamber. Use a recording chamber with a small volume and optimized flow dynamics. Regularly inspect and clean your perfusion system to eliminate potential areas of stagnant flow. | |
| High Concentration of this compound: Higher concentrations of this compound will require longer washout times. | Use the lowest effective concentration of this compound for your experiment. If high concentrations are necessary, extend the washout period accordingly and verify complete washout with a functional assay. | |
| Low Temperature: Lower temperatures can slow the dissociation kinetics of this compound from the NMDA receptors and reduce diffusion rates. | Maintain the recording temperature at a physiological level (e.g., 32-34°C) to facilitate faster washout. Be aware that temperature can affect neuronal activity and drug kinetics. | |
| Tissue Binding: this compound may exhibit non-specific binding to the tissue or components of the recording setup. | While difficult to eliminate completely, ensuring a continuous and adequate flow of aCSF can help to gradually wash out non-specifically bound antagonist. | |
| Incomplete Solution Exchange: The switch from this compound containing aCSF to washout aCSF may not be complete, leading to a low level of continuous this compound application. | Ensure that the valve or switching mechanism for your perfusion system creates a sharp and complete transition between solutions. Prime the new solution line before switching to avoid introducing a bubble or a mixture of old and new solutions. |
Quantitative Data on this compound Washout
The following table summarizes reported washout times for this compound from the literature. It is important to note that these values are highly dependent on the specific experimental conditions.
| This compound Concentration | Tissue Type/Preparation | Perfusion Rate | Temperature | Washout Time | Reference |
| 30 µM | Zebrafish telencephalon slices | Not specified | Not specified | 30 minutes | [1] |
This table is intended to provide a general guideline. Optimal washout times should be determined empirically for your specific experimental setup.
Experimental Protocols for Verification of Complete this compound Washout
To ensure the complete washout of this compound, it is essential to perform functional verification experiments. Below are detailed protocols for electrophysiological and calcium imaging-based validation.
Protocol 1: Electrophysiological Verification of this compound Washout
This protocol uses the recovery of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) to confirm the complete washout of this compound.
Materials:
-
Standard electrophysiology rig with patch-clamp amplifier and data acquisition system.
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Acute brain slices prepared according to standard protocols.[7]
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Artificial cerebrospinal fluid (aCSF) with and without this compound.
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NMDA receptor co-agonist (e.g., glycine (B1666218) or D-serine).
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AMPA receptor antagonist (e.g., CNQX or NBQX) to isolate NMDA receptor currents.
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GABAA receptor antagonist (e.g., picrotoxin (B1677862) or bicuculline) to block inhibitory currents.
Procedure:
-
Establish a Stable Whole-Cell Recording:
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Obtain a whole-cell patch-clamp recording from a neuron in your brain slice of interest.
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Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the magnesium block of the NMDA receptor.
-
-
Isolate NMDA Receptor-Mediated EPSCs:
-
Perfuse the slice with aCSF containing an AMPA receptor antagonist (e.g., 10 µM CNQX) and a GABAA receptor antagonist (e.g., 50 µM picrotoxin).
-
-
Evoke Baseline NMDA EPSCs:
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Stimulate afferent fibers to evoke synaptic responses. You should observe an isolated NMDA receptor-mediated EPSC.
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Record a stable baseline of these EPSCs for at least 10 minutes.
-
-
Apply this compound:
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Switch the perfusion to aCSF containing your desired concentration of this compound (e.g., 50 µM).
-
Continue to evoke EPSCs and observe their gradual reduction and eventual elimination.
-
-
Initiate Washout:
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Switch the perfusion back to the aCSF without this compound.
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Continuously stimulate and record the synaptic responses.
-
-
Monitor Recovery of NMDA EPSCs:
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The NMDA EPSCs should gradually recover as this compound is washed out.
-
Complete washout is confirmed when the amplitude of the evoked NMDA EPSCs returns to the pre-application baseline level and remains stable.
-
Protocol 2: Calcium Imaging Verification of this compound Washout
This protocol uses the recovery of NMDA-evoked calcium transients to confirm the complete washout of this compound.
Materials:
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Confocal or two-photon microscope equipped for live-cell imaging.
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Acute brain slices loaded with a calcium indicator dye (e.g., Fluo-4 AM) or from a transgenic animal expressing a genetically encoded calcium indicator.
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Perfusion system for solution exchange.
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aCSF with and without this compound.
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NMDA.
Procedure:
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Prepare Brain Slices for Calcium Imaging:
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Prepare acute brain slices and load them with a calcium indicator according to standard protocols.[8]
-
-
Establish Baseline Calcium Activity:
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Place the slice in the imaging chamber and perfuse with aCSF.
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Acquire baseline fluorescence images.
-
-
Evoke NMDA-Mediated Calcium Transients:
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Briefly apply NMDA (e.g., 20 µM for 30 seconds) to the slice via the perfusion system.
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Record the resulting increase in intracellular calcium as a transient increase in fluorescence.
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Wash out the NMDA and allow the calcium levels to return to baseline.
-
-
Apply this compound:
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Perfuse the slice with aCSF containing this compound (e.g., 50 µM) for a sufficient duration to ensure receptor blockade.
-
-
Confirm NMDA Receptor Blockade:
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While still in the presence of this compound, re-apply NMDA as in step 3.
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You should observe a significant reduction or complete absence of the NMDA-evoked calcium transient.
-
-
Initiate Washout:
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Switch the perfusion back to the aCSF without this compound.
-
-
Monitor Recovery of NMDA-Evoked Calcium Transients:
-
Periodically re-challenge the slice with a brief application of NMDA.
-
Complete washout is confirmed when the amplitude of the NMDA-evoked calcium transient returns to the level observed before this compound application.
-
Visualizations
NMDA Receptor Signaling Pathway
Caption: Signaling pathway of the NMDA receptor and the inhibitory action of this compound.
Experimental Workflow for Verifying this compound Washout
Caption: Experimental workflow for the verification of complete this compound washout.
Troubleshooting Flowchart for Incomplete Washout
Caption: Logical troubleshooting flowchart for addressing incomplete this compound washout.
References
- 1. scientifica.uk.com [scientifica.uk.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (this compound) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. precisionary.com [precisionary.com]
- 8. Spontaneous neurotransmission signals through store-driven Ca2+ transients to maintain synaptic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Sensorimotor Side Effects of D-AP5 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing the potential sensorimotor side effects of the NMDA receptor antagonist D-AP5 in in vivo experiments.
Troubleshooting Guide
This guide is designed to help you identify and address common sensorimotor side effects observed during in vivo studies using this compound.
| Observed Issue | Potential Cause | Recommended Actions |
| Ataxia (uncoordinated movements), imbalance, or gait abnormalities. | High local concentration of this compound affecting motor circuits in the cerebellum and/or spinal cord. | 1. Dose Reduction: Lower the concentration of the this compound solution. Effects are dose-dependent[1][2][3][4]. 2. Refine Delivery: If using intracerebroventricular (i.c.v.) infusion, ensure cannula placement is accurate to target the desired brain region and minimize spread to motor areas. Consider direct intraparenchymal injections for more localized effects. 3. Acclimatization: Allow for a post-surgery recovery and drug acclimatization period before behavioral testing. |
| General reduction in locomotor activity (hypoactivity). | Systemic effects of this compound or significant blockade of NMDA receptors in brain regions controlling movement, such as the nucleus accumbens. | 1. Dose-Response Pilot Study: Conduct a pilot study with a range of this compound concentrations to determine the optimal dose that achieves the desired effect on synaptic plasticity with minimal impact on overall locomotion[1]. 2. Control Experiments: Include a vehicle-infused control group to differentiate drug effects from procedural or environmental factors. 3. Alternative Antagonists: If hypoactivity is persistent and confounds the experimental question, consider using an alternative NMDA receptor antagonist with a different pharmacokinetic or pharmacodynamic profile. |
| Hyperactivity or stereotyped behaviors. | Paradoxical effects of NMDA receptor antagonists in certain models or at specific doses. This can be due to disinhibition of certain neuronal circuits. | 1. Review Literature: Consult literature specific to your animal model and experimental paradigm to see if hyperactivity has been reported. 2. Dose Adjustment: Both increases and decreases in dose may alter this effect. A dose-response curve is crucial. 3. Behavioral Habituation: Ensure animals are well-habituated to the testing environment to minimize novelty-induced hyperactivity which could be exacerbated by the drug. |
| Impaired performance on motor learning tasks (e.g., rotarod). | This compound is known to impair learning, which can be a confounding factor in tasks that require motor learning. It can also directly affect motor coordination. | 1. Task Familiarization: Pre-train animals on the motor task before this compound administration to establish a stable baseline. This helps to distinguish between deficits in motor performance versus motor learning. 2. Cued Versions of Tasks: Where applicable, use cued versions of tasks (e.g., a visible platform in the water maze) to control for sensorimotor and motivational deficits. 3. Multiple Behavioral Tests: Employ a battery of sensorimotor tests to get a comprehensive picture of the motor phenotype. |
| Seizure-like activity (rare). | Excessive disinhibition of neuronal circuits. | 1. Immediate Termination: If seizure activity is observed, terminate the experiment for that animal and provide appropriate veterinary care. 2. Drastic Dose Reduction: If you wish to continue the line of investigation, a significant reduction in the this compound concentration is warranted. 3. Consult with IACUC/Ethics Committee: Report the adverse event and discuss protocol modifications. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sensorimotor side effects of this compound in vivo?
A1: The most frequently reported sensorimotor side effects include ataxia (impaired coordination), gait abnormalities, and general changes in locomotor activity (either hypo- or hyperactivity). The nature and severity of these effects are highly dependent on the dose, route of administration, and the specific brain region being targeted.
Q2: At what doses are sensorimotor side effects typically observed?
A2: Sensorimotor disturbances are more likely at higher concentrations of this compound. For instance, in rats receiving chronic intracerebroventricular infusions, concentrations in the range of 30-50 mM have been associated with noticeable sensorimotor side effects. It is crucial to perform a dose-response study in your specific experimental model to identify the therapeutic window for your desired effect.
Q3: How can I differentiate between a sensorimotor deficit and a cognitive impairment in my behavioral task?
A3: This is a critical experimental consideration. Here are a few strategies:
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Use a battery of tests: Assess general motor function using tests like the open field, rotarod, beam walking, and grip strength tests, which are less reliant on complex cognitive processes.
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Incorporate control tasks: For cognitive assays like the Morris water maze, include a cued-platform version to assess motivation and basic sensorimotor function.
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Pre-training: Familiarize the animals with the apparatus and the basic requirements of the task before drug administration to minimize learning effects during the testing phase.
Q4: What is the mechanism of action of this compound that leads to these side effects?
A4: this compound is a competitive antagonist of the NMDA receptor. It blocks the glutamate (B1630785) binding site, thereby preventing channel activation and the influx of Ca2+ into the neuron. NMDA receptors are critical for synaptic plasticity, but they are also ubiquitously expressed in the central nervous system and play a vital role in normal synaptic transmission that underlies motor control. By blocking these receptors in motor-related brain regions (e.g., cerebellum, basal ganglia, motor cortex, spinal cord), this compound can disrupt the fine-tuned neuronal communication necessary for coordinated movement.
Q5: Are the sensorimotor side effects of this compound reversible?
A5: Yes, the effects of this compound are generally reversible. As a competitive antagonist, its binding to the NMDA receptor is not permanent. Once the drug is cleared from the system, receptor function and, consequently, sensorimotor function should return to baseline. The duration of the side effects will depend on the dose, route of administration, and the half-life of the compound in the specific tissue.
Quantitative Data Summary
The following table summarizes this compound concentrations used in vivo and their observed effects on sensorimotor function and learning.
| Animal Model | Administration Route | This compound Concentration/Dose | Observed Sensorimotor Effects | Effects on Learning/LTP | Reference |
| Rat | Chronic Intracerebroventricular (i.c.v.) Infusion | 0 - 50 mM | Dose-dependent sensorimotor disturbances observed, particularly at higher concentrations. | Dose-dependent impairment of spatial learning, highly correlated with LTP impairment. | |
| Rat | Chronic i.c.v. Infusion | 30 mM | Sensorimotor disturbances that worsened as animals failed to learn the spatial task. | Impaired place learning but not cued navigation. |
Experimental Protocols
Rotarod Test
Objective: To assess motor coordination and balance.
Methodology:
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Apparatus: A rotating rod apparatus with adjustable speed and fall detection.
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Acclimatization: Handle the animals for several days prior to the test. On the testing day, allow animals to acclimate to the testing room for at least 30 minutes.
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Training (optional but recommended): Place the animal on the rod at a low, constant speed (e.g., 4 rpm) for 1-2 minutes for 2-3 trials to familiarize them with the apparatus.
-
Testing:
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Place the animal on the rotarod.
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Start the rotation, typically with an accelerating protocol (e.g., 4 to 40 rpm over 5 minutes).
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Record the latency to fall or the time at which the animal makes a complete passive rotation.
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Conduct 3 trials with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: The primary measure is the latency to fall. An average of the trials for each animal is typically used for statistical analysis.
Beam Walking Test
Objective: To assess fine motor coordination, balance, and gait.
Methodology:
-
Apparatus: An elevated narrow beam (e.g., 1-2 cm wide, 1 meter long) leading to a home cage or a dark goal box.
-
Acclimatization and Training: Allow the animals to traverse a wider, easier beam first. Then, conduct at least three training trials on the test beam, gently guiding them if necessary.
-
Testing:
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Place the animal at the start of the beam.
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Record the time taken to traverse the beam and the number of foot slips (when a paw slips off the top of the beam).
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A trial is typically terminated if the animal falls or does not cross within a set time (e.g., 60-120 seconds).
-
Perform 3-5 trials for each animal.
-
-
Data Analysis: Key parameters are the traversal time and the number of foot slips per trial.
Grip Strength Test
Objective: To measure forelimb and/or hindlimb muscle strength.
Methodology:
-
Apparatus: A grip strength meter with a pull bar or grid connected to a force gauge.
-
Procedure:
-
Hold the animal by the base of the tail.
-
Allow the animal to grasp the bar/grid with its forepaws (for forelimb strength) or all four paws.
-
Gently pull the animal away from the meter in a horizontal direction with a consistent speed until it releases its grip.
-
The peak force exerted by the animal is recorded by the meter.
-
Perform 3-5 trials in succession.
-
-
Data Analysis: The maximal force exerted (usually in grams or Newtons) is the primary measure. The average of the trials is often used.
Visualizations
This compound Mechanism of Action at the NMDA Receptor
Caption: Competitive antagonism of the NMDA receptor by this compound.
Experimental Workflow for Assessing Sensorimotor Side Effects
References
- 1. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (this compound) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro | Journal of Neuroscience [jneurosci.org]
- 2. researchgate.net [researchgate.net]
- 3. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (this compound) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A dose-related impairment of spatial learning by the NMDA receptor antagonist, 2-amino-5-phosphonovalerate (AP5) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating NMDA Receptor Blockade by d-AP5 in Brain Slices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-2-amino-5-phosphonopentanoic acid (d-AP5) with other commonly used N-methyl-D-aspartate (NMDA) receptor antagonists for the validation of NMDA receptor blockade in acute brain slice preparations. The content herein is designed to assist researchers in selecting the appropriate antagonist and experimental methodology for their specific research needs.
Introduction
The NMDA receptor is a crucial component of excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] Its dysfunction is implicated in a variety of neurological and psychiatric disorders.[2] Consequently, the pharmacological blockade of NMDA receptors is a fundamental technique in neuroscience research. This compound is a widely used competitive antagonist that selectively binds to the glutamate (B1630785) recognition site on the NMDA receptor. Validating the efficacy and specificity of this blockade is essential for the accurate interpretation of experimental results. This guide compares this compound with other NMDA receptor antagonists and provides detailed protocols for experimental validation.
Comparative Analysis of NMDA Receptor Antagonists
The choice of an NMDA receptor antagonist can significantly impact experimental outcomes. The following table summarizes the quantitative data for this compound and several alternative antagonists. It is important to note that IC50 values can vary depending on the experimental conditions, such as the concentration of the agonist used.
| Antagonist | Mechanism of Action | Potency (IC50/Ki) | Key Characteristics |
| This compound | Competitive | IC50: 3.7 µM[3] | Selective for the glutamate binding site. Widely used and well-characterized. |
| CGS 19755 | Competitive | pA2: 5.93[4] | A rigid analog of AP5, reported to be a potent and competitive NMDA antagonist.[4] |
| MK-801 (Dizocilpine) | Non-competitive (Open-channel blocker) | IC50: 0.13 µM (for LTP block)[5] | Use-dependent and voltage-dependent block. High affinity and slow dissociation. |
| Ketamine | Non-competitive (Open-channel blocker) | Ki: ~0.5 µM[6] | Use-dependent block. Faster kinetics than MK-801. Also has effects on other receptors. |
| Phencyclidine (PCP) | Non-competitive (Open-channel blocker) | IC50: 280 nM[7] | Use-dependent block. Complex pharmacology with effects on other neurotransmitter systems. |
Experimental Protocols
Acute Brain Slice Preparation
High-quality acute brain slices are paramount for reliable electrophysiological recordings. The following protocol is a generalized guide.
Solutions:
-
Slicing Solution (NMDG-based, example): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, and 10 mM MgSO4. The pH should be titrated to 7.3–7.4 with hydrochloric acid.[8] All solutions must be continuously bubbled with carbogen (B8564812) (95% O2 / 5% CO2).
-
Artificial Cerebrospinal Fluid (aCSF) for Recording: 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 24 mM NaHCO3, 12.5 mM glucose, 5 mM HEPES, 2 mM CaCl2, and 2 mM MgSO4. Adjust pH to 7.3-7.4.[8]
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) and perform transcardial perfusion with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and immerse it in the ice-cold slicing solution.
-
Mount the brain on a vibratome stage and cut slices of the desired thickness (typically 300-400 µm).
-
Transfer the slices to a recovery chamber containing NMDG-based slicing solution at 32-34°C for a brief period (e.g., 10-15 minutes).[8]
-
Transfer the slices to a holding chamber with aCSF at room temperature and allow them to recover for at least 1 hour before recording.
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of NMDA receptor-mediated currents.
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and perfuse with oxygenated aCSF.
-
Identify a neuron for recording using differential interference contrast (DIC) optics.
-
Using a micromanipulator, approach the neuron with a glass micropipette (3-7 MΩ resistance) filled with an appropriate internal solution.
-
Establish a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
To isolate NMDA receptor-mediated currents, hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the voltage-dependent magnesium block.[9]
-
Block AMPA and GABA receptors using specific antagonists (e.g., CNQX and picrotoxin).
-
Evoke synaptic responses by stimulating afferent fibers with a bipolar electrode.
-
Record baseline NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
Bath-apply this compound (e.g., 50 µM for complete blockade) and record the reduction in the EPSC amplitude to validate the blockade.
-
A washout period with antagonist-free aCSF should be performed to demonstrate the reversibility of the block.
Immunohistochemistry for NMDA Receptor Subunit Localization
Immunohistochemistry can be used to visualize the expression and localization of NMDA receptor subunits within the brain slice, providing anatomical context to the electrophysiological findings.
Procedure:
-
Fix brain slices (e.g., with 4% paraformaldehyde).
-
Permeabilize the tissue (e.g., with Triton X-100).
-
Block non-specific antibody binding using a blocking solution (e.g., normal goat serum).
-
Incubate the slices with a primary antibody specific to an NMDA receptor subunit (e.g., GluN1, GluN2A, or GluN2B).
-
Wash the slices and incubate with a fluorescently labeled secondary antibody.
-
Mount the slices on slides and image using a confocal microscope.
-
Antigen retrieval techniques, such as microwave irradiation, may be necessary to enhance the staining of synaptic receptors.[2]
Visualizations
NMDA Receptor Signaling Pathway
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. Synapse-specific localization of NMDA and GABA(A) receptor subunits revealed by antigen-retrieval immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CGS 19755 is a potent and competitive antagonist at NMDA-type receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of phencyclidine on spontaneous and N-methyl-D-aspartate (NMDA)-induced efflux of dopamine from superfused slices of rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.providence.org [digitalcommons.providence.org]
- 9. docs.axolbio.com [docs.axolbio.com]
A Comparative Guide to NMDA Receptor Antagonists: d-AP5 vs. MK-801 in Long-Term Potentiation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two seminal NMDA receptor antagonists, d-AP5 and MK-801, focusing on their effects on Long-Term Potentiation (LTP), a key cellular mechanism underlying learning and memory. This analysis is supported by experimental data, detailed methodologies, and visual representations of their mechanisms and experimental applications.
Introduction to NMDA Receptor Antagonists in LTP Research
Long-Term Potentiation (LTP) is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. The N-methyl-D-aspartate (NMDA) receptor is critical for the induction of most forms of LTP in the hippocampus and other brain regions. The discovery and utilization of selective NMDA receptor antagonists have been instrumental in elucidating the molecular underpinnings of synaptic plasticity. Among the most widely studied of these antagonists are d-2-amino-5-phosphonovalerate (this compound) and Dizocilpine (MK-801). While both effectively block NMDA receptor function and, consequently, LTP, they do so through distinct mechanisms, leading to different experimental considerations and outcomes.
Mechanism of Action: A Tale of Two Blockades
The primary difference between this compound and MK-801 lies in their mode of inhibition of the NMDA receptor.
-
This compound: The Competitive Antagonist this compound is a competitive antagonist that selectively binds to the glutamate (B1630785) recognition site on the NMDA receptor.[1][2] By occupying this site, this compound prevents the endogenous agonist, glutamate, from binding and activating the receptor. This form of antagonism is reversible; the extent of inhibition by this compound is dependent on its concentration and the concentration of glutamate.[3]
-
MK-801: The Non-Competitive, Use-Dependent Channel Blocker In contrast, MK-801 is a non-competitive antagonist that acts as an open-channel blocker.[4] This means that for MK-801 to exert its inhibitory effect, the NMDA receptor channel must first be opened by the binding of both glutamate and a co-agonist (glycine or D-serine), as well as depolarization to relieve the magnesium (Mg²⁺) block.[2] Once the channel is open, MK-801 enters the ion pore and binds to a site within it, physically obstructing the flow of ions. This blockade is considered use-dependent, as its efficacy increases with receptor activity. The dissociation of MK-801 from the channel is very slow, making its action effectively irreversible within the timeframe of many experiments.
Quantitative Comparison of Effects on LTP
The following table summarizes the key quantitative differences in the effects of this compound and MK-801 on the induction of LTP. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Feature | This compound | MK-801 |
| Mechanism of Action | Competitive Antagonist | Non-competitive, Open-Channel Blocker |
| Binding Site | Glutamate binding site on the NMDA receptor | Site within the ion channel pore (PCP site) |
| Use-Dependence | No | Yes |
| Reversibility | Reversible upon washout | Effectively irreversible in typical experimental timeframes |
| IC50 for LTP Inhibition | Moderately higher for LTD than for LTP | Not directly compared in the same study with this compound, but both are potent LTP blockers. |
| Effect on Basal Synaptic Transmission | Minimal at concentrations that block LTP | Can depress synaptic responses with prolonged application and stimulation |
| Experimental Considerations | Washout is possible to study recovery of function | "Pre-blocking" protocols can be used to isolate specific NMDA receptor populations |
Experimental Protocols
The following provides a generalized protocol for studying the effects of this compound and MK-801 on LTP in acute hippocampal slices, a common ex vivo preparation.
Hippocampal Slice Preparation
-
Animal Anesthesia and Euthanasia: Anesthetize a rodent (e.g., Sprague-Dawley rat) with isoflurane (B1672236) and decapitate.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (ACSF) cutting solution.
-
Slicing: Cut 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Recovery: Transfer slices to a recovery chamber with ACSF at a physiological temperature (e.g., 32-34°C) for at least 1 hour before recording.
Electrophysiological Recording
-
Transfer to Recording Chamber: Place a single slice in a submersion-type recording chamber continuously perfused with oxygenated ACSF at 30-32°C.
-
Electrode Placement: Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: After obtaining a stable fEPSP, record baseline responses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes.
Drug Application
-
This compound: Prepare a stock solution of this compound in water or ACSF. Dilute to the final desired concentration (e.g., 50 µM) in the perfusion ACSF and apply for a set period before and during the LTP induction protocol. To study reversibility, perfuse with drug-free ACSF after the induction protocol.
-
MK-801: Prepare a stock solution of MK-801 in water or a suitable solvent. Dilute to the final concentration (e.g., 10-20 µM) in the perfusion ACSF. Due to its use-dependent nature, apply MK-801 during a period of low-frequency stimulation prior to the LTP induction protocol to allow for channel blockade.
LTP Induction and Post-Induction Recording
-
Induction Protocol: Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.
-
Post-Induction Recording: Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
Summary and Conclusion
Both this compound and MK-801 are indispensable tools for the study of NMDA receptor-dependent LTP. The choice between these two antagonists largely depends on the specific experimental question.
-
This compound is ideal for experiments requiring a reversible blockade of NMDA receptors to study the necessity of their activation during specific time windows. Its competitive nature means that the level of inhibition can be modulated by glutamate concentration.
-
MK-801 , with its use-dependent and quasi-irreversible binding, is particularly useful for experiments aiming to quantify the proportion of active NMDA receptors or to permanently block a subset of receptors to study the function of the remaining population.
A thorough understanding of their distinct mechanisms of action is crucial for the accurate interpretation of experimental results and for advancing our knowledge of the intricate processes of synaptic plasticity.
References
- 1. The 1980s: this compound, LTP and a Decade of NMDA Receptor Discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 1980s: this compound, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (this compound) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the NMDA receptor/channel antagonists CPP and MK801 on hippocampal field potentials and long-term potentiation in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
D-AP5 vs. Ketamine: A Comparative Guide for Neuroscience Research
For researchers, scientists, and drug development professionals, understanding the nuances of NMDA receptor antagonists is critical for designing robust experiments and interpreting results. This guide provides a comprehensive comparison of two widely used NMDA receptor antagonists, D-AP5 and ketamine, highlighting their distinct mechanisms, experimental applications, and downstream cellular effects.
At a Glance: Key Differences
| Feature | This compound (D-2-amino-5-phosphonovalerate) | Ketamine |
| Mechanism of Action | Competitive Antagonist | Uncompetitive Open-Channel Blocker |
| Binding Site | Glutamate (B1630785) binding site on the GluN2 subunit | PCP site within the NMDA receptor ion channel |
| Selectivity | Selective for NMDA receptors | Acts on NMDA receptors, but also has off-target effects (e.g., on dopamine (B1211576) and serotonin (B10506) receptors) |
| Primary Research Use | Investigating the role of NMDA receptors in synaptic plasticity (e.g., LTP) and excitotoxicity | Modeling psychosis, studying antidepressant mechanisms, and investigating synaptic plasticity |
| Downstream Effects | Primarily blocks NMDA receptor-mediated signaling | Complex downstream effects including AMPA receptor potentiation, mTOR signaling activation, and increased BDNF release |
| Neurotoxicity | Can be neuroprotective against excitotoxicity, but can also induce neuronal injury at high concentrations | Dose-dependent neurotoxicity, particularly in the developing brain, but can also exhibit neuroprotective properties |
Mechanism of Action: A Tale of Two Antagonists
The fundamental difference between this compound and ketamine lies in their mechanism of NMDA receptor antagonism.
This compound: The Competitive Inhibitor
This compound is a competitive antagonist, meaning it directly competes with the endogenous agonist, glutamate, for binding to the glutamate-binding site on the GluN2 subunit of the NMDA receptor[1][2][3]. By occupying this site, this compound prevents glutamate from binding and subsequently activating the receptor. This action is reversible and dependent on the relative concentrations of this compound and glutamate.
Ketamine: The Uncompetitive Channel Blocker
In contrast, ketamine is an uncompetitive open-channel blocker[4]. It does not compete with glutamate. Instead, it enters the ion channel of the NMDA receptor only after the receptor has been activated by both glutamate and the co-agonist glycine (B1666218) (or D-serine). Once inside the channel, ketamine binds to the phencyclidine (PCP) site, physically obstructing the flow of ions such as Ca2+ and Na+. This "use-dependent" blockade means that ketamine is more effective at inhibiting receptors that are frequently activated.
Binding Affinity and Subunit Selectivity
The NMDA receptor is a heterotetramer typically composed of two GluN1 subunits and two GluN2 subunits (GluN2A-D). The specific GluN2 subunit composition influences the receptor's pharmacological properties.
| Compound | Target | Ki (µM) | IC50 (µM) | Species | Reference |
| This compound | NMDA Receptor (overall) | 1.93 | - | Rat | |
| NMDA Receptor (overall) | - | ~1.4 (Kd) | - | ||
| (R,S)-Ketamine | NMDA Receptor (overall) | ~0.5 | - | Rat | |
| GluN1/GluN2A | - | 0.60 ± 0.03 (S-ketamine) | Human | ||
| GluN1/GluN2A | - | 2.39 ± 0.45 (R-ketamine) | Human | ||
| GluN1/GluN2A | - | 5.35 ± 0.34 | Rat | ||
| GluN1/GluN2B | - | 5.08 ± 0.02 | Rat | ||
| GluN1/GluN2C | - | 1.18 ± 0.04 | Rat | ||
| GluN1/GluN2D | - | 2.95 ± 0.02 | Rat |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values can vary depending on experimental conditions. The data presented here are for comparative purposes.
Ketamine exhibits some selectivity for different NMDA receptor subtypes, with a higher potency for GluN2C and GluN2D-containing receptors under physiological magnesium concentrations. This compound, while highly selective for NMDA receptors over other glutamate receptors, shows less pronounced selectivity between the different GluN2 subunits.
Downstream Signaling Pathways
The differing mechanisms of action of this compound and ketamine lead to distinct downstream cellular consequences.
This compound: Direct Blockade of NMDA Receptor Signaling
This compound's primary role in research is to specifically inhibit NMDA receptor-dependent processes. This makes it an invaluable tool for dissecting the contribution of NMDA receptors to phenomena like long-term potentiation (LTP), a cellular correlate of learning and memory.
Ketamine: A Complex Cascade of Events
Ketamine's effects extend far beyond simple NMDA receptor blockade. Its rapid antidepressant effects are attributed to a complex signaling cascade that ultimately leads to synaptogenesis. A key player in this pathway is the mammalian target of rapamycin (B549165) (mTOR).
The proposed mechanism involves:
-
Preferential blockade of NMDA receptors on inhibitory GABAergic interneurons: This disinhibits pyramidal neurons, leading to a surge in glutamate release.
-
Activation of AMPA receptors: The increased glutamate preferentially activates AMPA receptors, leading to membrane depolarization.
-
BDNF release and TrkB activation: This depolarization triggers the release of brain-derived neurotrophic factor (BDNF), which then activates its receptor, TrkB.
-
mTOR signaling activation: The BDNF-TrkB signaling cascade activates the mTOR pathway.
-
Increased protein synthesis and synaptogenesis: mTOR activation promotes the synthesis of synaptic proteins, leading to the formation of new synapses and the strengthening of existing ones.
Experimental Protocols
Whole-Cell Voltage-Clamp Recording of Miniature Excitatory Postsynaptic Currents (mEPSCs)
This protocol allows for the direct comparison of the effects of this compound and ketamine on spontaneous synaptic events.
Objective: To measure the effect of this compound and ketamine on the amplitude and frequency of mEPSCs in cultured hippocampal neurons.
Materials:
-
Cultured hippocampal neurons
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 K-gluconate, 10 HEPES, 0.2 EGTA, 2 MgCl2, 2 Na2-ATP, 0.5 Na-GTP (pH 7.2)
-
Tetrodotoxin (TTX) to block action potentials (1 µM)
-
Bicuculline to block GABAA receptors (10 µM)
-
This compound stock solution
-
Ketamine stock solution
Procedure:
-
Prepare external and internal solutions and filter-sterilize.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Fill the pipette with internal solution.
-
Obtain a whole-cell patch-clamp recording from a hippocampal neuron.
-
Hold the neuron at -70 mV in voltage-clamp mode.
-
Perfuse the neuron with external solution containing TTX and bicuculline.
-
Record baseline mEPSCs for 5-10 minutes.
-
Perfuse with the external solution now containing a known concentration of this compound (e.g., 50 µM).
-
Record mEPSCs for 10-15 minutes.
-
Wash out this compound by perfusing with the TTX/bicuculline external solution for 10-15 minutes.
-
Perfuse with the external solution now containing a known concentration of ketamine (e.g., 10 µM).
-
Record mEPSCs for 10-15 minutes.
-
Analyze the amplitude and frequency of mEPSCs before, during, and after drug application using appropriate software.
In Vitro Neurotoxicity Assessment using MTT Assay
Objective: To compare the cytotoxic effects of this compound and ketamine on primary neuronal cultures.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
This compound and ketamine stock solutions
-
Plate reader
Procedure:
-
Plate primary neurons in a 96-well plate at a desired density and allow them to adhere and mature.
-
Prepare serial dilutions of this compound and ketamine in culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound or ketamine. Include a vehicle control group.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot dose-response curves for both compounds.
Contextual Fear Conditioning
Objective: To compare the effects of this compound and ketamine on the consolidation of fear memory.
Materials:
-
Fear conditioning apparatus (a chamber with a grid floor connected to a shock generator and a camera for recording behavior)
-
Sound-attenuating cubicle
-
This compound and ketamine solutions for injection
-
Saline solution (vehicle control)
-
Rodents (mice or rats)
Procedure:
-
Habituation (Day 1): Place each animal in the conditioning chamber for a few minutes to allow for exploration.
-
Conditioning (Day 2):
-
Administer this compound, ketamine, or saline via the appropriate route (e.g., intraperitoneal injection) at a predetermined time before conditioning (e.g., 30 minutes).
-
Place the animal in the conditioning chamber.
-
After a baseline period (e.g., 2 minutes), deliver a brief footshock (e.g., 0.5 mA for 2 seconds).
-
Remove the animal from the chamber after a post-shock period (e.g., 1 minute).
-
-
Contextual Fear Test (Day 3):
-
Place the animal back into the same conditioning chamber without delivering a shock.
-
Record the animal's behavior for a set period (e.g., 5 minutes).
-
Analyze the amount of time the animal spends "freezing" (a behavioral measure of fear) as an index of fear memory consolidation.
-
Compare the freezing behavior between the different treatment groups.
-
Conclusion
This compound and ketamine are both powerful tools in neuroscience research, but their distinct mechanisms of action dictate their optimal applications. This compound serves as a highly selective tool for isolating and studying NMDA receptor-dependent processes. Ketamine, with its complex downstream effects, offers a model for investigating neuropsychiatric disorders and the molecular underpinnings of rapid-acting antidepressants. A thorough understanding of their differences is paramount for the design of well-controlled experiments and the accurate interpretation of their outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 3. This compound | AP5, D-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 4. The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: D-AP5 versus Ifenprodil for Targeting Specific NMDA Receptor Subunits
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used N-methyl-D-aspartate (NMDA) receptor antagonists: d-AP5 (d-2-amino-5-phosphonopentanoic acid) and ifenprodil (B1662929). We delve into their distinct mechanisms of action, subunit selectivity, and experimental applications, supported by quantitative data and detailed protocols to aid in the selection of the appropriate tool for your research needs.
At a Glance: Key Differences
| Feature | This compound | Ifenprodil |
| Mechanism of Action | Competitive Antagonist | Non-competitive Allosteric Modulator |
| Binding Site | Glutamate (B1630785) binding site on GluN2 subunits | N-terminal domain (NTD) at the GluN1/GluN2B interface[1][2][3][4] |
| Subunit Selectivity | Poor, with a slight preference for GluN2A over GluN2B[5] | High selectivity for GluN2B-containing receptors |
| Mode of Inhibition | Surmountable by increasing glutamate concentration | Not surmountable by glutamate |
| Primary Use | General blockade of NMDA receptor activity to study processes like synaptic plasticity | Specific investigation of the role of GluN2B-containing NMDA receptors |
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for this compound and ifenprodil against various NMDA receptor subunit combinations. This data highlights the significant difference in subunit selectivity between the two compounds.
| Compound | Receptor Subunit | Kᵢ (nM) | IC₅₀ (µM) | Reference |
| This compound | GluN1/GluN2A | 52 | - | |
| GluN1/GluN2B | 782 | - | ||
| Native (Cortical Wedges) | - | 3.7 | ||
| Ifenprodil | GluN1/GluN2A | - | 146 | |
| GluN1/GluN2B | - | 0.34 | ||
| GluN1/GluN2A/GluN2B (triheteromer) | - | 0.45 | ||
| Native (27-29 day old neurons, high-affinity component) | - | 0.21 | ||
| Native (27-29 day old neurons, low-affinity component) | - | 58 |
Mechanism of Action and Binding Sites
The differential effects of this compound and ifenprodil stem from their distinct binding sites and mechanisms of action on the NMDA receptor complex.
This compound acts as a competitive antagonist at the glutamate binding site located on the ligand-binding domain (LBD) of GluN2 subunits. This means it directly competes with the endogenous agonist, glutamate. Consequently, its inhibitory effect can be overcome by increasing the concentration of glutamate. While it can inhibit all NMDA receptors, it shows a modest preference for those containing the GluN2A subunit over the GluN2B subunit.
Ifenprodil , in contrast, is a non-competitive, allosteric modulator . It binds to a distinct site on the N-terminal domain (NTD) at the interface between the GluN1 and GluN2B subunits. This binding event induces a conformational change in the receptor that reduces the probability of channel opening, thereby inhibiting ion flow. Because it does not compete with glutamate, its inhibitory effect is not surmountable by increasing glutamate concentrations. Its high selectivity for GluN2B-containing receptors makes it an invaluable tool for isolating the function of this specific NMDA receptor subtype.
Experimental Protocols
To aid in experimental design, we provide generalized protocols for two common techniques used to assess the activity of this compound and ifenprodil.
Electrophysiological Recording (Whole-Cell Patch-Clamp)
This technique directly measures the ion flow through NMDA receptors in response to agonist application and the inhibitory effects of antagonists.
Methodology:
-
Cell Preparation:
-
Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable cell line (e.g., HEK293 cells) on coverslips.
-
If using a cell line, transfect the cells with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 with GluN2A or GluN2B).
-
-
Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., containing in mM: 150 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, pH 7.3).
-
Using a glass micropipette filled with an internal solution, establish a whole-cell patch-clamp recording from a single cell.
-
Voltage-clamp the cell at a negative holding potential (e.g., -60 mV) to record inward currents.
-
Establish a baseline NMDA receptor-mediated current by applying a solution containing NMDA (e.g., 100 µM) and the co-agonist glycine (e.g., 10 µM).
-
Co-apply this compound or ifenprodil at a range of concentrations to the perfusion solution and record the resulting inhibition of the NMDA-evoked current.
-
-
Data Analysis:
-
Measure the peak or steady-state amplitude of the NMDA-evoked current in the absence and presence of the antagonist.
-
Normalize the inhibited current to the baseline current to determine the percentage of inhibition for each antagonist concentration.
-
Plot the percentage of inhibition against the antagonist concentration and fit the data with a sigmoidal function to determine the IC₅₀ value.
-
Radioligand Binding Assay
This biochemical assay measures the affinity of a compound for the NMDA receptor by quantifying its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) or cells expressing the target NMDA receptor subunits in an ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in a binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a multi-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + radioligand (e.g., [³H]CGP 39653 for the glutamate site, or a suitable radiolabeled ligand for the ifenprodil site).
-
Non-specific Binding: Membrane preparation + radioligand + a high concentration of an unlabeled competitor to saturate all specific binding sites.
-
Competitive Binding: Membrane preparation + radioligand + varying concentrations of the test compound (this compound or ifenprodil).
-
-
Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Downstream Signaling Pathways
The influx of Ca²⁺ through NMDA receptors activates a multitude of intracellular signaling cascades that are crucial for synaptic plasticity, learning, and memory. The differential blockade of NMDA receptor subunits by this compound and ifenprodil can lead to distinct downstream effects. For instance, the activation of the Extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB) pathways are known to be modulated by NMDA receptor activity.
Given that ifenprodil selectively blocks GluN2B-containing receptors, it allows for the dissection of the specific contribution of this subunit to the activation of downstream pathways like ERK and CREB. In contrast, this compound will block the signaling cascade initiated by all NMDA receptor subtypes, providing a more general picture of NMDA receptor-dependent signaling. This distinction is particularly relevant in studies of synaptic plasticity, where GluN2A and GluN2B subunits are thought to play different roles in long-term potentiation (LTP) and long-term depression (LTD).
Conclusion
The choice between this compound and ifenprodil fundamentally depends on the research question. For studies requiring a general but potent blockade of NMDA receptor function, this compound remains a valuable tool. However, for researchers aiming to dissect the specific physiological and pathological roles of GluN2B-containing NMDA receptors, the high selectivity of ifenprodil makes it the superior choice. This guide provides the foundational information to make an informed decision and design robust experiments to further our understanding of the complex role of NMDA receptors in the central nervous system.
References
- 1. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ifenprodil effects on GluN2B-containing glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
D-AP5: A Comparative Analysis of its Specificity for NMDA Receptors over AMPA/Kainate Receptors
For researchers, scientists, and drug development professionals, the precise targeting of glutamate (B1630785) receptor subtypes is paramount. This guide provides a comprehensive comparison of the specificity of D(-)-2-amino-5-phosphonopentanoic acid (D-AP5), a widely used antagonist, for the N-methyl-D-aspartate (NMDA) receptor over α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. The following analysis is supported by experimental data and detailed methodologies to aid in the critical evaluation and application of this pharmacological tool.
This compound is a competitive antagonist that acts at the glutamate binding site of the NMDA receptor. Its high degree of selectivity is crucial for isolating NMDA receptor-mediated effects in complex biological systems. Experimental evidence consistently demonstrates that this compound potently inhibits NMDA receptor activity while exhibiting negligible effects on AMPA and kainate receptors at concentrations typically used in research.
Quantitative Comparison of this compound Activity
The following table summarizes the quantitative data on the inhibitory activity of this compound at NMDA, AMPA, and kainate receptors.
| Receptor Subtype | Metric | Value | Reference |
| NMDA | Kd | 1.4 µM | |
| NMDA | IC50 | 3.7 µM | [1] |
| AMPA | Inhibitory Effect | No effect up to 100 µM | [2] |
| Kainate | Inhibitory Effect | No effect up to 100 µM | [2] |
Experimental Protocols
The specificity of this compound is primarily determined through electrophysiological and radioligand binding assays.
Electrophysiology: Whole-Cell Patch Clamp
This technique is used to measure the ion flow through receptor channels in response to agonist application, and the subsequent inhibition by an antagonist.
Objective: To determine the dose-dependent inhibition of NMDA, AMPA, and kainate receptor-mediated currents by this compound.
Methodology:
-
Cell Preparation: Primary neuronal cultures or brain slices containing the neurons of interest are prepared.
-
Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, and then the membrane is ruptured to achieve the whole-cell configuration. The neuron is voltage-clamped at a holding potential (e.g., -70 mV).
-
Agonist Application: A specific agonist for each receptor is applied to elicit an inward current:
-
NMDA Receptors: NMDA (e.g., 100 µM) in the presence of a co-agonist like glycine (B1666218) (e.g., 10 µM) and in Mg2+-free external solution to relieve the voltage-dependent magnesium block.
-
AMPA Receptors: AMPA (e.g., 10 µM).
-
Kainate Receptors: Kainic acid (e.g., 10 µM).
-
-
Antagonist Application: this compound is bath-applied at increasing concentrations.
-
Data Analysis: The peak amplitude of the agonist-evoked current is measured before and after the application of this compound. The percentage of inhibition is calculated, and a dose-response curve is generated to determine the IC50 value. For AMPA and kainate receptors, the lack of current inhibition at high concentrations of this compound is recorded.
Radioligand Binding Assay
This method measures the ability of a compound (this compound) to displace a radiolabeled ligand that specifically binds to the receptor of interest.
Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor.
Methodology:
-
Membrane Preparation: Brain tissue is homogenized, and the cell membranes containing the glutamate receptors are isolated by centrifugation.
-
Incubation: The membrane preparation is incubated with a radiolabeled NMDA receptor antagonist (e.g., [3H]CPP) and varying concentrations of unlabeled this compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.
-
Quantification: The radioactivity of the filter-bound material is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that displaces 50% of the radiolabeled ligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
References
A Comparative Guide to the Reversibility of d-AP5 and Non-Competitive NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reversibility of the competitive NMDA receptor (NMDAR) antagonist d-AP5 with that of several non-competitive NMDAR antagonists, including memantine (B1676192), ketamine, and MK-801. Understanding the kinetics of antagonist binding and dissociation is critical for the design of experiments aimed at investigating NMDAR function and for the development of therapeutics targeting glutamatergic signaling.
Introduction to NMDA Receptor Antagonism
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors that play a pivotal role in synaptic plasticity, learning, and memory.[1] Their dysregulation is implicated in a variety of neurological and psychiatric disorders. NMDA receptor antagonists are invaluable tools for studying these processes and hold therapeutic potential. These antagonists can be broadly categorized into competitive antagonists, which bind to the glutamate binding site, and non-competitive antagonists, which block the ion channel pore or bind to allosteric sites.[2]
A key pharmacological property that dictates the utility and clinical profile of an NMDAR antagonist is its reversibility, or the ease with which it dissociates from the receptor. This guide focuses on comparing the reversibility of this compound, a widely used competitive antagonist, with three clinically and experimentally relevant non-competitive antagonists: memantine, ketamine, and MK-801.
Quantitative Comparison of Antagonist Reversibility
The reversibility of an antagonist is determined by its dissociation rate constant (k_off), which describes how quickly the antagonist unbinds from its target. A higher k_off value indicates faster dissociation and greater reversibility. The following table summarizes the available quantitative data on the reversibility and binding affinity of this compound, memantine, ketamine, and MK-801.
| Antagonist | Type | Binding Site | IC50 / Kd | Off-Rate (k_off) / Recovery Time | Reversibility |
| This compound | Competitive | Glutamate Site | Kd: 1.4 µM[3] | Dissociation is cooperative and limits the time course of current activation upon washout.[4][5] | Readily Reversible |
| Memantine | Uncompetitive | Channel Pore | IC50: ~0.5-1 µM | Characterized by a rapid off-rate. | Rapidly Reversible |
| Ketamine | Uncompetitive | Channel Pore | IC50: 0.35 µM | k_off: 1.8 s⁻¹ | Reversible |
| MK-801 | Uncompetitive | Channel Pore | Ki: 742 nM | Very slow off-rate; 50% recovery after 10 min of 100 µM NMDA + Mg²⁺ application. | Quasi-irreversible |
Detailed Discussion of Reversibility
This compound (d-2-amino-5-phosphonopentanoic acid)
As a competitive antagonist, this compound binds to the glutamate recognition site on the NMDA receptor. Its binding is reversible, allowing for the restoration of normal receptor function upon washout of the antagonist. This property is frequently exploited in studies of synaptic plasticity, where this compound is used to block the induction of long-term potentiation (LTP), which can then be induced after the drug is removed from the experimental preparation. The dissociation of this compound from the NMDA receptor has been shown to be a rate-limiting step for the reactivation of the receptor and follows complex, cooperative kinetics.
Memantine
Memantine is an uncompetitive, low-affinity open-channel blocker. Its clinical tolerability is largely attributed to its rapid off-rate kinetics. This means that memantine can quickly dissociate from the NMDA receptor channel, preventing its accumulation and minimizing interference with normal synaptic transmission. The rapid unblocking also contributes to its voltage-dependent action, where depolarization of the neuron facilitates the exit of memantine from the channel pore.
Ketamine
Ketamine is another uncompetitive open-channel blocker of the NMDA receptor. While it is also reversible, its dissociation kinetics are slower than those of memantine. One study has reported a dissociation rate constant (k_off) of 1.8 s⁻¹. The clinical effects of ketamine, particularly its antidepressant actions, are known to outlast its presence in the plasma, suggesting that it may trigger downstream signaling cascades that persist after the drug has unbound from the receptor.
MK-801 (Dizocilpine)
MK-801 is a high-affinity, uncompetitive open-channel blocker with a very slow off-rate. This slow dissociation renders its block of the NMDA receptor channel quasi-irreversible under basal conditions. The recovery from MK-801 block is use-dependent, meaning that it is accelerated by the presence of an agonist (like NMDA) that opens the channel, allowing the trapped MK-801 molecule to escape. Even with agonist stimulation, recovery is slow, with one study reporting 50% recovery of NMDA receptor currents after a 10-minute application of a high concentration of NMDA in the presence of magnesium. This property makes MK-801 a useful tool for selectively blocking populations of active NMDA receptors for extended periods.
Experimental Protocols
Protocol for Assessing Antagonist Reversibility using Whole-Cell Patch-Clamp Electrophysiology
This protocol describes a general method for comparing the reversibility of different NMDA receptor antagonists in cultured neurons or brain slices.
1. Cell Preparation and Recording Setup:
-
Prepare cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.
-
Transfer a coverslip with cultured neurons or a brain slice to the recording chamber of an upright or inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., artificial cerebrospinal fluid, aCSF) containing antagonists for AMPA and GABA receptors to isolate NMDA receptor-mediated currents.
-
Establish a whole-cell patch-clamp recording from a target neuron.
2. Baseline NMDA Current Recording:
-
Clamp the neuron at a holding potential of -60 mV or -70 mV.
-
Apply a brief pulse of NMDA (e.g., 100 µM) and its co-agonist glycine (B1666218) (e.g., 10 µM) to evoke an inward current.
-
Record stable baseline NMDA receptor-mediated currents for several minutes.
3. Antagonist Application:
-
Bath-apply the NMDA receptor antagonist (e.g., this compound, memantine, ketamine, or MK-801) at a concentration sufficient to achieve a steady-state block of the NMDA-evoked current.
-
Continuously monitor the current to determine the time to reach maximal inhibition.
4. Washout and Recovery:
-
Switch the perfusion back to the antagonist-free external solution to initiate the washout of the antagonist.
-
Maintain a constant perfusion rate to ensure efficient solution exchange.
-
Periodically evoke NMDA currents at set intervals (e.g., every 30 seconds or 1 minute) to monitor the recovery of the current amplitude.
-
Continue recording until the current amplitude returns to the baseline level or stabilizes at a new, partially recovered level.
5. Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked currents before, during, and after antagonist application.
-
Plot the percentage of current recovery as a function of time.
-
Fit the recovery phase of the data with an exponential function to determine the time constant of washout (τ_washout).
-
For uncompetitive antagonists, the recovery can be fit to determine the off-rate (k_off).
Visualizations
NMDA Receptor Signaling Pathway
Caption: Simplified NMDA receptor signaling pathway.
Experimental Workflow for Assessing Antagonist Reversibility
Caption: Workflow for assessing antagonist reversibility.
Conclusion
The reversibility of NMDA receptor antagonists varies significantly depending on their mechanism of action and specific molecular properties. The competitive antagonist this compound is readily reversible, making it a valuable tool for acute and reversible blockade of NMDA receptor function. Among the non-competitive antagonists, memantine stands out for its rapid off-rate, which contributes to its favorable clinical profile. Ketamine exhibits intermediate reversibility, while MK-801 is characterized by its very slow dissociation, rendering it a quasi-irreversible antagonist. The choice of antagonist for a particular research application should, therefore, be guided by a thorough understanding of its binding kinetics and the desired temporal profile of NMDA receptor inhibition.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 5. journals.physiology.org [journals.physiology.org]
A Comparative Review of D-AP5 and Other NMDA Receptor Antagonists
The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate (B1630785) receptor in the central nervous system, playing essential roles in synaptic plasticity, learning, and memory.[1][2] Its over-activation, however, can lead to excitotoxicity, implicating it in various neurological disorders.[3][4] Consequently, NMDA receptor antagonists, molecules that inhibit its action, are invaluable tools in neuroscience research and potential therapeutic agents.
This guide provides a detailed comparison of D-(-)-2-Amino-5-phosphonopentanoic acid (D-AP5), a classical competitive antagonist, with other classes of NMDA receptor antagonists. We will examine their mechanisms of action, present quantitative pharmacological data, and detail key experimental protocols used for their characterization.
Classification of NMDA Receptor Antagonists
NMDA receptor antagonists are categorized based on their mechanism of action and binding site on the receptor complex.[5][6] The primary classes include:
-
Competitive Antagonists: These compounds bind to the same site as the endogenous agonist, glutamate, or the co-agonist, glycine (B1666218).
-
Glutamate Site: this compound is a archetypal antagonist in this category. It directly competes with glutamate, preventing receptor activation.[7]
-
Glycine Site: Antagonists like 7-Chlorokynurenic acid (7-CKA) block the binding of the co-agonists glycine or D-serine, which are necessary for receptor activation.[6]
-
-
Uncompetitive Antagonists (Channel Blockers): These agents, such as MK-801 (Dizocilpine) and Ketamine, bind within the ion channel of the NMDA receptor, physically occluding the flow of ions.[5] Their action is state-dependent, requiring the channel to be open for them to bind.[8]
-
Non-competitive Antagonists: These antagonists bind to an allosteric site, a location distinct from the agonist or co-agonist binding sites, to modulate receptor activity.[5][9] Ifenprodil, which shows selectivity for GluN2B-containing receptors, is a prime example.[10]
Quantitative Comparison of Antagonist Potency
The potency of NMDA receptor antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values can vary based on the experimental conditions, including the specific NMDA receptor subunit composition and the agonist concentration used. This compound is a potent and selective antagonist, though other compounds, particularly those developed later, exhibit higher potency.[11][12]
| Antagonist | Class | Target Site | IC50 (µM) | Ki | Notes |
| This compound | Competitive | Glutamate | 3.7[11] | 1.4 µM (Kd)[13] | The D-isomer is ~52 times more potent than the L-isomer. A widely used standard for inhibiting NMDA-dependent synaptic plasticity.[14] |
| CPP | Competitive | Glutamate | 0.64[11] | 446 nM[11] | A piperazine (B1678402) analogue of AP7, approximately 5 times more potent than this compound in vivo.[11] |
| CGS 19755 | Competitive | Glutamate | - | - | A potent AP5 analogue where the amino group is part of a piperidine (B6355638) ring.[10] Generally exhibits higher potency than this compound.[15] |
| MK-801 | Uncompetitive | Channel Pore | - | - | A high-affinity channel blocker used extensively in research. Its binding is use-dependent.[10] |
| Ketamine | Uncompetitive | Channel Pore | - | - | A clinically used anesthetic and antidepressant with rapid action.[5] |
| Memantine | Uncompetitive | Channel Pore | - | - | A moderate-affinity, uncompetitive antagonist used in the treatment of Alzheimer's disease.[8] |
| 7-CKA | Competitive | Glycine | - | - | A derivative of kynurenic acid, acts as a selective antagonist at the glycine co-agonist site.[6] |
| Ifenprodil | Non-competitive | Allosteric | - | - | Shows selectivity for NMDA receptors containing the GluN2B subunit.[10] |
Table 1: Comparative pharmacological data for selected NMDA receptor antagonists. IC50 and Ki values are highly dependent on the assay conditions. The values presented are for reference from specific studies.
NMDA Receptor Signaling and Antagonist Intervention
Activation of the NMDA receptor requires the coincident binding of glutamate and a co-agonist (glycine or D-serine), along with depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg2+) block.[3] Upon opening, the channel allows the influx of sodium (Na+) and, critically, calcium (Ca2+). This Ca2+ influx acts as a second messenger, activating downstream signaling cascades involving enzymes like CaMKII and protein kinases, ultimately leading to changes in gene expression and synaptic strength, a process known as long-term potentiation (LTP).[1][2] Competitive antagonists like this compound prevent the initial step of glutamate binding, thereby inhibiting the entire downstream cascade.
Experimental Protocols
Radioligand Binding Assay for Competitive Antagonists
This protocol determines the binding affinity (Ki) of a competitive antagonist like this compound by measuring its ability to displace a specific radiolabeled ligand from the NMDA receptor.
Objective: To determine the inhibitor constant (Ki) of a test compound at the NMDA receptor glutamate site.
Materials:
-
Membrane Preparation: Synaptosomal membranes prepared from rat brain tissue (e.g., cortex or hippocampus).
-
Radioligand: [3H]-CPP (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid), a high-affinity competitive antagonist.
-
Test Compound: this compound or other antagonists at varying concentrations.
-
Buffers: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.
-
Scintillation Counter: For quantifying radioactivity.
Methodology:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer, centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration via a Bradford assay.[16]
-
Assay Setup: In triplicate, prepare tubes for:
-
Total Binding: Membrane preparation + [3H]-CPP.
-
Non-specific Binding (NSB): Membrane preparation + [3H]-CPP + a high concentration of an unlabeled competitor (e.g., 1 mM L-glutamate).
-
Test Compound: Membrane preparation + [3H]-CPP + varying concentrations of this compound.
-
-
Incubation: Incubate all tubes at a controlled temperature (e.g., 4°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Separation: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Wash filters quickly with ice-cold buffer to remove residual unbound ligand.[16]
-
Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.[16]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound (this compound) to generate a competition curve.
-
Determine the IC50 value from the curve (the concentration of this compound that displaces 50% of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
In Vivo Electrophysiology and Behavioral Analysis
This protocol, adapted from studies on spatial learning, assesses the effect of this compound on both long-term potentiation (LTP) in the hippocampus and performance in a memory task.[17][18][19]
Objective: To correlate the in vivo dose-dependent effects of this compound on hippocampal LTP and spatial learning.
Materials:
-
Animal Model: Adult male rats.
-
Drug Delivery: Osmotic minipumps for chronic intracerebroventricular (ICV) infusion of this compound.
-
Behavioral Apparatus: Morris water maze, a circular pool filled with opaque water containing a hidden escape platform.
-
Electrophysiology Setup: Recording and stimulating electrodes for implanting into the hippocampus (e.g., perforant path and dentate gyrus). Anesthesia and stereotaxic equipment.
Methodology:
-
Surgical Implantation: Surgically implant osmotic minipumps connected to a cannula for chronic ICV infusion of this compound at various concentrations (or vehicle control). Implant stimulating and recording electrodes in the hippocampus. Allow for recovery.[17]
-
Spatial Learning Task (Morris Water Maze):
-
Train rats to find the hidden platform in the water maze over several days.
-
Record escape latency (time to find the platform) and path length using a video tracking system.
-
Impairment in learning is indicated by longer escape latencies and path lengths in this compound-treated animals compared to controls.[18]
-
-
In Vivo LTP Measurement:
-
After behavioral testing, anesthetize the animal.
-
Record baseline synaptic responses in the hippocampus by delivering single-pulse electrical stimuli.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., tetanus).
-
Monitor synaptic responses for at least 60 minutes post-HFS. Successful LTP is observed as a sustained potentiation of the synaptic response in control animals.
-
The degree of LTP is expected to be reduced or blocked in a dose-dependent manner by this compound.[17]
-
-
Data Analysis:
-
For behavior, use ANOVA to compare escape latencies between different this compound dose groups and the control group.
-
For electrophysiology, quantify the magnitude of LTP as the percentage increase in the synaptic response slope or amplitude relative to the pre-HFS baseline.
-
Correlate the behavioral learning scores with the magnitude of LTP for each animal to determine if the cognitive impairment is linked to the blockade of synaptic plasticity.[18]
-
Conclusion
This compound remains a cornerstone tool in neuroscience for its selective competitive antagonism of the NMDA receptor glutamate site.[12] Its use was fundamental in establishing the role of NMDA receptors in long-term potentiation and learning.[1][12] While newer competitive antagonists like CPP and CGS 19755 offer higher potency, this compound's extensive characterization makes it a reliable standard.[11][15] Understanding the distinct mechanisms of competitive, uncompetitive, and non-competitive antagonists is crucial for researchers. Each class provides a unique way to probe the complex function of the NMDA receptor, from blocking the initial agonist binding event with this compound to modulating the open channel with MK-801 or targeting specific subunit compositions with ifenprodil. The choice of antagonist will always depend on the specific experimental question being addressed.
References
- 1. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. AP5 - Wikipedia [en.wikipedia.org]
- 8. Inhibition of NMDA receptors through a membrane-to-channel path - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The 1980s: this compound, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound | AP5, D-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. research.ed.ac.uk [research.ed.ac.uk]
- 18. jneurosci.org [jneurosci.org]
- 19. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (this compound) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Choosing the Right Tool for the Job: A Comparative Guide to D-AP5 and Other NMDA Receptor Antagonists for In Vivo Studies
For researchers, scientists, and drug development professionals, the selection of an appropriate NMDA receptor antagonist is a critical decision that can significantly impact the outcome of in vivo studies. This guide provides an objective comparison of D-AP5 with other commonly used NMDA receptor antagonists, supported by experimental data, detailed protocols, and visual aids to facilitate an informed choice.
The N-methyl-D-aspartate (NMDA) receptor is a crucial player in synaptic plasticity, learning, and memory. Its dysfunction is implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic intervention. Antagonists of the NMDA receptor are invaluable tools for dissecting its physiological and pathological roles. D-2-amino-5-phosphonopentanoate (this compound) is a classic competitive antagonist at the glutamate (B1630785) binding site of the NMDA receptor and has been instrumental in many landmark studies. However, a variety of other antagonists with different properties are now available, each with its own set of advantages and disadvantages for in vivo applications.
This guide will compare this compound with other prominent NMDA receptor antagonists, including competitive antagonists like CGS 19755 and CPP, and non-competitive channel blockers such as MK-801, ketamine, and memantine. The comparison will focus on key parameters relevant to in vivo research, including potency, selectivity, pharmacokinetics, and potential side effects.
Data Presentation: Quantitative Comparison of NMDA Receptor Antagonists
The following tables summarize key quantitative data for this compound and its alternatives, providing a basis for direct comparison. It is important to note that values can vary depending on the experimental conditions, animal model, and specific NMDA receptor subunit composition.
| Antagonist | Type | Mechanism of Action | IC50 (µM) | Ki (nM) | In Vivo Dose Range (mg/kg) | Route of Administration |
| This compound | Competitive | Binds to the glutamate site | 3.7 | - | 50-100 (i.v.) | i.v., i.c.v., topical |
| CPP | Competitive | Binds to the glutamate site | 0.64 | 446 | 2-5 (i.v.) | i.p., i.v., i.t. |
| CGS 19755 | Competitive | Binds to the glutamate site | - | - | 1-10 (i.p.) | i.p., i.v. |
| MK-801 | Non-competitive | Open channel blocker | - | - | 0.1-10 (i.p.) | i.p. |
| Ketamine | Non-competitive | Open channel blocker | - | - | 5-40 (i.p.) | i.p., i.m. |
| Memantine | Non-competitive | Open channel blocker | - | - | 10-50 (i.p.) | i.p., oral |
Table 1: Comparison of Potency and In Vivo Dosing of Common NMDA Receptor Antagonists.
| Antagonist | Bioavailability | Half-life | Side Effects |
| This compound | Weak systemic bioavailability | - | High doses can cause motor impairment |
| CPP | Readily crosses the blood-brain barrier | - | Psychotomimetic effects at high doses |
| CGS 19755 | Systemically active | 2-3.3 hours (in humans) | CNS adverse effects (agitation, hallucinations) at higher doses |
| MK-801 | Good systemic bioavailability | - | Psychotomimetic effects, locomotor hyperactivity, potential neurotoxicity |
| Ketamine | Good systemic bioavailability | - | Dissociative and psychotomimetic effects, abuse potential |
| Memantine | Good systemic bioavailability | - | Generally well-tolerated, potential for dizziness and confusion |
Table 2: Pharmacokinetic and Side Effect Profile of Common NMDA Receptor Antagonists.
Experimental Protocols
To provide a practical context for the data presented, this section outlines detailed methodologies for key in vivo experiments utilizing NMDA receptor antagonists.
In Vivo Electrophysiology: Extracellular Field Potential Recording
This protocol describes the recording of NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs) in the hippocampus of an anesthetized rat and the application of an antagonist.
1. Animal Preparation:
- Anesthetize an adult Sprague-Dawley rat with urethane (B1682113) (1.5 g/kg, i.p.).
- Place the animal in a stereotaxic frame and maintain body temperature at 37°C with a heating pad.
- Perform a craniotomy over the hippocampus.
2. Electrode Placement:
- Lower a recording electrode (glass micropipette filled with 2M NaCl) into the stratum radiatum of the CA1 region.
- Place a stimulating electrode in the Schaffer collateral pathway.
3. Electrophysiological Recording:
- Deliver baseline electrical stimuli (e.g., 0.1 Hz) to evoke fEPSPs.
- Record the fEPSPs using an amplifier and digitize the signal for analysis.
4. Drug Administration:
- For systemic administration, inject the antagonist (e.g., CPP, 5 mg/kg, i.p.).
- For local application, a cannula can be implanted for microinfusion of the antagonist (e.g., this compound) directly into the hippocampus.
5. Data Analysis:
- Measure the slope of the fEPSP to quantify synaptic strength.
- Compare the fEPSP slope before and after antagonist administration to determine the degree of NMDA receptor blockade.
Behavioral Assay: Morris Water Maze
The Morris water maze is a widely used test to assess spatial learning and memory, processes known to be dependent on NMDA receptor function.
1. Apparatus:
- A circular pool (e.g., 1.5 m in diameter) filled with opaque water.
- A hidden platform submerged just below the water surface.
- Visual cues are placed around the room.
2. Pre-training:
- Handle the animals (e.g., C57BL/6 mice) for several days before the experiment.
3. Training:
- Administer the NMDA receptor antagonist (e.g., MK-801, 0.1 mg/kg, i.p.) 30 minutes before the training session.
- Place the mouse in the pool facing the wall from one of four starting positions.
- Allow the mouse to swim and find the hidden platform. If the platform is not found within 60 seconds, guide the mouse to it.
- Conduct multiple trials per day for several consecutive days.
4. Probe Trial:
- On the day after the last training session, remove the platform from the pool.
- Place the mouse in the pool and allow it to swim for 60 seconds.
- Record the time spent in the target quadrant (where the platform was previously located).
5. Data Analysis:
- Measure the escape latency (time to find the platform) during training.
- Analyze the time spent in the target quadrant during the probe trial as a measure of spatial memory.
Mandatory Visualization
To further clarify the concepts discussed, the following diagrams illustrate the NMDA receptor signaling pathway, a typical experimental workflow, and a decision-making guide for antagonist selection.
Caption: NMDA Receptor Signaling Pathway
Caption: General In Vivo Experimental Workflow
Caption: Decision Guide for Antagonist Selection
Conclusion
The choice between this compound and other NMDA receptor antagonists for in vivo studies is multifaceted and depends heavily on the specific research question and experimental design. This compound remains a valuable tool, particularly for local applications where its selectivity and well-characterized effects are advantageous. However, for systemic administration, its poor blood-brain barrier penetration is a significant limitation.
For systemic studies requiring a competitive antagonist, CPP and CGS 19755 offer higher potency and better bioavailability than this compound. Among the non-competitive antagonists, MK-801 is a potent tool but is often associated with significant behavioral side effects and potential neurotoxicity. Ketamine also has strong psychotomimetic properties. Memantine, with its lower affinity and voltage-dependent channel block, presents a more tolerable profile for chronic studies or when minimizing behavioral disruption is a priority.
Ultimately, a careful consideration of the data presented in this guide, in conjunction with the specific experimental needs, will enable researchers to select the most appropriate NMDA receptor antagonist to achieve their scientific goals.
Safety Operating Guide
Proper Disposal of D-AP5: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including the selective NMDA receptor antagonist D-AP5 (D-2-Amino-5-phosphonovaleric acid). This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize health risks and environmental impact.
Hazard Identification and Safety Precautions
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.
The Globally Harmonized System (GHS) designates this compound with the GHS07 pictogram (exclamation mark) and the signal word "Warning". Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Required Personal Protective Equipment (PPE):
-
Protective gloves (e.g., nitrile)
-
Safety glasses with side shields or goggles
-
Laboratory coat
-
Use in a well-ventilated area, such as a fume hood.
Step-by-Step Disposal Procedure
This procedure applies to pure this compound powder, contaminated labware (e.g., pipette tips, tubes), and aqueous solutions.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder and any materials grossly contaminated with it (e.g., weighing paper, spill cleanup materials) in a dedicated, clearly labeled hazardous waste container.
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container.
-
Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent (e.g., water). The rinsate must be collected as hazardous aqueous waste. After rinsing, decontaminate the container. Observe all label safeguards until the container is cleaned and destroyed.
2. Labeling Hazardous Waste:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("D-2-Amino-5-phosphonovaleric acid" or "this compound"), and the specific hazard (e.g., "Irritant"). Follow your institution's specific labeling requirements.
3. Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
Ensure containers are sealed to prevent leaks or spills.
4. Waste Disposal:
-
Disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for pickup.
-
Do not dispose of this compound down the drain or in regular trash. It is classified as slightly hazardous to water, and release into the environment should be avoided.
-
Acceptable disposal methods, to be performed by licensed professionals, may include incineration in a permitted facility or burial in a licensed landfill.
Spill and Emergency Procedures
-
Minor Spills (Solid):
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently sweep or scoop the solid material to avoid generating dust.
-
Place the spilled material into a labeled hazardous waste container.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Minor Spills (Aqueous):
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Place the absorbent material into a labeled hazardous waste container.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS department or emergency response team immediately.
-
Quantitative Data: this compound Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 197.13 g/mol | |
| Molecular Formula | C₅H₁₂NO₅P | |
| CAS Number | 79055-68-8 | |
| Solubility in Water | Up to 100 mM | |
| Purity | ≥98% | |
| K_d_ (for NMDA receptor) | 1.4 µM |
Visualized Workflow: this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling d-AP5
Essential Safety and Handling Guide for d-AP5
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides immediate and essential safety and logistical information for handling this compound, a selective NMDA receptor antagonist. Adherence to these procedures is critical to minimize exposure risks and ensure a safe research environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid form, a comprehensive approach to personal protection is necessary to prevent skin contact, eye irritation, and respiratory exposure.[1][2]
Recommended PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect against dust particles and splashes.[3][4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.[3][5] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1]
-
Body Protection: A lab coat or chemical-resistant coveralls should be worn to protect the skin.[1][3] For tasks with a higher risk of spills or dust generation, additional protective clothing may be necessary.
-
Respiratory Protection: When handling the solid compound or any procedure that may generate dust, a NIOSH-approved respirator is essential.[4][5] All handling of the powder should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, facilitating easy reference for experimental planning and safety assessments.
| Property | Value | Citations |
| Molecular Formula | C₅H₁₂NO₅P | [6][7] |
| Molecular Weight | 197.13 g/mol | [6][8] |
| CAS Number | 79055-68-8 | [6][7] |
| Appearance | White to off-white solid | [6][9] |
| Purity | ≥98% (HPLC) | [8][10] |
| Solubility in Water | Up to 100 mM | [6][8] |
| Solubility in PBS (pH 7.2) | 10 mg/ml | [7] |
| Storage Temperature | Store at room temperature as a solid. | [8] |
| Storage of Solutions | Prepare fresh daily; if necessary, store at -20°C for up to one month. | [6][11] |
Experimental Protocol: Preparation of an Aqueous Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Don all required personal protective equipment (lab coat, gloves, safety goggles).
-
Have all necessary equipment ready: an analytical balance, a weighing paper or boat, a volumetric flask, a spatula, and the appropriate solvent (e.g., purified water).
-
-
Weighing the Compound:
-
Carefully weigh the desired amount of this compound powder onto the weighing paper or boat using a calibrated analytical balance.
-
Avoid generating dust. If any powder is spilled, clean it up immediately following your institution's spill cleanup procedures.
-
-
Dissolving the Compound:
-
Transfer the weighed this compound powder into the volumetric flask.
-
Add a portion of the solvent to the flask, cap it, and gently swirl to dissolve the powder.
-
If needed, sonication or gentle warming in a water bath can aid in dissolution.[6]
-
Once dissolved, add the remaining solvent to reach the final desired volume.
-
-
Storage and Labeling:
Operational and Disposal Plans
Proper handling and disposal are critical for laboratory safety and environmental protection.
Handling and Storage:
-
Handling: Always handle this compound in a well-ventilated area to avoid inhalation.[1] Prevent contact with skin and eyes.[1][9] Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated place.[1] Keep it away from incompatible materials.[1]
Spill Management:
-
Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a labeled container for disposal.[1]
-
Major Spills: In the event of a large spill, evacuate the area and alert emergency responders.[1]
Disposal:
-
All waste materials, including unused this compound and contaminated consumables, must be disposed of in accordance with local, state, and federal regulations.[1] Consult your institution's environmental health and safety department for specific disposal procedures.
Visualizing Safety and Handling Workflows
To further clarify the procedural steps for safely handling this compound, the following diagrams illustrate the key decision points and actions from initial preparation to final disposal.
Caption: A workflow diagram illustrating the key steps for safely handling this compound, from preparation to disposal.
Caption: A decision-making diagram for responding to a this compound spill, outlining steps for both minor and major incidents.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | ABIN5022371 [antibodies-online.com]
- 3. sams-solutions.com [sams-solutions.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. This compound | AP5, D-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | NMDA Receptor Antagonists: R&D Systems [rndsystems.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
